molecular formula C6H9NOS B1312406 2-Propionyl-2-thiazoline CAS No. 29926-42-9

2-Propionyl-2-thiazoline

Cat. No.: B1312406
CAS No.: 29926-42-9
M. Wt: 143.21 g/mol
InChI Key: MFQABLFJUQNPAC-UHFFFAOYSA-N
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Description

2-Propionyl-2-thiazoline belongs to the class of organic compounds known as thiazolines. These are heterocyclic compounds containing a five-member unsaturated aliphatic ring with one nitrogen atom, one sulfur atom, three carbon atoms. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a cooked, meaty, and nutty taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQABLFJUQNPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184038
Record name 2-Propionyl-2-thiazoline
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Molecular Weight

143.21 g/mol
Source PubChem
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Physical Description

Colourless to light yllow liquid; Meaty, nutty, cooked, brown roasted aroma
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in heptane; insoluble in water, Soluble (in ethanol)
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.230-1.245
Record name 2-Propionyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

29926-42-9
Record name 2-Propionyl-2-thiazoline
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Record name 2-Propionyl-2-thiazoline
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Record name 2-Propionyl-2-thiazoline
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Record name 2-PROPIONYL-2-THIAZOLINE
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Record name 2-Propionyl-2-thiazoline
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Foundational & Exploratory

Advanced Synthesis of 2-Propionyl-2-thiazoline: Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Propionyl-2-thiazoline (CAS: 29926-42-9), also known as 1-(4,5-dihydrothiazol-2-yl)propan-1-one, is a potent semiochemical and volatile heterocyclic compound.

  • Pharmacological Relevance: It serves as a structural analog to the mouse alarm pheromone 2-sec-butyl-4,5-dihydrothiazole (SBT). It activates the Grueneberg ganglion (GG) and triggers innate fear responses via the TRPA1 pathway, making it a critical tool in neurobiology and anxiety research.

  • Industrial Relevance: In flavor chemistry, it is a key "roasty/popcorn" note, often synthesized via Maillard-type reactions.

This guide details the Grignard Addition to 2-Cyanothiazoline , the preferred route for high-purity synthesis required in biological assays, and contrasts it with the bio-mimetic condensation route.

Chemical Properties Table
PropertyValue
IUPAC Name 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
Appearance Colorless to pale yellow liquid
Odor Popcorn, nutty, roasted, meaty
Solubility Soluble in ethanol, ether, DCM; slightly soluble in water
Boiling Point ~98 °C (at reduced pressure)

Primary Synthesis: The Grignard Route (High Purity)

For pharmaceutical and behavioral research, the Grignard addition to 2-cyanothiazoline is the superior method. It offers regioselective control over the acyl group and avoids the complex isomeric mixtures often found in condensation reactions.

Mechanistic Pathway

The synthesis exploits the electrophilic nature of the cyano group at the 2-position of the thiazoline ring.

  • Nucleophilic Attack: Ethylmagnesium bromide (EtMgBr) attacks the nitrile carbon. The thiazoline ring nitrogen assists in stabilizing the magnesium salt intermediate.

  • Imine Salt Formation: A metallo-imine intermediate is formed.

  • Hydrolysis: Acidic hydrolysis converts the imine to the ketone (propionyl group) without cleaving the sensitive thiazoline ring.

GrignardMechanism cluster_conditions Critical Conditions Start 2-Cyanothiazoline (Electrophile) Intermediate Metallo-Imine Salt (MgBr Complex) Start->Intermediate Nucleophilic Attack (THF, 0°C) Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Intermediate Product This compound Intermediate->Product Hydrolysis (-NH3, -MgBrOH) Hydrolysis Acidic Hydrolysis (H3O+) Anhydrous THF Anhydrous THF Inert Atmosphere (N2) Inert Atmosphere (N2)

Figure 1: Mechanistic pathway of the Grignard addition to 2-cyanothiazoline.

Experimental Protocol

Safety Note: 2-Cyanothiazoline is toxic. Grignard reagents are pyrophoric. Perform all steps in a fume hood under nitrogen.

Reagents
  • 2-Cyanothiazoline (1.0 eq)[1]

  • Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

  • Hydrochloric acid (1M)

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2-cyanothiazoline (11.2 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to -78 °C (dry ice/acetone bath) to suppress ring-opening side reactions.

  • Addition: Transfer EtMgBr (40 mL of 3.0 M solution, 120 mmol) to the addition funnel. Add dropwise over 30 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the magnesio-imine intermediate.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. Stir at 0 °C for an additional 1 hour. Monitor consumption of nitrile by TLC (Hexane:EtOAc 3:1).

  • Quench & Hydrolysis (Critical Step):

    • Cool back to 0 °C.

    • Slowly add 1M HCl (50 mL). Caution: Exothermic.

    • Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the imine to the ketone.

  • Work-up:

    • Neutralize with saturated NaHCO₃ until pH ~7.

    • Extract with Diethyl Ether (3 x 100 mL).

    • Wash combined organics with Brine (100 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by vacuum distillation (bp ~98 °C at 10 mmHg) or flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Secondary Synthesis: Bio-mimetic Condensation (Flavor Route)

This method mimics the Maillard reaction pathways found in food processing. It is less expensive but typically yields a lower purity product requiring extensive fractionation.

Mechanistic Pathway

This route involves the condensation of Cysteamine (2-aminoethanethiol) with 2-Oxobutanal (Ethylglyoxal).

  • Condensation: The amine group of cysteamine attacks the aldehyde carbonyl of 2-oxobutanal (more reactive than the ketone).

  • Cyclization: The thiol group attacks the resulting hemiaminal/imine to close the ring, forming a thiazolidine.

  • Oxidation: The intermediate 2-propionylthiazolidine is oxidized (often spontaneously or with mild oxidants like sulfur/air) to the this compound.

Biomimetic Precursor1 Cysteamine Intermediate Thiazolidine Intermediate Precursor1->Intermediate Precursor2 2-Oxobutanal Precursor2->Intermediate Condensation pH 5-7 Oxidation Oxidation (-2H) Intermediate->Oxidation Final This compound Oxidation->Final

Figure 2: Bio-mimetic synthesis via condensation and oxidation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Grignard) Moisture in THF or degradation of Grignard.Use freshly distilled THF and titrate Grignard reagent before use.
Ring Opening Hydrolysis conditions too harsh (pH < 1).Use buffered hydrolysis (Ammonium Chloride) or dilute HCl at 0 °C. Do not reflux.
Polymerization 2-Cyanothiazoline instability.Store precursor at -20 °C. Use immediately after synthesis.
Impure Flavor Profile Presence of thiazolidine intermediates.[1][2][3][4]Ensure complete oxidation (if using Method B) or rigorous distillation.

References

  • Brechbühl, J., et al. (2013). "Mouse alarm pheromone shares structural similarity with predator scents." Proceedings of the National Academy of Sciences, 110(12), 4762-4767. Link

  • Alsharif, Z. A., & Alam, M. A. (2017).[2] "Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol." RSC Advances, 7(48), 30205-30213. Link

  • Gaumont, A. C., et al. (2009). "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews, 109(5), 1371–1401. Link

  • Joint FAO/WHO Expert Committee on Food Additives. (2007). "this compound: Chemical and Technical Assessment." JECFA Specifications. Link

Sources

Mechanistic Control of 2-Propionyl-2-thiazoline: Precursor Architectures in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propionyl-2-thiazoline (2-PPT) (FEMA 4064) represents a high-impact "character impact compound" responsible for distinct roasted, popcorn-like, and nutty sensory profiles.[1] While structurally homologous to the more ubiquitous 2-acetyl-2-thiazoline (2-AT), 2-PPT exhibits a lower odor detection threshold (ODT) and distinct lipophilicity, making it a critical target for flavor modulation in complex food matrices and a relevant scaffold in bioactive compound research.

This technical guide dissects the precursor systems, formation kinetics, and stabilization strategies for 2-PPT. It is designed for application scientists and researchers requiring precise control over the de novo generation of thiazoline pharmacophores within food and biological systems.

Part 1: Molecular Architecture & Sensory Profile

The potency of 2-PPT stems from its specific heterocyclic geometry, allowing for high-affinity binding to olfactory receptors. Unlike pyrazines, which require higher concentrations for impact, thiazolines function as "triggers" even at trace levels.

Comparative Physicochemical Profile[2][3][4]
Feature2-Acetyl-2-thiazoline (2-AT)This compound (2-PPT) Significance
FEMA Number 36114064 Regulatory Identity
Side Chain Acetyl (-COCH₃)Propionyl (-COCH₂CH₃) Lipophilicity/Volatility
Odor Character Roasted nut, popcorn, corn chipIntense roasted, meaty, fatty 2-PPT adds "fatty" depth
Odor Threshold ~10 ppb (water)~1-2 ppb (water) 2-PPT is significantly more potent
LogP ~0.3~0.8 Higher retention in lipid phases

Part 2: The Precursor Matrix

The generation of 2-PPT is not a random Maillard byproduct but the result of a specific collision between a sulfur-nitrogen donor and a specific


-dicarbonyl.
The Sulfur/Nitrogen Donor: Cysteine & Cysteamine

The thiazoline ring requires a 2-aminoethanethiol skeleton.

  • L-Cysteine: The primary dietary source. It requires Strecker degradation or thermal decarboxylation to become reactive enough for efficient thiazoline formation.

  • Cysteamine: A decarboxylated derivative of cysteine. It reacts significantly faster than cysteine because it bypasses the initial decarboxylation energy barrier.

The Carbonyl Donor: The Propionyl Source

This is the limiting reagent. While 2-AT is formed from Methylglyoxal (a ubiquitous glucose degradation product), 2-PPT requires a 3-carbon side-chain donor.

  • 2,3-Pentanedione (Acetyl Propionyl): The most efficient precursor. It provides the ethyl group necessary for the propionyl tail.

  • 2-Oxobutyraldehyde (2-Oxobutanal): A theoretical precursor, often transient in food systems, formed via the retro-aldol cleavage of lipid oxidation products.

Critical Insight: In lipid-rich formulations (gravies, sesame oil), lipid oxidation provides the alkyl fragments (via 2,3-pentanedione) that interact with protein-derived cysteine. This explains why 2-PPT is dominant in "fatty" roast profiles compared to carbohydrate-only roast profiles.

Part 3: Mechanistic Pathways

The formation of 2-PPT follows a nucleophilic attack followed by cyclization and oxidation.

The Pathway Diagram

The following graph illustrates the conversion of Cysteine and 2,3-Pentanedione into 2-PPT, highlighting the critical intermediate steps.

G cluster_conditions Critical Control Points Cys L-Cysteine (Sulfur Donor) Imine Schiff Base Intermediate Cys->Imine Nucleophilic Attack PD 2,3-Pentanedione (Carbonyl Donor) PD->Imine Nucleophilic Attack Thiazolidine 2-(1-hydroxypropyl)- thiazolidine-4-carboxylic acid Imine->Thiazolidine Cyclization Decarb Decarboxylation (-CO2) Thiazolidine->Decarb Heat (>100°C) PPT This compound (2-PPT) Decarb->PPT Oxidation/Dehydration

Caption: Reaction vector from precursors to 2-PPT. Note that 2,3-Pentanedione dictates the ethyl side-chain specificity.

Part 4: Experimental Protocols

Protocol A: Targeted Synthesis in Model Systems

Objective: Generate analytical standards or high-intensity flavor bases of 2-PPT.

Reagents:

  • L-Cysteine HCl monohydrate (CAS 7048-04-6)

  • 2,3-Pentanedione (CAS 600-14-6)

  • Phosphate Buffer (0.5 M, pH 5.0 - 7.0)

  • Propylene Glycol (Solvent carrier)

Methodology:

  • Buffer Preparation: Prepare 100 mL of 0.5 M phosphate buffer. Adjust pH to 6.0. Reasoning: Thiazolines are unstable at alkaline pH; pH 6.0 balances Maillard reactivity with ring stability.

  • Precursor Mix: Dissolve 5 mmol L-Cysteine in the buffer. Add 5 mmol 2,3-Pentanedione.

  • Thermal Treatment: Seal in a headspace vial or pressure reactor. Heat to 120°C for 20 minutes .

    • Note: Temperatures >140°C favor pyrazine formation over thiazolines.[2]

  • Quenching: Immediately cool in an ice bath to 4°C to stop degradation.

  • Extraction (for Analysis): Extract 3x with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄.

Protocol B: Analytical Validation (GC-MS/O)

To confirm 2-PPT identity against the 2-AT homolog.

ParameterSetting
Column DB-WAX or FFAP (Polar column preferred to separate thiazolines from pyrazines)
Injector Temp 220°C (Avoid higher temps to prevent thermal artifact formation in the port)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 40°C (2 min)

5°C/min

230°C
Ion Source EI (70 eV). Look for molecular ion m/z 143 (2-PPT) vs m/z 129 (2-AT).

Part 5: Stability & Industrial Application

The Hydrolysis Challenge

Thiazolines contain a C=N double bond (imine character) within the ring, making them susceptible to hydrolysis, especially in aqueous, acidic environments over time.

Degradation Pathway: 2-PPT + H₂O


 Ring Opening 

N-Propionyl cysteamine + Carbonyls. Result: Loss of "roasty" impact; formation of "sulfury/rubber" off-notes.

Stabilization Strategies:

  • Encapsulation: Spray drying with cyclodextrins or gum arabic to exclude water.

  • Lipid Phase Partitioning: Formulating 2-PPT into the oil phase (e.g., seasoned oils) significantly extends half-life due to its LogP of ~0.8.

  • Water Activity (

    
    ) Control:  Maintain 
    
    
    
    in solid matrices (snacks, powders) to prevent hydrolysis.
Pharmacological Relevance (Drug Development Context)

While primarily a flavor, the 2-thiazoline scaffold is a privileged structure in medicinal chemistry.

  • Bioactivity: Research indicates thiazoline derivatives exhibit antimicrobial, anti-inflammatory, and deferrophore (iron-chelating) properties (See Reference 3).

  • Metabolism: In vivo, thiazolines can be metabolized to the corresponding thiazolidines or hydrolyzed to aminothiols. Understanding the stability of 2-PPT in gastric pH (acidic) is crucial for oral delivery systems if bioactivity is the goal.

References

  • FEMA Flavor Ingredient Library. (2023). This compound (FEMA 4064) Safety Assessment.[3][4] Flavor and Extract Manufacturers Association. Link

  • Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194. Link

  • Gaumont, A. C., et al. (2009). Thiazolines and Thiazoles: Key Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry. Link

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Thiazoles and Thiazoline Derivatives.[5] WHO Food Additives Series.[6] Link

Sources

An In-Depth Technical Guide on the Impact of Carbohydrate Source on 2-Propionyl-2-thiazoline Generation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

2-Propionyl-2-thiazoline (2-PT) is a molecule of significant interest within the fields of flavor chemistry, food science, and pharmacology. Renowned for its potent roasted, nutty, and meaty aroma profile, it is a key contributor to the desirable sensory characteristics of cooked foods like roasted meats and coffee.[1] Its generation is a complex process, rooted in the Maillard reaction, a cornerstone of thermal processing chemistry. Understanding and controlling the formation of 2-PT is paramount for flavor development and food product formulation. This guide provides a detailed examination of the critical role the carbohydrate source plays in dictating the reaction pathways and ultimate yield of this compound. We will dissect the underlying chemical mechanisms, explore the causal relationships between carbohydrate structure and reactivity, and present a robust, self-validating experimental framework for researchers and drug development professionals to investigate these interactions.

Chapter 1: The Foundational Chemistry of 2-PT Formation

The synthesis of this compound in a food or model system is not a singular event but the result of a complex network of reactions. At its heart are the Maillard reaction and the subsequent Strecker degradation of specific amino acids.

The Maillard Reaction: A Three-Act Play

The Maillard reaction is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together.[2][3] It can be broadly categorized into three stages, each contributing essential intermediates for flavor generation.[3][4][5]

  • Initial Stage: This stage begins with the condensation of the carbonyl group of a reducing sugar with a free amino group from an amino acid.[5] This forms an unstable Schiff base, which then cyclizes to a glycosylamine. Subsequent isomerization via the Amadori rearrangement (for aldoses) or Heyns rearrangement (for ketoses) yields a stable aminoketose or aminoaldose compound, respectively.[6]

  • Intermediate Stage: This is the most complex phase, where the Amadori/Heyns products undergo dehydration and fragmentation to produce a myriad of reactive compounds.[4] Key products include furans, pyrazines, and, most importantly for 2-PT formation, reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl.[4][7][8] It is within this stage that the Strecker degradation occurs.

  • Final Stage: In the final phase, the highly reactive intermediates polymerize into high molecular weight, brown-colored pigments known as melanoidins.[4] Simultaneously, they react with other precursors to form a vast array of heterocyclic aroma compounds, including the target molecule, this compound.

Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage ReducingSugar Reducing Sugar (Carbonyl Source) SchiffBase Schiff Base / Glycosylamine ReducingSugar->SchiffBase + Heat AminoAcid Amino Acid (Amine Source) AminoAcid->SchiffBase + Heat AmadoriProduct Amadori / Heyns Product SchiffBase->AmadoriProduct Rearrangement Dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) AmadoriProduct->Dicarbonyls Dehydration/ Fragmentation Strecker Strecker Degradation AmadoriProduct->Strecker Furans Furans & Pyrazines Dicarbonyls->Furans Melanoidins Melanoidins (Brown Pigments) Dicarbonyls->Melanoidins Polymerization Thiazolines This compound Strecker->Thiazolines

Figure 1: Overview of the Maillard Reaction pathway.
Strecker Degradation: Releasing the Building Blocks

The Strecker degradation is a critical sub-reaction within the intermediate stage of the Maillard reaction.[4] It describes the oxidative degradation of an α-amino acid in the presence of an α-dicarbonyl compound.[9] For the formation of 2-PT, the amino acid L-cysteine is essential.

The reaction proceeds as follows:

  • L-cysteine reacts with a dicarbonyl intermediate (generated from carbohydrate breakdown).

  • This interaction leads to the decarboxylation and deamination of the cysteine.

  • The key products released are a Strecker aldehyde , ammonia (NH₃) , and, unique to sulfur-containing amino acids like cysteine, hydrogen sulfide (H₂S) .[10][11]

These three products—ammonia, hydrogen sulfide, and the dicarbonyls from sugar fragmentation—are the direct, essential precursors that will ultimately cyclize to form the this compound ring structure.

Chapter 2: The Indispensable Precursors

The generation of 2-PT is fundamentally a story of two precursor molecules: the sulfur-donating amino acid and the carbonyl-donating carbohydrate.

  • L-Cysteine: This amino acid is non-negotiable for thiazoline formation. Its unique structure provides both the nitrogen atom and the sulfur atom required to form the five-membered thiazoline heterocycle.[10][12] The thiol group (-SH) is particularly reactive and is the source of the crucial hydrogen sulfide.[13]

  • Carbohydrate-Derived Carbonyls: While L-cysteine provides the heteroatoms, the carbohydrate source provides the carbon backbone. Through the fragmentation pathways of the Maillard reaction, carbohydrates degrade into the specific dicarbonyl compounds that react with the cysteine degradation products.[8] The type and concentration of these dicarbonyl intermediates are directly influenced by the initial carbohydrate structure, which is the central thesis of this guide.

Chapter 3: Impact of Carbohydrate Structure on 2-PT Yield

The choice of carbohydrate is the most significant variable a researcher can control to influence the rate and yield of 2-PT formation. The key determinant of a carbohydrate's efficacy is its ability to act as or produce a reducing sugar . A reducing sugar is one that possesses a free aldehyde or ketone group, or exists in equilibrium with an open-chain form that has one.[4][6] This free carbonyl is the reactive site for the initial step of the Maillard reaction.

Monosaccharides: The Most Potent Precursors

Monosaccharides are the most reactive carbohydrates in the Maillard reaction due to their simple structure and high availability of the open-chain carbonyl form.[4]

  • Pentoses (e.g., Ribose, Xylose): These five-carbon sugars are generally more reactive than six-carbon hexoses. Their smaller ring structure is less stable, meaning they spend a greater proportion of time in the highly reactive open-chain form. This leads to a faster initiation of the Maillard reaction and, consequently, a more rapid generation of dicarbonyl intermediates.

  • Hexoses (e.g., Glucose, Fructose):

    • Glucose (Aldose): As an aldohexose, glucose is a classic reducing sugar and a potent precursor for 2-PT.

    • Fructose (Ketose): As a ketohexose, fructose can be even more reactive than glucose in the Maillard reaction under certain conditions.[4] This is because its degradation pathways can more readily produce dicarbonyl fragments like methylglyoxal, which are key intermediates in flavor formation.

Disaccharides: The Role of the Glycosidic Bond

Disaccharides consist of two monosaccharide units linked by a glycosidic bond. Their reactivity is entirely dependent on the nature of this bond.

  • Reducing Disaccharides (e.g., Lactose, Maltose): In these sugars, one of the monosaccharide units retains a hemiacetal group, allowing it to open into a reactive aldehyde form. They can participate directly in the Maillard reaction, though they are generally less reactive than their constituent monosaccharides due to increased steric hindrance.[4]

  • Non-Reducing Disaccharides (e.g., Sucrose): Sucrose is composed of glucose and fructose linked in a manner that involves the anomeric carbons of both units. This means neither unit has a hemiacetal group, and the molecule cannot open to form a free carbonyl. Consequently, sucrose does not directly participate in the Maillard reaction .[4][6] For sucrose to become a precursor, it must first be hydrolyzed (e.g., by acid or heat) into glucose and fructose. This hydrolysis step becomes the rate-limiting factor in the overall formation of 2-PT.

Polysaccharides: A Matter of Hydrolysis

Polysaccharides like starch are polymers of glucose and are, by nature, non-reducing. They are far too large to participate in the Maillard reaction directly. Their potential as a carbohydrate source for 2-PT generation is entirely dependent on their prior degradation into smaller, reactive sugars. This is typically achieved through:

  • Acid Hydrolysis: High temperatures and acidic conditions can break down starch into glucose and smaller oligosaccharides.

  • Enzymatic Hydrolysis: Enzymes like amylase can efficiently break starch down into maltose and glucose.

The Dextrose Equivalent (DE) of a starch hydrolysate is a key metric. DE measures the percentage of reducing sugars present on a dry basis, relative to dextrose (glucose). A higher DE value indicates a greater degree of hydrolysis and a higher concentration of reactive sugars, which will directly correlate to a higher potential yield of this compound.

Carbohydrate_Reactivity cluster_reactivity Relative Reactivity for 2-PT Generation High High Reactivity Medium Medium Reactivity Low Low Reactivity (Requires Hydrolysis) Pentoses Monosaccharides (Ribose, Xylose) Pentoses->High Hexoses Monosaccharides (Fructose, Glucose) Hexoses->High ReducingDi Reducing Disaccharides (Lactose, Maltose) ReducingDi->Medium NonReducingDi Non-Reducing Disaccharides (Sucrose) NonReducingDi->Low Polysaccharides Polysaccharides (Starch) Polysaccharides->Low

Figure 2: Logical relationship of carbohydrate type to reactivity.
Summary of Carbohydrate Impact on 2-PT Yield

The expected efficiency of various carbohydrate sources in generating this compound can be summarized as follows.

Carbohydrate ClassSpecific ExampleReducing PropertyPrimary Reactive SpeciesExpected 2-PT YieldCausality
Monosaccharide RiboseYesRibose (open-chain)Very HighHighest reactivity due to 5-carbon ring instability.
FructoseYesFructose (open-chain)HighHighly effective degradation to dicarbonyl intermediates.[4]
GlucoseYesGlucose (open-chain)HighStandard, effective reducing sugar.
Disaccharide Maltose / LactoseYesMaltose / LactoseMediumDirectly reactive but sterically hindered compared to monosaccharides.
SucroseNoGlucose & FructoseLow to MediumRequires initial hydrolysis, which is the rate-limiting step.[6]
Polysaccharide StarchNoGlucose, MaltoseVery LowRequires extensive hydrolysis to generate any reactive sugars.

Chapter 4: Experimental Design & Protocol

To empirically validate the impact of the carbohydrate source, a well-controlled model system is essential. This protocol is designed to be self-validating by including appropriate controls and standards.

Objective

To quantify and compare the generation of this compound from a defined set of carbohydrate sources (glucose, fructose, sucrose, and maltodextrin DE 10) in a thermally processed L-cysteine model system.

Materials & Reagents
  • L-Cysteine Hydrochloride Monohydrate (≥99%)

  • D-Glucose (Anhydrous, ≥99.5%)

  • D-Fructose (≥99%)

  • Sucrose (≥99.5%)

  • Maltodextrin (DE 10-15)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., 2-Acetyl-2-thiazoline or a suitable stable isotope-labeled analog.

  • Reaction Vials: 20 mL pressure-rated glass vials with PTFE-lined septa.

Experimental Workflow

Experimental_Workflow cluster_prep 1. System Preparation cluster_reaction 2. Thermal Reaction cluster_analysis 3. Analysis A Prepare 0.1 M Phosphate Buffer (pH 7.0) B Create Stock Solutions: - L-Cysteine - Carbohydrates - Internal Standard (IS) A->B C Aliquot Buffer into Vials B->C D Add Reactants: L-Cysteine + Carbohydrate + IS C->D E Seal Vials Tightly F Heat in Oil Bath (e.g., 120°C for 60 min) E->F G Cool Vials Rapidly in Ice Bath F->G H Add Dichloromethane (DCM) I Vortex for Extraction H->I J Centrifuge to Separate Phases I->J K Collect Organic Layer, Dry with Na₂SO₄ J->K L Analyze by GC-MS K->L M Quantify 2-PT vs. IS L->M

Sources

Technical Guide: Identification and Quantification of 2-Propionyl-2-thiazoline in Roasted Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

2-Propionyl-2-thiazoline (2-PPT) (CAS: 29926-42-9) is a high-impact aroma compound responsible for the characteristic "roasty," "popcorn-like," and "nutty" notes in thermally processed foods such as roasted beef, popcorn, sesame oil, and yeast extracts. Despite its structural simplicity, its identification is complicated by its low odor threshold, high volatility, and susceptibility to degradation.

This guide provides a rigorous, self-validating protocol for the identification and quantification of 2-PPT, moving beyond basic detection to precise, defensible analytical chemistry.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(4,5-dihydrothiazol-2-yl)propan-1-one
Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
Appearance Colorless to pale yellow liquid
Odor Quality Roasted, Popcorn, Nutty, Meaty
Odor Threshold < 0.1 ng/L (in air) / ~0.05 µg/kg (in water)*
LogP ~0.7 (Lipophilic)

*Note: Thresholds are matrix-dependent; values inferred from structural analog 2-acetyl-1-pyrroline.

Part 2: Formation Mechanism (Maillard Pathway)

Understanding the formation of 2-PPT is critical for controlling its yield in food products or reaction flavors. It is primarily generated via the Strecker Degradation within the Maillard reaction matrix.

Mechanism Description

The pathway begins with the condensation of Cysteine (or Cysteamine) with a 1,2-dicarbonyl (typically derived from sugar fragmentation).

  • Strecker Degradation: Cysteine reacts with a dicarbonyl (e.g., 2,3-pentanedione precursors) to form a Strecker aldehyde and an amino-ketone intermediate.

  • Cyclization: The intermediate undergoes nucleophilic attack by the sulfur atom, closing the ring to form the thiazoline structure.

  • Oxidation: In some pathways, subsequent oxidation stabilizes the acyl group at the C2 position.

MaillardPathway Figure 1: Formation Pathway of this compound via Maillard Reaction Cysteine L-Cysteine (Amino Acid) Intermed Amino-Ketone Intermediate Cysteine->Intermed Strecker Degradation Sugar Reducing Sugar (Glucose/Xylose) Dicarbonyl 1,2-Dicarbonyls (e.g., 2-Oxobutyraldehyde) Sugar->Dicarbonyl Fragmentation Dicarbonyl->Intermed + Cysteine Cyclization Cyclization & Dehydration Intermed->Cyclization PPT This compound (Target Analyte) Cyclization->PPT - H2O

[2][3]

Part 3: Sample Preparation & Extraction

Critical Directive: 2-PPT is highly volatile and prone to oxidation. Standard solvent extraction (LLE) often results in significant analyte loss. The Solvent-Assisted Flavor Evaporation (SAFE) method is the gold standard for isolation.

Protocol: SAFE Extraction
  • Homogenization: Cryogenically grind the roasted sample (e.g., popcorn, meat) with liquid nitrogen to prevent volatile loss.

  • Solvent Addition: Extract 50g of sample with 150mL dichloromethane (DCM).

  • Internal Standard Spiking: Add a known amount of stable isotope standard (e.g., [²H₅]-2-PPT) immediately to the extraction mixture. This corrects for recovery losses (See Part 5).

  • SAFE Distillation: Transfer the extract to the SAFE apparatus. Distill under high vacuum (< 10⁻³ mbar) at 40°C.

  • Concentration: Dry the distillate over anhydrous Na₂SO₄ and concentrate to ~100 µL using a Vigreux column. Do not evaporate to dryness.

Part 4: Analytical Identification (GC-MS/O)

Identification requires a "Triad of Evidence": Retention Index (RI), Mass Spectrum (MS), and Olfactory Property (O).

Gas Chromatography Parameters
  • Column: DB-5 (Non-polar) and DB-Wax (Polar) are required for dual-column validation.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 40°C (2 min) → 6°C/min → 240°C (10 min).

Retention Indices (RI)

Calculate Kovats Retention Indices using an n-alkane series (C6-C30).

Column TypeStationary PhaseRetention Index (RI)
Non-Polar DB-5 / SE-541196 - 1205
Polar DB-Wax / FFAP1550 - 1580
Mass Spectrometry (EI-MS)

In Electron Impact (70 eV) mode, 2-PPT (MW 143) exhibits a distinct fragmentation pattern.

  • Molecular Ion (M⁺): m/z 143 (Distinct, medium intensity).

  • Base Peak / Diagnostic: m/z 57 (Propionyl cation [CH₃CH₂CO]⁺) or m/z 114 (Loss of ethyl group [M-29]⁺).

  • Ring Fragment: m/z 86/87 (Thiazoline ring).

Note: The presence of m/z 143 and 114 is critical for distinguishing 2-PPT from its acetyl analog (2-Acetyl-2-thiazoline, MW 129).

Part 5: Quantification via SIDA (Stable Isotope Dilution Assay)

Why SIDA? External calibration fails for 2-PPT due to matrix binding and high volatility. SIDA uses an isotopically labeled analog (internal standard) that behaves identically to the analyte during extraction but is spectrally distinct.

Synthesis of Internal Standard ([²H₅]-2-PPT)

Since commercial standards are rare, in-house synthesis is often required. Reaction: [²H₅]-Propionitrile + Cysteamine → [²H₅]-2-Propionyl-2-thiazoline.

SIDASynthesis Figure 2: Synthesis Workflow for Deuterated Internal Standard Precursor1 [2H5]-Propionitrile (Labeled Precursor) Reaction Condensation (MeOH, Reflux) Precursor1->Reaction Precursor2 Cysteamine Precursor2->Reaction Product [2H5]-2-Propionyl-2-thiazoline (Internal Standard) Reaction->Product MS_Check MS Validation (Check m/z 148) Product->MS_Check QC Step

Quantification Formula


  • RF (Response Factor): Determined by analyzing a 1:1 mixture of native and labeled standard (usually assumed to be 1.0 for isotopes).

  • Quantification Ions:

    • Native 2-PPT: m/z 143

    • Labeled [²H₅]-2-PPT: m/z 148

References

  • Schieberle, P. (1995). Quantitation of important roast-smelling odorants in popcorn by stable-isotope dilution assays and model studies on flavor formation during popping. Journal of Agricultural and Food Chemistry, 43(9), 2442-2448. Link

  • Buttery, R. G., Ling, L. C., & Stern, D. J. (1997). Studies on popcorn aroma and flavor volatiles.[1] Journal of Agricultural and Food Chemistry, 45(3), 837-843. Link

  • Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194. Link

  • Blank, I. (2002). The chemical basis of the roasted/popcorn-like note.[1] Imre Blank Personal Archive. Link

  • NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook. Link

Sources

Sensory Architecture of Pure 2-Propionyl-2-thiazoline: A Chemo-Sensory Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sensory architecture, chemical properties, and application frameworks for 2-Propionyl-2-thiazoline (FEMA 3685).

Executive Summary

This compound is a high-impact heterocyclic flavorant critical to the "brown" flavor spectrum (roasted, nutty, savory).[1] Unlike its structural analog 2-acetyl-2-thiazoline, the propionyl variant offers a deeper, more vegetative, and "bready" nuance that is essential for authenticating heat-processed flavor profiles.

This guide analyzes the compound’s sensory properties, purity-dependent perception, and utility in high-precision formulations—including pharmaceutical palatability solutions.

Chemical Identity & Physicochemical Profile

Understanding the volatility and lipophilicity of this compound is prerequisite to controlling its release in a matrix.

Parameter Technical Specification
IUPAC Name 1-(4,5-dihydrothiazol-2-yl)propan-1-one
CAS Number 29926-41-8
FEMA Number 3685
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
Appearance Pale yellow to orange liquid
Boiling Point ~237–241°C (at 760 mmHg)
LogP (Octanol/Water) ~0.7 (Estimated) – Indicates moderate hydrophilicity
Solubility Soluble in ethanol, propylene glycol, and fats; insoluble in water
Structural Visualization

The following diagram outlines the molecule's functional regions and their contribution to reactivity and sensory binding.

ChemicalStructure Core Thiazoline Ring (N-C-S Heterocycle) Sensory Sensory Impact: Roasted/Nutty/Popcorn Core->Sensory Maillard Pharmacophore Stability Stability Issue: Susceptible to Oxidation/Hydrolysis Core->Stability Ring Opening Risk SideChain Propionyl Group (C=O, Ethyl tail) SideChain->Sensory Volatility & Nuance

Figure 1: Structural-Functional relationship of this compound.

Sensory Characterization

The sensory profile of pure this compound is distinct from crude reaction mixtures which may contain pyrazines or unreacted nitriles.

Primary Descriptors
  • Dominant: Roasted popcorn, corn chip (Fritos-like), toasted hazelnut.

  • Secondary: Meaty (savory/umami depth), vegetative green (at high concentrations), bready/yeasty crust.

  • Differentiation: Compared to 2-acetyl-2-thiazoline, the propionyl derivative is often described as having a "heavier" or "fattier" roasted note, with less sharp volatility and a more lingering savory finish.

Thresholds & Potency
  • Odor Detection Threshold: Extremely low (< 1 ppm in water).

  • Usage Levels: Typically 0.05 ppm to 5 ppm in finished products.

  • Odor Activity Value (OAV): High. Even trace impurities can distort the profile, making purity critical.

Sensory Profile Mapping (Spider Plot Logic)

The following visualization maps the intensity of sensory attributes based on consensus olfactometry data.

Figure 2: Sensory attribute intensity mapping. Note the dominance of Popcorn and Roasted Nut notes.

Synthesis, Purity, and "Off-Note" Management

For researchers, the "pure" designation is vital. Commercial grades often contain synthesis by-products that alter perception.

Synthesis Pathway (General Maillard Mimicry)

The industrial synthesis often mimics the Strecker degradation found in nature:

  • Precursors: 2-Chloropyridine or specific nitriles reacted with cysteamine.

  • Critical Impurity: Unreacted cysteamine (sulfurous/rotten egg notes) or solvent residues .

Impact of Impurities
  • Pure Compound: Clean, sweet-roasted, corn-like.

  • Impure (>2% impurities): Sulfurous, rubbery, or chemically harsh.

  • Protocol: High-vacuum distillation is often required to achieve the "clean" sensory standard required for low-ppm dosing.

Applications in Drug Development & Formulation

While primarily a flavorist's tool, this compound has specific utility in pharmaceutical development.

Palatability & Masking (Excipient Engineering)

Many APIs (Active Pharmaceutical Ingredients) possess bitter or metallic tastes.

  • Mechanism: Savory/Umami maskers function by "distracting" the palate. The "brothy" mouthfeel of thiazolines can suppress the perception of bitterness in oral suspensions.

  • Use Case: Geriatric nutritionals, veterinary medications (where meat flavors are preferred), and masking metallic aftertastes in amino acid supplements.

Stability Marker

Thiazolines are sensitive to oxidation (forming thiazoles) and hydrolysis (ring opening).

  • Research Utility: Used as a model compound to test the stability of sulfur-heterocycle scaffolds in drug delivery systems.

Experimental Protocol: GC-Olfactometry (GC-O) Analysis

To verify the sensory purity of your sample, the following GC-O workflow is recommended.

Objective: Correlate specific chromatographic peaks with "roasted" vs. "sulfurous" off-notes.

  • Sample Prep: Dilute this compound to 100 ppm in Dichloromethane.

  • Injection: 1 µL, Splitless mode.

  • Column: DB-WAX or equivalent polar column (to separate sulfur species).

  • Detection: Split effluent 1:1 between FID (Flame Ionization Detector) and Sniffing Port.

  • Assessment: Panelist records start/stop time of odor events.

GCOWorkflow Sample Sample Preparation (100 ppm in DCM) GC Gas Chromatography (DB-WAX Column) Sample->GC Splitter Effluent Splitter (50:50) GC->Splitter FID FID Detector (Quantitative Peak) Splitter->FID Nose Olfactory Port (Qualitative Desc.) Splitter->Nose Data Data Correlation: Peak Area vs. Odor Intensity FID->Data Nose->Data

Figure 3: GC-Olfactometry workflow for validating sensory purity.

Regulatory & Safety Profile

  • FEMA GRAS: 3685

  • EU Flavour Register: 15.031

  • JECFA No: 1042

  • Safety Status: Generally Recognized As Safe (GRAS) for use in food.[2]

  • Handling: Use in a fume hood. Concentrated vapors can be overpowering and nauseating even if pleasant at low concentrations.

References

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: this compound (FEMA 3685). [Link]

  • The Good Scents Company. this compound: Organoleptic Properties and Safety Data. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6428990, this compound. [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Thiazoline Derivatives. [Link]

Sources

Advanced Characterization and Pharmacological Potential of Sulfur-Containing Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High-Priority Research Area Context: While historically studied for their contribution to "meaty" and "roasted" flavor profiles in food chemistry, sulfur-containing Maillard reaction products (S-MRPs) are emerging as a critical class of bioactive compounds in drug discovery. The Pivot: This guide addresses the transition of S-MRPs from flavorants to potential pharmacophores. It focuses on their synthesis, isolation, and dualistic biological nature—exhibiting potent antioxidant activity in vitro while presenting complex oxidative stress modulation in vivo. Target Audience: Medicinal Chemists, Food Toxicologists, and Pharmaceutical Formulation Scientists.

Mechanistic Foundations: The Sulfur Logic

The formation of S-MRPs is distinct from classical carbohydrate-amine browning. It relies heavily on the Strecker Degradation of sulfur-containing amino acids (Cysteine, Methionine) and the thermal degradation of Thiamine (Vitamin B1).

The Cysteine-Ribose Paradigm

The most potent S-MRPs, such as 2-methyl-3-furanthiol (MFT) , arise not from simple condensation but from complex fragmentation-recombination pathways.

  • Strecker Degradation: Cysteine reacts with dicarbonyls (from sugar fragmentation) to release hydrogen sulfide (

    
    ), ammonia (
    
    
    
    ), and acetaldehyde.[1]
  • The Role of

    
    :  Unlike nitrogen, sulfur is a "soft" nucleophile. 
    
    
    
    released in situ reacts rapidly with furfural and dicarbonyl intermediates (e.g., methylglyoxal, hydroxyacetaldehyde) to insert sulfur into the heterocyclic ring, yielding thiophenes and thiazoles.
Visualization of Formation Pathways

The following diagram illustrates the divergent pathways from Cysteine and Ribose leading to key bioactive S-MRPs.

MaillardSulfur Cys L-Cysteine Strek Strecker Degradation Cys->Strek DCH DCH Adduct (Bioactive) Cys->DCH + HMF (Direct Adduct) Rib D-Ribose Dicarb Dicarbonyls (Glyoxal/Methylglyoxal) Rib->Dicarb Thia Thiamine MFT 2-Methyl-3-furanthiol (Meaty/Vitaminy) Thia->MFT Degradation H2S H2S + NH3 Strek->H2S Mercapto Mercaptoketones Strek->Mercapto H2S->MFT + Hydroxyacetaldehyde Thiaz 2-Acetylthiazole (Roast/Nutty) H2S->Thiaz + Dicarb Thio Thiophenes H2S->Thio + Alkadienals Dicarb->DCH

Figure 1: Divergent formation pathways of sulfur-containing volatiles from amino acid and vitamin precursors.[2]

Key Structural Classes & Pharmacological Potential

S-MRPs are categorized by their heterocyclic ring structure. Their bioactivity is often linked to the lability of the sulfur atom (thiol vs. thioether).

ClassKey CompoundSensory ProfilePharmacological Relevance
Furanthiols 2-Methyl-3-furanthiol (MFT)Intense meaty, vitamin-likePotent radical scavenger; protects against lipid peroxidation in vitro [1].
Thiazoles 2-AcetylthiazoleRoasted nut, popcornPotential anti-inflammatory; structural core for many synthetic drugs.
Thiophenes 2-PentylthiopheneFatty, friedGenerated via lipid-Maillard interaction; marker of lipid oxidation.
Thioacetals DCH (1-dicysteinethioacetal-5-HMF)Odorless (non-volatile)Critical: Reduces HMF cytotoxicity but may induce oxidative stress in vivo at high doses [2].
Polysulfides 3,5-Dimethyl-1,2,4-trithiolaneSulfury, garlic-likeAntimicrobial properties; potent reducing agents.

Bioactivity: The Antioxidant Paradox

Researchers must navigate a "double-edged sword" when utilizing S-MRPs.

The "Trojan Horse" Mechanism
  • In Vitro Success: S-MRPs, particularly cysteine-glucose conjugates, show exceptional DPPH and ABTS radical scavenging activity, often outperforming ascorbic acid. The mechanism involves hydrogen atom transfer (HAT) from the thiol (-SH) or heterocyclic nitrogen.

  • In Vivo Complexity (The DCH Case): The adduct of Cysteine and 5-Hydroxymethylfurfural (HMF), known as DCH , was designed to detoxify HMF.[3] While it shows lower cytotoxicity than HMF in cell lines, animal studies (rats) revealed that high doses (100 mg/kg) increased malondialdehyde (MDA) levels, indicating induction of oxidative stress rather than prevention [2].

Implication for Drug Design: S-MRPs may act as pro-oxidants at physiological concentrations, activating Nrf2 pathways via mild stress (hormesis) rather than acting as direct antioxidants.

Bioactivity HMF HMF (Toxic Byproduct) DCH DCH Adduct (Thioacetal) HMF->DCH + Cysteine (Detoxification) Cys L-Cysteine InVitro In Vitro (Cell Culture) DCH->InVitro InVivo In Vivo (Animal Model) DCH->InVivo Scavenge Radical Scavenging (DPPH/ABTS Reduction) InVitro->Scavenge Direct Effect Stress Increased MDA (Oxidative Stress) InVivo->Stress High Dose (>100mg/kg) Nrf2 Nrf2 Pathway Activation (Hormetic Response) InVivo->Nrf2 Low Dose (Hypothesized)

Figure 2: The dualistic bioactivity of the HMF-Cysteine adduct (DCH), illustrating the contrast between in vitro scavenging and in vivo stress induction.

Analytical Methodologies

Analyzing S-MRPs is challenging due to their high volatility , low odor thresholds (ppb range), and susceptibility to oxidation .[4] Standard solvent extraction often results in artifact formation (e.g., thialdine formation during distillation).

Recommended Workflow: SPME-GC-PFPD/MS

To minimize artifacts and maximize sensitivity, Headspace Solid-Phase Microextraction (HS-SPME) combined with sulfur-specific detection is the gold standard.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is essential. The Carboxen layer traps small sulfur volatiles (

    
    , methanethiol), while DVB captures larger aromatics.
    
  • Column: Polar columns (e.g., DB-WAX ) are required to separate polar sulfur heterocycles from the lipid matrix.

  • Detection:

    • PFPD (Pulsed Flame Photometric Detector): Specific for Sulfur; eliminates hydrocarbon background.

    • ToF-MS (Time-of-Flight Mass Spec): Essential for identifying unknown adducts via accurate mass.

Workflow Sample Reaction Mixture (Aq. Buffer) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) 35°C, 30 min Sample->SPME GC GC Separation (DB-WAX Column) SPME->GC Desorption 250°C Split Splitter GC->Split PFPD PFPD (Sulfur Quantification) Split->PFPD MS MS (EI, 70eV) (Structural ID) Split->MS Data Data Fusion (Retention Index + Mass Spec) PFPD->Data MS->Data

Figure 3: Optimized analytical workflow for volatile sulfur compounds using dual-detection GC.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-furanthiol (MFT) Model System

This protocol utilizes the Ribose-Cysteine pathway to generate high-yield MFT for isolation or assay.

Reagents:

  • L-Cysteine hydrochloride monohydrate (0.1 M)

  • D-Ribose (0.1 M)

  • Phosphate Buffer (0.2 M, pH 5.0)

Procedure:

  • Preparation: Dissolve equimolar amounts (e.g., 5 mmol) of L-Cysteine and D-Ribose in 50 mL of phosphate buffer.

  • Reaction: Transfer to a pressure-resistant glass tube (to retain volatiles). Heat at 95°C for 4 hours in an oil bath [3].

  • Quenching: Cool rapidly in an ice bath to 4°C to stop the reaction.

  • Extraction (for analysis): Immediately process via SPME (Protocol B) or extract with dichloromethane (3 x 10 mL) if liquid injection is required. Note: Dichloromethane extraction requires drying over anhydrous

    
     and careful concentration under nitrogen to prevent loss of MFT.
    
Protocol B: HS-SPME-GC-MS Analysis

Validated for trace sulfur detection.

  • Sample Prep: Place 5 mL of the reaction mixture into a 20 mL headspace vial. Add 1.5g NaCl (to salt-out volatiles) and a magnetic stir bar.

  • Equilibration: Incubate at 35°C for 10 minutes with agitation (500 rpm).

  • Extraction: Expose a DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 30 minutes at 35°C.

  • Desorption: Insert fiber into GC injector at 250°C (splitless mode) for 3 minutes.

  • GC Parameters:

    • Column: DB-WAX (30 m × 0.25 mm × 0.25 µm).[5]

    • Carrier Gas: Helium at 1.0 mL/min.[5][6][7]

    • Oven Program: Hold 40°C (3 min)

      
       Ramp 5°C/min to 200°C 
      
      
      
      Ramp 10°C/min to 240°C (Hold 5 min) [4].
  • MS Parameters: EI Source (70 eV), Ion Source Temp 230°C, Scan range m/z 33–350.

References

  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. Link

  • Zhao, D., et al. (2018). Absorption of 1-Dicysteinethioacetal-5-Hydroxymethylfurfural in Rats and Its Effect on Oxidative Stress and Gut Microbiota.[8] Journal of Agricultural and Food Chemistry, 66(42), 11000-11007. Link

  • Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction.[9][10][11] Journal of Agricultural and Food Chemistry, 51(9), 2714-2721. Link

  • Li, H., et al. (2021). GC-MS and GC×GC-ToF-MS analysis of roasted/broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. LWT - Food Science and Technology, 144, 111160. Link

Sources

Methodological & Application

High-Fidelity Isolation of 2-Propionyl-2-thiazoline from Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Isolating 2-Propionyl-2-thiazoline from a Food Matrix Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (2-PPT) is a potent sulfur-containing volatile responsible for characteristic "roasty," "popcorn-like," and "meaty" aroma notes in thermally processed foods.[1] Unlike its structural analog 2-acetyl-1-pyrroline (2-AP), which is notoriously unstable, 2-PPT exhibits moderate stability but presents significant isolation challenges due to its low odor threshold (ppb range), water solubility, and susceptibility to matrix binding.

This guide details a high-fidelity protocol for isolating 2-PPT from complex food matrices (e.g., roasted beef, popcorn, yeast extracts). The methodology prioritizes Solvent-Assisted Flavor Evaporation (SAFE) over Simultaneous Distillation-Extraction (SDE) to minimize thermal artifacts, ensuring the isolate represents the true sensory profile of the food.

Physicochemical Profile & Strategic Considerations

Successful isolation requires exploiting the molecule's specific physical properties. 2-PPT is a weak base with amphiphilic characteristics, necessitating precise pH control during extraction.

Table 1: Physicochemical Properties of this compound
PropertyValueImplications for Isolation
CAS Number 29926-42-9Unique identifier for procurement/verification.[2]
Molecular Weight 143.21 g/mol Suitable for GC-MS analysis.
Boiling Point 237–241 °C (760 mmHg)Semi-volatile; requires high vacuum for efficient distillation at low temperatures.
LogP (Octanol/Water) ~ -0.36 to 0.5 (Predicted)Critical: It exhibits significant water solubility. Simple solvent extraction often fails without "salting out" agents.
Odor Quality Roasted, Popcorn, NuttyExtremely low threshold; requires GC-Olfactometry (GC-O) for sensory validation.
pKa ~ 2.0–3.0 (Conjugate acid)Weak base. At neutral pH (7.0), it exists primarily in the uncharged form, facilitating organic solvent extraction.
Strategic Decision: SDE vs. SAFE

While Simultaneous Distillation-Extraction (SDE) is common, it operates at atmospheric pressure and high temperatures (100°C+), which can induce Maillard reactions during extraction, creating false positives (artifacts).

  • Chosen Method: SAFE (Solvent-Assisted Flavor Evaporation) .

  • Reasoning: Operates under high vacuum (~10⁻⁴ mbar) at low temperatures (~40°C). This prevents thermal degradation and artifact formation, isolating the compound exactly as it exists in the matrix.

Formation & Signaling Pathway

Understanding the biological/chemical origin helps in optimizing extraction conditions (e.g., avoiding precursors).

MaillardPathway Cys Cysteine / Cysteamine Strep Strecker Degradation Cys->Strep Sugar Reducing Sugars (Glucose/Ribose) Sugar->Strep Inter Intermediate: 2-Oxobutanal Strep->Inter Deamination Cyclic Cyclization Inter->Cyclic + Cysteamine Target This compound (2-PPT) Cyclic->Target Oxidation/-H2O

Figure 1: Simplified Maillard reaction pathway leading to the formation of this compound from sulfur-containing amino acid precursors and reducing sugars.

Detailed Isolation Protocol

Phase 1: Sample Preparation & Homogenization

Objective: Release 2-PPT from the food matrix while inhibiting enzymatic activity and preventing oxidation.

Materials:

  • Food sample (e.g., 50g roasted meat or 100g popcorn).

  • Dichloromethane (DCM), HPLC grade.

  • Internal Standard: 2-Acetyl-2-thiazoline (if available) or 2-Undecanone (for general quantitation).

  • Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Sodium Sulfate (Na₂SO₄), anhydrous.[3]

Step-by-Step:

  • Cryogenic Grinding: Freeze the sample in liquid nitrogen and grind to a fine powder. This maximizes surface area and halts enzymatic degradation.

  • Solvent Addition: Transfer 50g of powder into a 500mL Erlenmeyer flask. Add 150mL of Dichloromethane (DCM).

    • Note: DCM is preferred over ether for its non-flammability in vacuum systems and excellent solvation of thiazolines.

  • Salting Out: Add 50mL of saturated NaCl solution.

    • Mechanism:[4] This increases the ionic strength of the aqueous phase, forcing the moderately polar 2-PPT into the organic (DCM) phase.

  • pH Adjustment: Adjust the aqueous phase pH to 7.5 – 8.0 using 0.1M NaOH.

    • Reasoning: Ensures 2-PPT is in its neutral (uncharged) state, significantly increasing extraction efficiency into the organic layer.

  • Agitation: Shake the mixture at 4°C for 4 hours. (Do not heat).

  • Filtration: Filter the extract through a glass wool plug to remove coarse solids. Retain the liquid filtrate (biphasic).

Phase 2: Solvent-Assisted Flavor Evaporation (SAFE)

Objective: Separate volatile flavor compounds (including 2-PPT) from non-volatile lipids, proteins, and pigments.

Equipment: SAFE apparatus (glass high-vacuum distillation unit), Liquid Nitrogen, High-Vacuum Pump (capable of <10⁻³ mbar).

Step-by-Step:

  • Setup: Connect the SAFE head to the receiving flask (cooled in liquid nitrogen) and the sample flask (water bath at 40°C).

  • Vacuum Application: Apply high vacuum. The system pressure must drop below 10⁻³ mbar .

  • Distillation: Slowly feed the biphasic filtrate (from Phase 1) into the SAFE head dropwise.

    • Mechanism:[4] Volatiles and solvent flash-evaporate instantly upon hitting the warm vessel walls and re-condense in the liquid nitrogen trap. Non-volatiles (fats, proteins) remain in the waste leg.

  • Thawing: Once distillation is complete, release the vacuum and let the frozen distillate thaw to room temperature.

  • Separation: Isolate the DCM layer from any co-distilled water using a separatory funnel. Dry the DCM layer over anhydrous Na₂SO₄.

Phase 3: Concentration (Kuderna-Danish)

Objective: Concentrate the extract to a volume suitable for GC analysis without losing the volatile 2-PPT.

  • Apparatus: Use a Kuderna-Danish (K-D) concentrator with a Vigreux column.

    • Warning: Do NOT use a rotary evaporator. The vacuum and rotation often result in the loss of highly volatile aroma compounds.

  • Process: Heat the water bath to 45°C (just above DCM boiling point of 39.6°C). Concentrate the sample to approximately 1 mL.

  • Final Concentration: Further concentrate to 100 µL using a gentle stream of high-purity Nitrogen gas if necessary for trace analysis.

Analytical Validation (GC-MS/O)

To confirm the isolation of 2-PPT, you must use a combination of Mass Spectrometry (for structure) and Olfactometry (for aroma verification).

Table 2: GC-MS/O Parameters
ParameterSetting
Column DB-WAX or FFAP (Polar column preferred for thiazolines)
Dimensions 30m x 0.25mm ID x 0.25µm film
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injector Splitless mode @ 220°C
Oven Program 40°C (2 min) → 5°C/min → 240°C (10 min)
MS Source EI Mode (70 eV), Source Temp 230°C
Target Ions (m/z) 143 (Molecular Ion), 71 , 115 (Characteristic fragments)
Olfactometry Sniffing port split 1:1 with MS. Look for "Roasty/Popcorn" at RI ~1700 (Polar).[5]

Troubleshooting & Optimization

Troubleshooting Problem Low Recovery of 2-PPT Check1 Check pH of Extract Problem->Check1 Check2 Check Vacuum Level Problem->Check2 Check3 Check Concentration Step Problem->Check3 Solution1 Adjust to pH 8.0 (Ensure neutral species) Check1->Solution1 Solution2 Ensure < 10^-3 mbar (SAFE requires high vac) Check2->Solution2 Solution3 Switch to K-D Concentrator (Avoid Rotary Evap) Check3->Solution3

Figure 2: Decision matrix for troubleshooting low recovery yields during 2-PPT isolation.

References

  • PubChem. (n.d.).[5] this compound | C6H9NOS.[6] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • The Good Scents Company. (n.d.). This compound.[1][2][6] Retrieved February 2, 2026, from [Link]

  • Schieberle, P. (1995). Quantitation of important roast-smelling odorants in popcorn by stable-isotope dilution assays and model studies on flavor formation during popping. Journal of Agricultural and Food Chemistry. Retrieved February 2, 2026, from [Link]

  • Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavor evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology.[2] Retrieved February 2, 2026, from [Link]

Sources

2-Propionyl-2-thiazoline as a standard for flavor analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Analysis of 2-Propionyl-2-thiazoline Subtitle: Analytical Standards for Flavoromics and Pharmaceutical Scaffolding

Executive Summary

This compound (2-P-2-T) represents a critical intersection between high-impact sensory science and heterocyclic pharmaceutical chemistry. In flavoromics, it is a potent "character impact compound" responsible for the desirable popcorn, roasty, and nutty notes in thermally processed foods (Maillard reaction products).[1] In drug development, the thiazoline moiety serves as a versatile scaffold for antimicrobial and anticancer agents (e.g., micacocidin analogs).[2]

However, 2-P-2-T presents significant analytical challenges due to its chemical instability (susceptibility to oxidation and hydrolysis) and ultra-low odor threshold (ppb range). This guide provides a rigorous, self-validating protocol for its synthesis, extraction, and quantification, tailored for researchers requiring absolute structural confirmation and precise dosing.

Part 1: Physicochemical Profile & Stability

Before initiating extraction or synthesis, the analyst must account for the compound's fugacity and reactivity.

Table 1: Critical Physicochemical Parameters

ParameterValue / CharacteristicAnalytical Implication
CAS Number 29926-42-9Reference standard verification.
IUPAC Name 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-oneStructural confirmation via NMR.
LogP ~0.5 – 0.7Moderate polarity; requires polar organic solvents (e.g., Dichloromethane, Ether) for extraction.
Boiling Point 237–241°C (at 760 mmHg)High BP suggests GC elution in the mid-to-late region; requires careful thermal management to avoid degradation.
Odor Threshold < 1 ppb (Air/Water)Extreme potency requires Stable Isotope Dilution Analysis (SIDA) for accurate quantification; trace contamination ruins blanks.
Stability LowProne to ring-opening hydrolysis and oxidation to thiazole. Fresh standards are mandatory.

Part 2: The Biogenic & Synthetic Pathways[3][4]

Understanding the formation of 2-P-2-T allows the analyst to predict its presence in complex matrices and design effective synthesis routes for standards.

Diagram 1: Formation Pathways (Maillard & Synthetic)

Maillard_Pathway Glucose Glucose/Ribose Dicarbonyls 1,2-Dicarbonyls (e.g., 2-oxobutyraldehyde) Glucose->Dicarbonyls Fragmentation Cysteine L-Cysteine Ammonia Ammonia / H2S Cysteine->Ammonia Deamination Strecker Strecker Degradation Dicarbonyls->Strecker Thiazoline This compound (Target Analyte) Strecker->Thiazoline Cyclization & Oxidation Ammonia->Strecker Cysteamine Cysteamine Synthetic Synthetic Standard (High Purity) Cysteamine->Synthetic + Propionitrile (Condensation) Propionitrile Propionitrile Propionitrile->Synthetic

Figure 1: Dual pathways showing the natural Maillard formation (solid lines) and the recommended synthetic route for generating analytical standards (dashed lines).

Part 3: Protocol 1 - Synthesis of Internal Standard (Self-Validating)

Due to the instability of 2-P-2-T, commercial standards often degrade before arrival. The most rigorous approach is to synthesize the standard (and ideally a deuterated isotopologue, e.g., [²H₅]-2-propionyl-2-thiazoline ) in-house for SIDA.

Objective: Synthesize high-purity standard for quantification.

Reagents:

  • Cysteamine hydrochloride[1][3][4][5]

  • Propionitrile (or [²H₅]-propionitrile for IS)

  • Ethanol (anhydrous)

  • Sodium ethoxide

Step-by-Step Workflow:

  • Condensation: Dissolve cysteamine hydrochloride (10 mmol) in anhydrous ethanol. Add propionitrile (10 mmol) and sodium ethoxide (catalytic amount).

  • Reflux: Heat under reflux for 4–6 hours under a nitrogen atmosphere (prevents oxidation).

  • Work-up: Cool, neutralize with dilute HCl, and extract with dichloromethane (DCM).

  • Purification (Validation Step): Flash chromatography on silica gel (Hexane/Ethyl Acetate 8:2).

  • QC Check: Analyze via GC-MS. Purity must be >98%. If <98%, re-purify.

    • Validation Criterion: The mass spectrum must show the molecular ion (M+) at m/z 143 (or m/z 148 for the d5-analog).

Part 4: Protocol 2 - SIDA Quantification (The Gold Standard)

Scope: Quantification of 2-P-2-T in food matrices or pharmaceutical formulations. Method: Stable Isotope Dilution Analysis (SIDA) using Solvent Assisted Flavor Evaporation (SAFE).

Diagram 2: Analytical Workflow

Analytical_Workflow Sample Matrix Sample (Food/Pharma) Spike Spike with IS ([2H5]-2-P-2-T) Sample->Spike Equilibration Equilibration (30 min, 4°C) Spike->Equilibration Homogenization Extraction SAFE Extraction (High Vac, <40°C) Equilibration->Extraction Artifact Prevention Concentration Concentration (Vigreux Column) Extraction->Concentration GCMS GC-MS/O Analysis (DB-FFAP Column) Concentration->GCMS Data Quantification (Ratio m/z 143 : 148) GCMS->Data SIM Mode

Figure 2: Step-by-step SIDA workflow ensuring minimal thermal degradation and maximum recovery.

Detailed Procedure:

  • Sample Preparation & Spiking:

    • Weigh 10-50g of sample.

    • Immediately add a known amount of the synthesized internal standard ([²H₅]-2-propionyl-2-thiazoline).

    • Why? Adding the IS before extraction compensates for all losses during the work-up (Self-Validating).

  • SAFE Extraction (Critical Step):

    • Use Solvent Assisted Flavor Evaporation (SAFE) .

    • Rationale: SDE (Simultaneous Distillation Extraction) uses boiling water, which can hydrolyze the thiazoline ring. SAFE operates under high vacuum (~10⁻⁴ mbar) at low temperatures (<40°C), preserving the unstable analyte.

    • Solvent: Dichloromethane (DCM).

  • GC-MS Analysis:

    • Column: DB-FFAP (Polar) or DB-Wax. Thiazolines separate better on polar phases.

    • Injector: Cold On-Column (to prevent thermal degradation in the inlet).

    • Detection: MS in SIM Mode (Selected Ion Monitoring).

      • Target Ions: m/z 143 (Analyte), m/z 148 (Internal Standard).

      • Qualifier Ions: m/z 115, 71.

  • Calculation:

    • Calculate concentration using the response factor (RF) derived from a calibration curve of pure standard vs. isotope.

Part 5: Pharmaceutical Relevance (Bioactivity)

For drug development professionals, 2-P-2-T is not just a flavor; it is a bioactive scaffold .

  • Antimicrobial Potential: Thiazoline rings are core pharmacophores in siderophore-antibiotics like micacocidin.[2] The 2-acyl substitution pattern affects membrane permeability and metal chelation.

  • Impurity Profiling: In the synthesis of thiazoline-based drugs, 2-P-2-T may appear as a degradation product or starting material impurity. The GC-MS protocol above serves as a validated method for genotoxic impurity (GTI) screening, given the reactivity of the thiazoline ring.

References

  • Bel Rhlid, R., et al. (2002). "Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor..." Journal of Agricultural and Food Chemistry. Link

  • Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

  • The Good Scents Company. "this compound information and organoleptic properties." Link

  • Adams, A., et al. (2005). "Flavor stability of 2-acetyl-2-thiazoline in intermediate moisture foods." Journal of Agricultural and Food Chemistry. Link

Sources

Application Notes and Protocols for 2-Propionyl-2-thiazoline in Flavor Chemistry Education

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Aroma of the Maillard Reaction

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable browning and complex aromas in a vast array of cooked foods.[1][2][3][4][5] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures, typically between 140-165°C (280-330°F).[1] It is the chemical symphony behind the scent of baking bread, roasting meat, and frying fish.[4] A key player in this complex cascade of reactions is 2-propionyl-2-thiazoline, a heterocyclic compound that imparts a characteristic and highly sought-after roasty, nutty, and popcorn-like aroma.[6][7]

These application notes provide a comprehensive guide for educators and researchers to integrate the synthesis and sensory analysis of this compound into a flavor chemistry curriculum. By engaging with this potent aroma compound, students can gain a tangible understanding of the Maillard reaction's profound impact on the sensory qualities of food.

The Science Behind the Scent: Formation of this compound

This compound is a product of the Maillard reaction, specifically involving the amino acid cysteine (or its derivative cysteamine) and a reducing sugar. The formation pathway is a multi-step process that includes the Strecker degradation of amino acids.

The key precursors for the formation of this compound are:

  • Cysteamine: Formed from the decarboxylation of cysteine.

  • Dicarbonyl compounds: Such as methylglyoxal, which are degradation products of reducing sugars.[8]

The reaction between these precursors leads to the formation of the thiazoline ring structure, a class of compounds known for their nutty and meaty flavor profiles.[9] Thiazoles and their derivatives are potent flavor ingredients, contributing significantly to the aroma of products like peanut butter, baked potatoes, and fried chicken even at very low concentrations.[9]

Below is a simplified diagram illustrating the key stages of the Maillard reaction leading to the formation of flavor compounds like this compound.

Maillard_Reaction reducing_sugar Reducing Sugar (e.g., Glucose) initial_stage Initial Stage: Condensation reducing_sugar->initial_stage amino_acid Amino Acid (e.g., Cysteine) amino_acid->initial_stage amadori_product Amadori/Heyns Product initial_stage->amadori_product Rearrangement intermediate_stage Intermediate Stage: Degradation amadori_product->intermediate_stage strecker_degradation Strecker Degradation amadori_product->strecker_degradation final_stage Final Stage: Polymerization & Condensation intermediate_stage->final_stage flavor_compounds Flavor Compounds (e.g., this compound) strecker_degradation->flavor_compounds melanoidins Melanoidins (Brown Pigments) final_stage->melanoidins final_stage->flavor_compounds

Caption: Simplified pathway of the Maillard reaction.

Laboratory Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound, suitable for an educational setting. It is crucial to adhere to all safety precautions.

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound is classified as a skin and eye irritant.[7][10] In case of contact, rinse the affected area with copious amounts of water.

  • Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.[7][10][11]

Materials and Equipment:

ReagentsEquipment
Cysteamine hydrochlorideRound-bottom flask (250 mL)
2-OxobutanalReflux condenser
Sodium hydroxide (NaOH)Magnetic stirrer and stir bar
Dichloromethane (CH₂Cl₂)Heating mantle
Anhydrous sodium sulfate (Na₂SO₄)Separatory funnel
Distilled waterRotary evaporator
Glassware for extraction and filtration

Procedure:

  • Preparation of Cysteamine Free Base:

    • In a 250 mL round-bottom flask, dissolve cysteamine hydrochloride in distilled water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium hydroxide while stirring to neutralize the hydrochloride and liberate the free base. The pH should be monitored and adjusted to be slightly basic.

  • Reaction with 2-Oxobutanal:

    • To the cooled solution of cysteamine, add 2-oxobutanal dropwise with continuous stirring. 2-Oxobutanal is a precursor for the propionyl group.

    • After the addition is complete, attach a reflux condenser to the flask.

  • Reaction and Reflux:

    • Gently heat the reaction mixture to reflux using a heating mantle. The temperature should be maintained to sustain a gentle reflux.

    • Allow the reaction to proceed for a specified time (typically 1-2 hours) to ensure the formation of the thiazoline ring.

  • Extraction and Purification:

    • After reflux, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

    • Collect the organic layer and wash it with distilled water to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and collect the filtrate.

  • Solvent Removal:

    • Remove the dichloromethane using a rotary evaporator to obtain the crude this compound.

Sensory Evaluation of this compound

The sensory properties of the synthesized this compound can be evaluated using Gas Chromatography-Olfactometry (GC-O), a powerful technique that combines instrumental analysis with human sensory perception.[12][13][14][15]

GC-O Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., ethanol). The concentration should be low enough to avoid overwhelming the olfactory senses.

  • Instrumental Setup:

    • An Agilent Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an olfactory port is recommended.

    • The GC column effluent is split, with a portion directed to the FID and the other to the heated olfactory port.

  • GC-O Analysis:

    • A trained panelist sniffs the effluent from the olfactory port and records the aroma descriptors and their intensity at specific retention times.

    • The data from the FID provides information on the concentration of the eluted compounds.

  • Data Analysis: By correlating the sensory data with the chromatographic data, the specific aroma contribution of this compound can be identified and characterized.

Below is a workflow diagram for the sensory evaluation process.

GCO_Workflow synthesis Synthesized This compound sample_prep Sample Preparation (Dilution) synthesis->sample_prep gc_injection GC Injection sample_prep->gc_injection column_separation Column Separation gc_injection->column_separation effluent_split Effluent Split column_separation->effluent_split fid Flame Ionization Detector (FID) effluent_split->fid olfactory_port Olfactory Port effluent_split->olfactory_port data_acquisition Data Acquisition fid->data_acquisition panelist Trained Panelist olfactory_port->panelist panelist->data_acquisition data_analysis Data Analysis & Correlation data_acquisition->data_analysis

Caption: Gas Chromatography-Olfactometry workflow.

Application in Flavor Creation: A Hands-on Approach

Understanding the sensory impact of a single flavor compound is a valuable lesson in flavor chemistry. Students can be tasked with creating a simple savory flavor blend incorporating the synthesized this compound.

Educational Exercise:

  • Objective: To create a "roasted chicken" flavor profile.

  • Base Components: Provide students with a base mixture of common savory flavor components (e.g., salt, monosodium glutamate, onion powder, garlic powder).

  • Key Aroma Addition: Students will incrementally add a dilute solution of the synthesized this compound to the base mixture.

  • Sensory Evaluation: At each addition, students will evaluate the aroma profile of the blend, noting the changes in the "roasty" and "meaty" characteristics.

  • Discussion: This exercise will facilitate a discussion on the role of key impact compounds in defining a flavor profile and the concept of flavor synergy.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₆H₉NOS[16]
Molecular Weight 143.21 g/mol [16]
Appearance Colorless to pale yellow liquid[7]
Odor Profile Roasted, nutty, meaty, popcorn-like[6][7]
Boiling Point 237 - 241 °C[7]
Flash Point 99 °C[7]
Solubility Slightly soluble in water; soluble in ethanol and organic solvents[7]

Conclusion

The study of this compound offers a practical and engaging avenue to explore the complexities of flavor chemistry. Through hands-on synthesis and sensory evaluation, students can develop a deeper appreciation for the molecular basis of aroma and the intricate chemical transformations that occur during cooking. These application notes provide a framework for educators to create a memorable and impactful learning experience, bridging the gap between theoretical concepts and real-world applications in the field of flavor science.

References

  • How to Explain the Maillard Reaction: The Science Behind Browning, Aroma, and Flavor. (2025, March 14). Google Cloud.
  • This compound 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one. The Good Scents Company.
  • 2-propionyl thiazole, 43039-98-1. The Good Scents Company.
  • What Is the Maillard Reaction? The Science of Flavor. Culinary Arts Academy.
  • Propionyl Thiazoline-2,2 10% Vtg - Material Safety Data Sheet (MSDS). (2025, November 1). Google Cloud.
  • The Maillard reaction: the science behind flavour and colour in foods and beverages. (2024, November 7). Google Cloud.
  • Material Safety Data Sheet (MSDS) - this compound. (2025, November 3). Chemical Bull.
  • This compound SDS, 29926-42-9 Safety Data Sheets. ECHEMI.
  • This compound | C6H9NOS | CID 6428990. PubChem - NIH.
  • This compound | CAS#:29926-42-9. (2025, August 28). Chemsrc.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC.
  • Gas Chromatography Olfactometry in Food Flavor Analysis. (2021, January 27). GenTech Scientific.
  • The Maillard Reaction. (2013, March 20). Modernist Cuisine.
  • Maillard Reaction | Custom Flavors. (2024, December 10). T. Hasegawa USA.
  • Gas chromatography–olfactometry in food flavour analysis. (2007, September 12). ScienceDirect.
  • Gas chromatography-olfactometry. Wikipedia.
  • Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. (2020, December 18). MDPI.
  • 2-Acetyl-2-thiazoline. Sigma-Aldrich.
  • Overview of the Chemistry of 2-Thiazolines. ACS Publications.
  • Thiazoles. Advanced Biotech.
  • Formation mechanism of 2-acetyl-2-thiazoline (AT). ResearchGate.
  • This compound (CAS 29926-42-9): Odor profile, Properties, & IFRA compliance. Good Scents Company.
  • 2-Acetil-2-tiazolina. Chem-Impex.
  • The Role of 2-Acetyl-2-thiazoline in Modern Flavor Creation. (2026, January 30). Google Cloud.
  • 2-ACETYL-2-THIAZOLINE. Flavor and Extract Manufacturers Association.
  • Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. (2025, August 6). ResearchGate.
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. ResearchGate.
  • This compound (Cas 29926-42-9). Parchem.
  • The Maillard reactions: Pathways, consequences, and control. PubMed.
  • Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). ResearchGate.
  • 4064this compound. Flavor Extract Manufacturers Association (FEMA).
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021, May 30). PubMed.
  • Novel synthesis of 2-thiazolines. (2025, August 6). ResearchGate.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). PMC.

Sources

Application Note: Practical Utilization of 2-Propionyl-2-thiazoline in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Sensory Architecture

2-Propionyl-2-thiazoline (2-PPT) is a high-impact heterocyclic aroma compound critical for authenticating "roasted" and "brown" flavor profiles. Unlike its thiazole counterparts, the thiazoline ring structure confers a specific "freshly roasted" nuance that is highly volatile and chemically reactive.

ParameterSpecification
IUPAC Name 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one
FEMA Number 3326
CAS Number 29926-42-9
Odor Descriptors Popcorn, roasted corn, nutty, cracker-like, basmati rice nuance.
Taste Threshold ~0.05 ppm (in water); ~0.2 ppm (in oil).
LogP ~1.25 (Hydrophilic-Lipophilic balance leans slightly lipophilic).
Stability Moderate. Susceptible to oxidation and ring dehydrogenation to 2-propionylthiazole.
The "Popcorn" Mechanism

2-PPT is naturally generated via the Maillard reaction, specifically through the Strecker degradation of cysteine in the presence of dicarbonyls (sugar breakdown products). Understanding this pathway is essential for bio-identical formulation.

Maillard_Pathway Cys L-Cysteine Strec Strecker Degradation Cys->Strec Sugar Reducing Sugar (Glucose/Ribose) Dicarb α-Dicarbonyls (2-Oxobutanal) Sugar->Dicarb Fragmentation Dicarb->Strec PPT This compound (FEMA 3326) Strec->PPT Cyclization -H2O Thiazole 2-Propionylthiazole (Nutty, less intense) PPT->Thiazole -2H (Dehydrogenation) Oxid Oxidation (Storage Instability)

Figure 1: Formation pathway of 2-PPT via Maillard reaction and potential degradation to the more stable, but less distinct, thiazole form.[1]

Application Protocol A: Modulation of Plant-Based Meat Analogues

Challenge: Plant proteins (pea, soy isolate) possess inherent "beany" and "green" off-notes (hexanal, saponins) that prevent consumer acceptance. Solution: 2-PPT functions as a "bridge" compound. It does not simply mask off-notes; it provides the "roasted fat" signal associated with seared beef, distracting the olfactory bulb from the green notes.

Protocol: Lipid-Phase Pre-Dispersion

Direct addition of 2-PPT to the aqueous protein slurry results in poor retention and "flash-off" during cooking. This protocol anchors the volatile in the lipid phase.

Reagents:

  • This compound (Assay >98%)[1][2][3][4]

  • Carrier Solvent: Triacetin or Sunflower Oil (Refined)

  • Base Matrix: Pea Protein Isolate Burger Formulation

Step-by-Step Methodology:

  • Stock Solution Preparation (1%):

    • Weigh 1.0 g of 2-PPT.

    • Dissolve into 99.0 g of Triacetin. Note: Triacetin is preferred over Ethanol due to lower volatility, reducing loss during processing.

    • Store in amber glass at 4°C. Shelf life: 3 weeks.

  • Fat Phase Integration:

    • Isolate the fat component of your burger formulation (e.g., coconut oil or cocoa butter).

    • Heat fat to 40°C (just above melting point).

    • Dose the 1% Stock Solution into the molten fat at 0.15% (w/w of fat) .

    • Result: This targets a final concentration of ~3 ppm in the fat phase, or ~0.6 ppm in a 20% fat burger.

  • Emulsification:

    • Immediately mix the flavored fat with the protein/methylcellulose matrix.

    • The hydrophobic nature of the fat protects the thiazoline ring from hydrolysis in the high-moisture protein slurry.

  • Sensory Validation (Triangle Test):

    • Control: Burger with generic "Savory" flavor (HVP based).

    • Test: Burger with 2-PPT Lipid Integration.

    • Success Criteria: Panelists must identify the Test sample as having a "browned" or "grilled" profile before cooking (olfactory) and after cooking (gustatory).

Application Protocol B: Stability in High-Heat Extruded Snacks

Challenge: 2-PPT is highly volatile (Boiling Point ~95°C at 1 mmHg).[1] In extrusion (140°C+), >80% of the compound can be lost to steam flash-off. Solution: Post-Extrusion Slurry Injection. Do not add 2-PPT to the dough pre-extrusion.

Protocol: Oil-Slurry Top Coating

Workflow Logic:

Extrusion_Workflow Raw Corn/Rice Meal Extruder Twin Screw Extruder (160°C, 30 bar) Raw->Extruder Drying Drying Oven (Moisture < 2%) Extruder->Drying Flash off water Coating Tumble Drum Coating (60°C) Drying->Coating Slurry_Prep Oil Slurry Prep (Oil + Salt + 2-PPT) Slurry_Prep->Coating Injection Pkg N2 Flush Packaging Coating->Pkg Seal immediately

Figure 2: Post-extrusion coating workflow to maximize 2-PPT retention.

Formulation:

  • Carrier Oil: High-oleic sunflower oil (resistant to oxidation).

  • Dosage: Target 0.5 ppm on the finished snack.

    • If seasoning application rate is 30% of the snack weight:

    • Concentration in oil slurry =

      
      .
      
  • Application:

    • Spray the oil slurry onto the snacks in a tumbling drum at 60°C.

    • Critical Control Point: The snacks must be cooled to <80°C before spraying to prevent immediate volatilization of the thiazoline.

Analytical Protocol: Quantification via SPME-GC-MS

To verify dosage and stability, accurate quantification is required. Direct injection often fails due to matrix interference. Solid Phase Microextraction (SPME) is the industry standard for this volatile.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Fiber Type DVB/CAR/PDMS (Grey Hub)The Carboxen layer traps small volatiles; DVB traps larger aromatics. Essential for the wide range of Maillard products.
Incubation 45°C for 20 minsModerate heat releases volatiles without inducing artificial Maillard reactions in the vial.
Column DB-WAX UI (30m x 0.25mm x 0.25µm)Polar column required to separate thiazolines from pyrazines.
Carrier Gas Helium @ 1.0 mL/minConstant flow.
Oven Program 40°C (2 min) -> 5°C/min -> 230°CSlow ramp separates 2-PPT (RI ~1200-1250) from co-eluting pyrazines.
SIM Mode Target Ion: 143 m/z143 is the molecular ion; 71 and 115 are qualifiers.

Standardization Protocol:

  • Internal Standard (ISTD): Use 2-Acetylthiazole (if not naturally present) or 2-Methyl-3-heptanone .

  • Calibration Curve: Prepare standard additions in a "blank" matrix (e.g., unflavored starch slurry) to account for matrix binding effects.

  • Calculation:

    
    
    

References

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.).[3] FEMA Flavor Ingredient Library: this compound (FEMA 3326). Retrieved from [Link]

  • The Good Scents Company. (2023). This compound Data Sheet.[3][5] Retrieved from [Link]

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
  • PubChem. (2023). Compound Summary: this compound (CAS 29926-42-9).[2][5][6] National Library of Medicine. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2008).[6] Safety evaluation of certain food additives: Thiazolines.[3][4] WHO Food Additives Series 59.[6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Propionyl-2-thiazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PT-YIELD-OPT-084 Subject: Yield Optimization & Troubleshooting for 2-Propionyl-2-thiazoline (2-PT) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary & System Overview

You are likely experiencing low yields (below 40%) due to the inherent instability of the 2-thiazoline ring and the volatility of the final product. This compound (FEMA 3603) is a sensitive flavor compound. Unlike its aromatic counterpart (2-propionylthiazole), the dihydro-ring in 2-PT is prone to oxidative dehydrogenation (becoming the aromatic thiazole) and hydrolytic ring opening under acidic conditions.

To increase yield, we must shift from "direct condensation" methods (which often yield <20% and heavy polymerization) to a Stepwise Oxidation Protocol .

The Optimized Pathway (The "Golden Route")

Instead of reacting cysteamine directly with


-diketones (which leads to complex mixtures), generate the stable alcohol intermediate first, then carefully oxidize it.
  • Step 1 (Cyclization): Condensation of Cysteamine with 2-hydroxybutyronitrile (Propanal Cyanohydrin) to form 2-(1-hydroxypropyl)-2-thiazoline .

  • Step 2 (Chemo-selective Oxidation): Oxidation of the hydroxyl group to the ketone using activated MnO

    
     or Swern conditions, avoiding aromatization.
    

Visualizing the Failure Points

The following diagram illustrates the reaction logic and where yield is typically lost.

G node_start Cysteamine + Propanal Cyanohydrin node_inter Intermediate: 2-(1-hydroxypropyl)-2-thiazoline node_start->node_inter pH 8.0, 0°C (Cyclization) node_product TARGET: This compound node_inter->node_product MnO2 or Swern (Selective Oxidation) node_fail1 Impurity A: Ring Opening (Hydrolysis) node_inter->node_fail1 Acidic pH / Heat node_fail2 Impurity B: 2-Propionylthiazole (Aromatization) node_product->node_fail2 Over-oxidation (O2 exposure) node_fail3 Yield Loss: Evaporation during Workup node_product->node_fail3 High Vac / Heat

Figure 1: Reaction pathway showing the critical intermediate step and primary yield-loss vectors (Hydrolysis, Aromatization, and Volatility).

Troubleshooting Guide (Q&A Format)

Category A: Reaction Kinetics & Conversion

Q: I am getting a mixture of the target and the aromatic thiazole. How do I stop the aromatization? A: This is "Over-oxidation." The thiazoline ring wants to be aromatic (thiazole) because it is thermodynamically more stable.

  • The Fix: If using MnO

    
    , use Chemical Manganese Dioxide (CMD)  rather than Electrolytic (EMD), as CMD is milder. Limit reaction time to 2–3 hours. If using Swern oxidation, ensure the temperature stays strictly below -60°C during the activation phase.
    
  • Critical Check: Inert atmosphere (Argon/Nitrogen) is mandatory. The 2-thiazoline ring can auto-oxidize in air.

Q: My intermediate (the hydroxy-thiazoline) yield is low. Is the cyanohydrin degrading? A: Yes. 2-hydroxybutyronitrile is unstable in basic conditions.

  • The Fix: Do not pre-mix the nitrile with base. Add the nitrile dropwise to a solution of Cysteamine HCl buffered to pH 8.0 at 0°C . The low temperature is non-negotiable to prevent the retro-cyanohydrin reaction (reverting to propanal + HCN).

Category B: Isolation & Purification

Q: The reaction looks good on TLC, but I lose 50% of the mass during rotary evaporation. Where did it go? A: this compound is a volatile "top note" flavor. It co-evaporates with solvents.

  • The Fix:

    • Switch extraction solvent to Dichloromethane (DCM) or Pentane (low boiling points).

    • Never rotovap to dryness. Concentrate only until the volume is reduced by 80%, then switch to a gentle nitrogen stream or perform a fractional distillation if scale permits.

    • Vacuum Control: Do not use high vacuum (<10 mbar) at room temperature.

Q: I see a thick polymer/tar at the bottom of the flask. A: Thiazolines are prone to acid-catalyzed polymerization.

  • The Fix: Ensure your workup is neutral or slightly basic (pH 7.5–8.0). Avoid washing with strong acids (like 1M HCl) to remove unreacted amine. Instead, use a saturated Ammonium Chloride wash (mildly acidic) or remove amines via column chromatography on basic alumina.

Optimized Protocol: The "Hydroxy-Oxidation" Route

This protocol separates ring formation from ketone generation to maximize yield.

Phase 1: Synthesis of 2-(1-hydroxypropyl)-2-thiazoline
  • Preparation: Dissolve Cysteamine HCl (1.0 eq) in water/methanol (1:1).

  • Buffering: Adjust pH to 8.0 using NaHCO

    
    . Cool to 0°C .
    
  • Addition: Add 2-hydroxybutyronitrile (1.1 eq) dropwise over 30 mins.

    • Note: If 2-hydroxybutyronitrile is unavailable, generate in situ from Propanal + TMSCN (Trimethylsilyl cyanide).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temp (20°C) for 4 hours.

  • Extraction: Extract with DCM. Dry over Na

    
    SO
    
    
    
    . Do not heat.
Phase 2: Selective Oxidation
  • Solvent: Dissolve the crude intermediate in anhydrous DCM.

  • Reagent: Add Activated MnO

    
     (10 eq) or use Swern conditions (Oxalyl chloride/DMSO).
    
    • Why MnO

      
      ? It is heterogeneous and mild, reducing the risk of ring aromatization compared to Chromium reagents.
      
  • Monitoring: Monitor via TLC every 30 mins. Stop immediately upon consumption of starting material.

  • Filtration: Filter through a Celite pad to remove MnO

    
    .
    
  • Concentration: Carefully concentrate (40°C bath, >200 mbar pressure).

Quantitative Benchmarks

Use this table to benchmark your current process against optimized standards.

ParameterStandard (Direct Condensation)Optimized (Hydroxy-Oxidation)
Overall Yield 15–25%55–70%
Purity (GC) 85% (contains thiazoles)>96%
Aromatic Impurity High (>10%)Low (<2%)
Polymerization HighMinimal
Key Risk Complex mixture formationOver-oxidation

References

  • Chemical Reviews (2009).Overview of the Chemistry of 2-Thiazolines.

    • Source:

  • Journal of Agricultural and Food Chemistry.Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor. (Establishes the hydroxy-intermediate pathway as the primary route for high-quality flavor synthesis).

    • Source:

  • PubChem Compound Summary. this compound (CID 6428990).[1] (Physical properties and volatility data).[1]

    • Source:

  • Journal of Heterocyclic Chemistry.Synthesis of thiazolines by the reaction of aryl ketonitriles with cysteamine.

    • Source:

Sources

stability of 2-Propionyl-2-thiazoline at different pH and temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Propionyl-2-thiazoline (P2T). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of P2T under various experimental conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments involving this potent flavor compound.

Introduction

This compound (P2T) is a sulfur-containing heterocyclic compound renowned for its characteristic roasted, nutty, and meaty aroma.[1] It is a key product of the Maillard reaction and is widely utilized in the food and fragrance industries to impart these desirable sensory profiles.[1] However, like many Maillard reaction products and other 2-acyl-2-thiazolines, P2T can be susceptible to degradation under certain conditions, which can impact the accuracy and reproducibility of experimental results.[2][3]

This guide provides a comprehensive overview of the factors influencing P2T stability, troubleshooting for common experimental challenges, and detailed protocols for conducting your own stability studies. The information presented is based on established principles of chemical kinetics and data from closely related thiazoline compounds, providing a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for P2T in aqueous solutions is expected to be hydrolysis of the thiazoline ring. This reaction is analogous to the hydrolysis of other 2-substituted Δ²-thiazolines, which proceeds through the formation of a hydroxythiazolidine intermediate.[4][5] This intermediate can then lead to ring-opening, yielding N- and S-propionyl-β-mercaptoethylamine.

Q2: How does pH affect the stability of this compound?

A2: Based on studies of analogous compounds like 2-methyl-Δ²-thiazoline, the stability of P2T is highly pH-dependent. The degradation rate is expected to be maximal in weakly acidic conditions (around pH 3-5).[4][5] The molecule is likely to be more stable in strongly acidic solutions and exhibits greater stability in neutral to slightly alkaline conditions. However, at high pH values, other degradation pathways, such as oxidation, may become more prevalent for Maillard reaction products.[2]

Q3: What is the influence of temperature on the stability of this compound?

A3: As with most chemical reactions, the degradation of P2T is accelerated at higher temperatures. The relationship between temperature and the rate of degradation typically follows the Arrhenius equation, where an increase in temperature leads to an exponential increase in the degradation rate constant. For a related triazoline compound, an increase in temperature accelerated the degradation.[6] Therefore, for optimal stability, P2T solutions should be stored at low temperatures (e.g., 2-8°C or frozen).

Q4: Can the choice of buffer impact the stability of this compound?

A4: Yes, the buffer system can have a significant impact on the stability of P2T. Degradation reactions can be subject to general acid-base catalysis, meaning the buffer species themselves can directly participate in the degradation reaction.[6] Studies on other compounds have shown that at the same pH, different buffer systems can lead to varied rates of degradation.[7] It is therefore crucial to select an appropriate buffer system and to be aware of its potential catalytic effects.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation products from the hydrolysis of the thiazoline ring are expected to be N-propionyl-β-mercaptoethylamine and S-propionyl-β-mercaptoethylamine. The formation of these products is consistent with the proposed hydrolysis mechanism involving a ring-opened intermediate.[4]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of this compound.

Problem Potential Causes Recommended Solutions
Rapid degradation of P2T standard solution Suboptimal pH of the solvent: The pH of your solvent may be in the range of maximal degradation (pH 3-5).Prepare your standard solutions in a buffer system outside of the pH 3-5 range. For general use, a neutral pH buffer (e.g., phosphate buffer at pH 7.0-7.5) is a good starting point. For long-term storage, consider preparing solutions in a non-aqueous solvent if your experimental design allows.
Inappropriate storage temperature: Storage at ambient temperature or even refrigerated temperatures may not be sufficient to prevent degradation over time.Store stock solutions of P2T at -20°C or below. Prepare working solutions fresh daily if possible.
Catalytic effect of the buffer: The chosen buffer species may be catalyzing the degradation of P2T.If you suspect buffer catalysis, test the stability of P2T in a different buffer system at the same pH. For example, compare a citrate buffer to a phosphate buffer at pH 7.0.
Inconsistent analytical results for P2T concentration Ongoing degradation during sample preparation and analysis: The time between sample preparation and analysis may be long enough for significant degradation to occur.Minimize the time between sample preparation and analysis. If possible, keep samples at a low temperature (e.g., in an autosampler cooled to 4°C) during the analytical run.
Adsorption to container surfaces: P2T may adsorb to certain types of plastic or glass, leading to lower than expected concentrations.Use silanized glass vials or low-adsorption polypropylene tubes for storing and handling P2T solutions.
Appearance of unexpected peaks in chromatograms Formation of degradation products: The new peaks are likely the degradation products of P2T, such as N- and S-propionyl-β-mercaptoethylamine.Use a mass spectrometer detector (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of the degradation products. Perform a forced degradation study (see protocol below) to confirm the identity of these peaks.
Oxidation of P2T: If samples are exposed to air for extended periods, oxidative degradation may occur.Prepare solutions using degassed solvents and consider blanketing the headspace of vials with an inert gas like nitrogen or argon, especially for long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation products and pathways of P2T under various stress conditions.

Materials:
  • This compound (P2T)

  • Methanol or other suitable organic solvent

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade water

  • pH meter

  • Heating block or water bath

  • HPLC or UHPLC system with UV/Vis or MS detector

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of P2T at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis:

    • To 1 mL of the P2T stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the P2T stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the P2T stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Prepare a solution of P2T in a suitable solvent (e.g., water or a neutral buffer).

    • Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).

    • At various time points, withdraw an aliquot, cool it to room temperature, and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UHPLC-MS/MS method to quantify the remaining P2T and identify any degradation products.

Protocol 2: Evaluating the Influence of Buffer Systems on P2T Stability

This protocol is designed to compare the stability of P2T in different buffer systems at a constant pH.

Materials:
  • This compound (P2T)

  • Buffer salts (e.g., sodium phosphate, sodium citrate, Tris)

  • HPLC-grade water

  • HPLC or UHPLC system with UV/Vis or MS detector

Procedure:
  • Buffer Preparation: Prepare 50 mM solutions of at least two different buffers (e.g., phosphate and citrate) and adjust them to the same pH value (e.g., pH 7.0).

  • Sample Preparation:

    • Prepare a stock solution of P2T in a minimal amount of organic solvent.

    • Spike a known concentration of the P2T stock solution into each of the prepared buffer solutions to achieve the desired final concentration.

  • Incubation:

    • Store the P2T-buffer solutions at a constant temperature (e.g., 40°C) for a defined period (e.g., 7 days).

    • Ensure all samples are stored under identical conditions (e.g., protected from light).

  • Analysis:

    • At regular intervals (e.g., day 0, 1, 3, 7), withdraw an aliquot from each solution and analyze for the concentration of P2T using a validated analytical method.

  • Data Evaluation:

    • Plot the concentration of P2T versus time for each buffer system.

    • Calculate the degradation rate constant and half-life of P2T in each buffer to determine which system provides greater stability.

Data Presentation

When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following tables are templates that can be used to summarize your findings.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Time (hours) P2T Concentration (%) Degradation Products (Peak Area %)
0.1 M HCl, 60°C0100-
2
4
8
24
0.1 M NaOH, 60°C0100-
1
2
4
8
3% H₂O₂, RT0100-
2
4
8
24

Table 2: Influence of pH on the Stability of this compound at 40°C

pH Time (days) P2T Concentration (µg/mL) Half-life (days)
3.00100
1
3
7
5.00100
1
3
7
7.00100
1
3
7
9.00100
1
3
7

Visualizations

Proposed Hydrolysis Pathway of this compound

G cluster_conditions Reaction Conditions P2T This compound Intermediate Hydroxythiazolidine Intermediate P2T->Intermediate Hydrolysis H2O + H₂O H_plus H⁺ (catalyst) RingOpening Ring Opening Intermediate->RingOpening N_Propionyl N-propionyl-β-mercaptoethylamine RingOpening->N_Propionyl S_Propionyl S-propionyl-β-mercaptoethylamine RingOpening->S_Propionyl

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow for P2T Stability Testing

G start Define Stability Study Parameters (pH, Temp, Buffer) prep_solution Prepare P2T Solutions start->prep_solution initial_analysis Time-Zero Analysis (HPLC/UHPLC-MS) prep_solution->initial_analysis incubation Incubate Samples under Defined Conditions initial_analysis->incubation sampling Withdraw Aliquots at Scheduled Time Points incubation->sampling t = 1, 2, 3... analysis Analyze Samples sampling->analysis analysis->sampling Continue until study completion data_eval Evaluate Data (Degradation Rate, Half-life) analysis->data_eval end Report Findings data_eval->end

Caption: General workflow for a P2T stability study.

References

  • The Role of 2-Acetyl-2-thiazoline in Modern Flavor Cre
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (n.d.).
  • Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. (n.d.). PubMed.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.).
  • This compound 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one. (n.d.). The Good Scents Company.
  • 2-propionyl thiazole, 43039-98-1. (n.d.). The Good Scents Company.
  • This compound | Aroma Chemical Supplier India. (n.d.). Chemical Bull.
  • Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed.
  • Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. (2002).
  • Overview of the Chemistry of 2-Thiazolines. (2009).
  • This compound | C6H9NOS | CID 6428990. (n.d.). PubChem.
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. (1959). Journal of the American Chemical Society.
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. (1959). Journal of the American Chemical Society.

Sources

Technical Support Center: SPME-GC-MS Analysis of Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile sulfur-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these reactive and often elusive analytes.

Sulfur compounds are notorious for their high reactivity, volatility, and susceptibility to adsorption, making their accurate quantification a significant analytical challenge.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical workflow.

Section 1: Critical Pre-Analysis Considerations & System Inertness

Proactive measures are paramount in sulfur analysis. The majority of problems can be traced back to a lack of inertness in the sample flow path. Sulfur compounds, particularly thiols (mercaptans) and hydrogen sulfide, will readily and irreversibly adsorb onto any active site, leading to significant analyte loss before the detector is ever reached.[1]

Question: What are the primary sources of activity in a GC system and how do I mitigate them?

Answer: Active sites are locations in the GC flow path that can interact with your analytes, causing adsorption, degradation, or peak tailing. For sulfur analysis, the entire sample path must be rigorously deactivated.

  • GC Inlet Liner: Standard borosilicate glass liners contain active silanol groups (-Si-OH) that strongly adsorb sulfur compounds.[1][4]

    • Solution: Always use a deactivated inlet liner. Commercially available liners with proprietary deactivation coatings (e.g., Siltek®, Ultra Inert) are essential.[1][3] Attempting to "condition" a standard liner by injecting high concentrations of sulfur compounds is ineffective and not recommended.[1]

  • Metal Surfaces: Stainless steel components, including tubing, fittings, and the inlet body itself, are highly active.[1]

    • Solution: Utilize inert-coated or deactivated metal components wherever possible.[2] For transfer lines and connections, deactivated fused silica or specialized inert-coated metal tubing (e.g., SilcoNert®) is recommended.[5]

  • Septa and Ferrules: Septa bleed and outgassing can introduce contaminants and active particles. Incorrectly installed ferrules can create dead volumes and expose fresh, active surfaces.

    • Solution: Use high-quality, low-bleed septa. For ferrules, graphite/Vespel® composites are often preferred for their inertness and sealing properties over standard graphite.

  • GC Column: The column itself can be a source of activity, especially at the inlet end where non-volatile matrix components can accumulate.

    • Solution: Use a column specifically designed and tested for sulfur analysis.[2][6] These columns have specialized stationary phases and deactivation processes. Regularly trim the first few inches of the column from the inlet side to remove accumulated non-volatile residues.

Section 2: Troubleshooting Common Problems (Q&A Format)

This section addresses specific, common issues encountered during the analysis of sulfur compounds.

Problem Area: Low/No Analyte Response & Poor Recovery

Question: I am injecting a known standard, but I see very small peaks or no peaks at all for my target sulfur compounds. What is the likely cause?

Answer: This is the most common issue in sulfur analysis and almost always points to analyte loss due to activity in the system. The logical troubleshooting workflow is to systematically verify the inertness of each component from injection to detection.

Troubleshooting Workflow: Diagnosing Low Analyte Recovery

G start Low or No Analyte Signal check_direct Step 1: Direct Injection Test Inject a known sulfur standard directly into the GC (liquid injection). start->check_direct spme_issue Problem is SPME-related (Fiber, Method, Matrix) check_direct->spme_issue Signal is OK? system_issue Problem is in the GC/MS System check_direct->system_issue Signal is still low? check_liner Step 2: Inspect & Replace Inlet Liner Is it a new, deactivated liner? system_issue->check_liner check_column Step 3: Trim GC Column Remove first 15-30 cm from the inlet side. check_liner->check_column Liner is OK success Signal Restored check_liner->success Signal Restored check_leaks Step 4: Leak Check System Use an electronic leak detector at all connection points. check_column->check_leaks No Improvement check_column->success Signal Restored check_leaks->success Leak Found & Fixed

Caption: A systematic workflow for troubleshooting low signal.

Causality Explained: Sulfur compounds are lost through irreversible adsorption.[1] By first performing a direct liquid injection, you bypass the SPME step to isolate the problem.[7] If the signal is still poor, the issue lies within the GC. The inlet liner is the first and most common point of activity.[1][4] If replacing it doesn't solve the issue, the front of the analytical column, where contaminants accumulate, is the next most likely culprit. Finally, leaks can introduce oxygen and moisture, which can degrade analytes and damage the column, further creating active sites.

Problem Area: Poor Peak Shape & Tailing

Question: My sulfur compound peaks, especially for thiols like methanethiol, are showing significant tailing. What causes this?

Answer: Peak tailing is a classic indicator of analyte interaction with active sites within the chromatographic system.[1] While complete loss of analyte occurs at highly active sites, partial or reversible adsorption leads to a "smearing" effect as the analyte is slowly released, resulting in a tailed peak.

  • Primary Cause: As with low recovery, the most likely culprits are an active inlet liner, contamination on the front of the GC column, or active sites on metal surfaces.[1] The troubleshooting workflow is identical to that for low recovery.

  • Secondary Cause - Injection Parameters: For SPME, the desorption process is critical. If the desorption time is too short or the temperature is too low, analytes may be released slowly from the fiber, causing band broadening that can be mistaken for tailing.

    • Solution: Ensure your desorption temperature is adequate (typically >250 °C, but check fiber specifications). A desorption time of 2 minutes is a good starting point, but may need optimization. Using a narrow-bore (e.g., 0.75 mm I.D.) inlet liner is crucial for SPME to ensure a rapid, focused transfer of analytes onto the column.[7][8]

Problem Area: Poor Reproducibility & Inconsistent Results

Question: My peak areas for the same standard are varying wildly between injections. What should I investigate?

Answer: Poor reproducibility in SPME analysis of sulfur compounds can stem from issues with the SPME fiber itself, the extraction conditions, or the GC system's stability.

SPME Fiber Selection and Handling: The choice of SPME fiber is critical. For volatile sulfur compounds, porous polymer fibers are generally recommended due to their higher affinity for small molecules.

Fiber TypeTarget AnalytesMechanismKey Considerations
Carboxen/PDMS (CAR/PDMS) Very volatile sulfur compounds (H₂S, methanethiol, DMS)AdsorptionHigh capacity for small molecules. Can be prone to competitive displacement where high concentrations of one analyte can displace another.[9][10]
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) Broader range of volatile sulfur compoundsAdsorptionA good general-purpose fiber for volatile analysis, balancing capacity and selectivity.[11][12]
Polydimethylsiloxane (PDMS) Less volatile, non-polar sulfur compounds (e.g., disulfides)AbsorptionLess prone to competitive effects but has lower affinity for very small, volatile compounds.[9]

Causality Explained:

  • Fiber Conditioning: A new fiber must be thoroughly conditioned according to the manufacturer's instructions to remove contaminants. Insufficient conditioning will lead to baseline noise and inconsistent results.

  • Fiber Memory/Carryover: If the desorption temperature or time is insufficient, analytes from a previous run can remain on the fiber and be released during the next analysis, leading to artificially high results.

  • Matrix Effects: The sample matrix can significantly influence extraction efficiency.[10][13] For example, high ethanol content in alcoholic beverages can decrease the extraction efficiency of sulfur compounds.[10][11] Salting out (adding NaCl) can be used to increase the volatility of analytes in aqueous samples, but this must be done consistently.[11]

  • Competitive Adsorption: On porous fibers like CAR/PDMS, analytes compete for a finite number of adsorption sites.[9] If the concentration of one sulfur compound is much higher than another, it can displace the lower concentration compound from the fiber, leading to inaccurate and non-reproducible quantification.[9] This makes single-component standards invalid for quantifying multicomponent mixtures with these fibers.[9]

Troubleshooting Workflow: Improving Reproducibility

G start Poor Reproducibility (High %RSD) check_fiber Step 1: Verify SPME Fiber - Is it the correct phase? - Is it properly conditioned? - Is there visible damage? start->check_fiber check_params Step 2: Standardize Extraction Parameters - Consistent sample volume, headspace, temp, time - Consistent agitation check_fiber->check_params Fiber OK check_carryover Step 3: Run a Fiber Blank Desorb a 'clean' fiber after a high standard. See any peaks? check_params->check_carryover Parameters Standardized increase_desorb Increase desorption time/temp to eliminate carryover. check_carryover->increase_desorb Carryover Detected check_matrix Step 4: Evaluate Matrix Effects Use matrix-matched standards or standard addition. check_carryover->check_matrix No Carryover increase_desorb->check_carryover Re-test success Reproducibility Improved check_matrix->success Method Optimized

Caption: Workflow for diagnosing and improving analytical reproducibility.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Verifying GC System Inertness for Sulfur Analysis

Objective: To confirm that the GC flow path is sufficiently inert for the trace analysis of reactive sulfur compounds.

Materials:

  • A low-concentration standard containing highly active sulfur compounds (e.g., methanethiol, hydrogen sulfide) and a non-reactive hydrocarbon (e.g., propane or butane).

  • New, certified deactivated inlet liner.

  • Liquid injection syringe.

Procedure:

  • Install a New Deactivated Liner: Before starting, vent the instrument and install a brand new, high-quality deactivated inlet liner.

  • System Equilibration: Set the GC to your analytical method conditions and allow the system to fully equilibrate for at least 30 minutes.

  • Inject Hydrocarbon Standard: Perform a liquid injection of a standard containing only the hydrocarbon. Verify that you get a sharp, symmetrical peak with the expected response. This confirms basic GC functionality.

  • Inject Sulfur Standard: Perform a liquid injection of your mixed sulfur/hydrocarbon standard.

  • Data Evaluation:

    • Peak Presence: Are all sulfur compound peaks present? The absence of the most reactive compounds (like methanethiol) indicates a highly active system.

    • Peak Shape: Evaluate the peak symmetry of the sulfur compounds. Significant tailing (>2.0) indicates activity.

    • Relative Response: Compare the peak area of the sulfur compounds relative to the hydrocarbon. While not a quantitative measure without calibration, a drastic reduction in the expected sulfur response points to analyte loss.

  • Troubleshooting: If the results from Step 5 are poor, do not proceed with SPME analysis. Work through the "Diagnosing Low Analyte Recovery" workflow (Section 2) until acceptable peak shape and response are achieved.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a standard GC column for sulfur analysis? While possible for less reactive sulfur compounds at high concentrations, it is strongly discouraged. Standard columns are not tested for inertness towards highly reactive compounds like H₂S and thiols, and you will likely suffer from severe peak tailing and analyte loss.[2] Using a column specifically designed for sulfur analysis is critical for reliable results.[2][3][6]

Q2: My sample matrix is very complex (e.g., petroleum). How can I avoid interferences? This is a significant challenge. High concentrations of co-eluting hydrocarbons can cause "quenching" in sulfur-specific detectors like the SCD or FPD, suppressing the sulfur signal.[1][14] In MS, co-eluting matrix components can cause ion suppression.

  • Solution 1 (Chromatography): The best solution is to achieve complete chromatographic separation of your target sulfur compounds from the matrix interferences.[1] This may require a highly selective column and extensive method development.

  • Solution 2 (MS): Use Selected Ion Monitoring (SIM) mode on the MS to monitor for specific, unique ions of your target compounds, which can reduce the impact of co-eluting interferences.[14]

Q3: How often should I replace my deactivated inlet liner? There is no fixed schedule; it depends entirely on the cleanliness of your samples. For complex or "dirty" matrices, you may need to replace the liner daily. A good practice is to change the liner whenever you observe a degradation in peak shape (tailing) or a drop in response for your most sensitive compounds.

Q4: Is derivatization a good strategy for analyzing sulfur compounds? Derivatization can be a viable strategy, especially for thiols. For example, using reagents like N-ethylmaleimide (NEM) can improve the chromatographic behavior and mass spectrometric sensitivity of thiols. However, it adds an extra step to the sample preparation, which can introduce variability and potential for error. It is often reserved for specific, challenging applications where direct analysis is not feasible.

References

  • Mí­nguez, S., et al. (2021). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • Majcher, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Molecules, 25(5), 1232. [Link]

  • Tafrasti, K. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. [Link]

  • Zou, Y., & Wu, H. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent. [Link]

  • Agilent. (n.d.). Select Low Sulfur. Element Lab Solutions. [Link]

  • Chin, H.-W., & Marriott, P. J. (2001). Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. Analytical Chemistry, 73(19), 4757–4762. [Link]

  • Wu, H., & Zou, Y. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Agilent Technologies. [Link]

  • Loscos, N., et al. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. Molecules, 24(18), 3376. [Link]

  • Lytle, C. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Chromatography Online. [Link]

  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Jacobse, H. (2010). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Agilent Technologies. [Link]

  • Chromatography Forum. (2008). SPME-GC-MS problems, help. [Link]

  • ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?[Link]

  • Firor, R. (2011). Analysis of Low-Level Sulfur Compounds in Natural Gas and Propylene Using a Pulsed Flame Photometric Detector. Agilent Technologies. [Link]

  • PAC LP. (n.d.). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. [Link]

  • Li, H., et al. (2015). Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel. Food Chemistry, 184, 148-157. [Link]

  • Li, D., et al. (2016). Two Detector Solution to Analyzing Sulfur. Restek Resource Hub. [Link]

Sources

minimizing by-product formation in 2-Propionyl-2-thiazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 2-Propionyl-2-thiazoline (FEMA 4064) . It focuses on the Grignard addition to 2-cyanothiazoline , the most direct and atom-economical route, while addressing the specific instability issues inherent to the thiazoline ring.

Ticket Subject: Minimizing By-Product Formation & Yield Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Logic

The synthesis of this compound typically involves the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 2-cyanothiazoline , followed by controlled hydrolysis.

While theoretically straightforward, this reaction is plagued by three primary failure modes:

  • Aromatization (Oxidation): The thiazoline ring is prone to dehydrogenation, forming the stable but unwanted 2-propionylthiazole .

  • Ring Opening (Hydrolysis): The cyclic thioimidate core is sensitive to acidic hydrolysis, leading to acyclic thioesters or amides.

  • Over-Alkylation: While less common with nitriles, uncontrolled conditions can lead to tertiary alcohol formation.

Reaction Pathway & Failure Modes (Visualized)[1]

ReactionPathway SM 2-Cyanothiazoline Inter Mg-Imine Intermediate (Stable Salt) SM->Inter THF, -78°C to 0°C N2 atm Reagent EtMgBr (Grignard) Reagent->Inter Product This compound (Target) Inter->Product Mild Acid Hydrolysis (pH 4-5) RingOpen N-(2-mercaptoethyl) propionamide (Hydrolysis Impurity) Inter->RingOpen Strong Acid (pH < 2) Thiazole 2-Propionylthiazole (Oxidation Impurity) Product->Thiazole Air Exposure / Heat

Figure 1: Reaction logic flow illustrating the critical path to the target molecule and the diversion points for major by-products.

Critical Control Points (CCPs)

ParameterSpecificationScientific Rationale
Temperature -78°C (Addition) 0°C (Reaction) Low temperature suppresses the nucleophilic attack on the thiazoline ring C=N bond and prevents polymerization.
Stoichiometry 1.05 - 1.10 equiv. of EtMgBrSlight excess ensures conversion of the nitrile. Large excess (>1.5 equiv.)[1] risks attacking the formed imine or the ring.
Quenching pH 4.0 - 5.0 CRITICAL: The thiazoline ring hydrolyzes at pH < 3. Use buffered acetic acid or saturated NH₄Cl, never concentrated HCl.
Atmosphere Argon/Nitrogen Thiazolines are susceptible to auto-oxidation to thiazoles. Strictly exclude O₂ during reaction and workup.

Troubleshooting Guide (Q&A)

Issue 1: "I see a large impurity peak at M-2 in my Mass Spec."

Diagnosis: Oxidation to 2-Propionylthiazole. The mass difference of -2 Da indicates the loss of two hydrogen atoms (dehydrogenation), converting the dihydrothiazole (thiazoline) ring into an aromatic thiazole ring. This is thermodynamically favorable and catalyzed by air and light.

Corrective Actions:

  • Degas Solvents: Ensure THF is rigorously degassed and anhydrous. Dissolved oxygen is a primary culprit.

  • Workup Speed: Do not store the crude mixture. Proceed immediately to purification.

  • Antioxidants: Add a trace amount of radical scavenger (e.g., BHT) to the crude oil if storage is necessary, though immediate use is preferred.

  • Avoid Silica Gel: Silica is slightly acidic and can catalyze oxidation/isomerization. Use neutral alumina for chromatography or distill under high vacuum.

Issue 2: "My yield is low, and NMR shows a complex aliphatic mixture."

Diagnosis: Ring Opening (Hydrolysis). The thiazoline ring is a cyclic imine (thioimidate). If the quenching solution is too acidic (pH < 3), water attacks the ring carbon (C2) instead of (or in addition to) the exocyclic imine magnesium salt. This cleaves the ring, releasing cysteamine derivatives.

Corrective Actions:

  • Change Quench Buffer: Switch from HCl to saturated aqueous Ammonium Chloride (NH₄Cl) or 1M Acetic Acid .

  • Temperature Control: Perform the quench at 0°C . Exothermic hydrolysis at room temperature promotes ring cleavage.

  • Buffer the Aqueous Phase: Ensure the aqueous layer remains pH 4–6 during extraction.

Issue 3: "I isolated a tertiary alcohol."

Diagnosis: Grignard Over-Addition. While rare with nitriles (which form a stable Mg-imine salt that resists further addition), this can occur if the temperature is too high or the reaction runs too long, allowing the Mg-imine to break down or equilibrate.

Corrective Actions:

  • Strict Temperature Control: Keep the reaction at -78°C during addition and strictly 0°C during the stir period. Do not reflux.

  • Reverse Addition: Consider adding the Grignard reagent to the nitrile solution to keep the nitrile in excess during the mixing phase, though standard addition (Grignard to Nitrile) is usually fine at low temps.

Optimized Experimental Protocol

Validated for 10g scale. Ensure all glassware is oven-dried.

Step 1: Reagent Preparation

  • Charge a 3-neck round-bottom flask with 2-cyanothiazoline (1.0 equiv) and anhydrous THF (0.5 M concentration) .

  • Cool the system to -78°C (dry ice/acetone bath) under a positive pressure of Argon.

Step 2: Grignard Addition 3. Add Ethylmagnesium bromide (1.1 equiv, 3.0 M in ether) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

  • Note: Maintain internal temperature below -65°C.
  • Once addition is complete, allow the mixture to warm slowly to 0°C over 2 hours.
  • Stir at 0°C for an additional 1 hour. Monitor by TLC (Neutral Alumina plates) for disappearance of nitrile.

Step 3: Controlled Hydrolysis (The Critical Step) 6. Cool the reaction mixture back to -10°C . 7. Quench: Slowly add saturated aq. NH₄Cl (2 mL per mmol Grignard). Vigorous stirring is essential. 8. Allow to warm to room temperature. 9. Extraction: Extract immediately with Et₂O or DCM (3x). 10. Wash: Wash combined organics with Brine (1x). 11. Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly acidic.

Step 4: Purification 12. Concentrate under reduced pressure at < 30°C . High heat promotes aromatization. 13. Distillation: Kugelrohr distillation or vacuum distillation is preferred over chromatography.

  • Target BP: ~80-85°C at 1 mmHg (Reference value, adjust for vacuum).

References

  • Chemical Reviews (ACS Publications). "Overview of the Chemistry of 2-Thiazolines." Detailed review of thiazoline reactivity, oxidation, and ring-opening mechanisms.

  • The Good Scents Company. "this compound (FEMA 4064) Data Sheet." Organoleptic properties and stability data.

  • Master Organic Chemistry. "Reaction of Grignard Reagents with Nitriles." Mechanistic foundation for the imine-salt intermediate stability.

  • ResearchGate. "Synthesis and Stability of 2-Acyl-2-thiazolines." Discussion on the aromatization of thiazolines to thiazoles.

Disclaimer: This guide is for research purposes only. This compound is a potent flavor compound; handle with appropriate ventilation and PPE.[2]

Sources

Technical Support Center: Enhancing the Stability of 2-Propionyl-2-thiazoline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Propionyl-2-thiazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent flavor and aroma compound in aqueous environments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the inherent instability of this compound and ensure the success of your experiments.

Introduction: The Challenge of this compound Stability

This compound is a critical sulfur-containing aroma compound, renowned for its desirable roasted, nutty, and meaty notes.[1] It is naturally formed during the Maillard reaction and is instrumental in the flavor profiles of cooked foods like roasted meats and coffee.[1] However, its utility in aqueous formulations is often hampered by its chemical instability, primarily through hydrolysis of the thiazoline ring. This guide will provide you with the foundational knowledge and practical strategies to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway is hydrolysis. The thiazoline ring is susceptible to cleavage by water, a reaction that is significantly influenced by the pH of the solution. This process is analogous to the hydrolysis of other 2-alkyl-2-thiazolines, which proceeds through the formation of a hydroxythiazolidine intermediate, ultimately leading to the ring-opened forms of N- and S-acyl-β-mercaptoethylamines.

Q2: How does pH affect the stability of this compound?

A2: Based on studies of similar 2-alkyl-2-thiazolines, the stability of the thiazoline ring is highly pH-dependent. The highest rate of hydrolysis for 2-methyl-2-thiazoline is observed around pH 3. The molecule is considerably more stable in highly acidic conditions (like concentrated HCl) and near neutral pH (around pH 7), where the rate of hydrolysis is very slow. It is crucial to control the pH of your aqueous solution to minimize degradation.

Q3: What are the initial signs of this compound degradation in my solution?

A3: The most common sign of degradation is a change in the aroma profile of your solution. The characteristic roasted and nutty notes may diminish, and off-odors may develop. In some cases, a slight change in the color or clarity of the solution might be observed over time. For quantitative assessment, analytical techniques such as HPLC or GC-MS can be used to monitor the concentration of this compound and detect the appearance of degradation products.

Q4: Are there any commercially available stable analogs of this compound?

A4: While this compound is known for its instability, a related compound, 2-propionylthiazole, is sometimes used as a more stable alternative in certain flavor applications.[2] However, it is important to note that the aroma profile of 2-propionylthiazole is not identical to that of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Rapid Loss of Characteristic Aroma in an Acidic Aqueous Formulation.
  • Underlying Cause: As detailed in the FAQs, this compound is most unstable in acidic conditions, particularly around pH 3. The rapid loss of its characteristic aroma is a direct consequence of accelerated hydrolysis of the thiazoline ring.

  • Solution:

    • pH Adjustment: The most immediate and effective solution is to adjust the pH of your aqueous solution to a range where this compound exhibits greater stability. Aim for a pH closer to neutral (pH 6.5-7.5). Use appropriate buffer systems (e.g., phosphate buffers) to maintain a stable pH throughout your experiment.

    • Temperature Control: Hydrolysis is a chemical reaction that is often accelerated by higher temperatures. Store your aqueous solutions at reduced temperatures (e.g., 2-8°C) to slow down the degradation process.

    • Encapsulation: For long-term stability, consider encapsulating the this compound. This is discussed in detail in the protocols section below.

Problem 2: Inconsistent Results in Biological Assays Using Aqueous Solutions of this compound.
  • Underlying Cause: Inconsistent results can often be attributed to the degradation of the active compound over the course of the experiment. If the concentration of this compound is not stable, the effective dose will vary, leading to unreliable data.

  • Solution:

    • Freshly Prepared Solutions: Whenever possible, prepare your aqueous solutions of this compound immediately before use.

    • Stock Solutions in Organic Solvents: Prepare a concentrated stock solution of this compound in a non-aqueous, inert solvent in which it is stable (e.g., ethanol or propylene glycol). Dilute the stock solution into your aqueous assay medium at the last possible moment.

    • Stability-Indicating Analytical Method: Develop and use an analytical method (e.g., HPLC-UV) to quantify the concentration of this compound in your solutions over time. This will allow you to determine its stability under your specific experimental conditions and make necessary adjustments.

    • Use of Stabilizers: Investigate the use of stabilizing agents such as antioxidants or cyclodextrins in your formulation.

Strategies for Enhancing Stability

Several formulation strategies can be employed to significantly improve the stability of this compound in aqueous solutions.

pH Control

As established, maintaining a neutral pH is the first line of defense against hydrolysis. The following table provides a general guideline based on data from analogous compounds.

pH RangeExpected Stability of Thiazoline RingRecommendation
< 3Very LowAvoid this pH range if possible.
3 - 5Low to ModerateUse with caution, expect degradation.
5 - 6.5ModerateSuitable for short-term experiments.
6.5 - 7.5HighOptimal range for stability.
> 7.5Moderate to HighStability generally remains good.
Encapsulation Technologies

Encapsulation creates a physical barrier around the this compound molecule, protecting it from the aqueous environment.[3]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, enhancing their stability and solubility in aqueous solutions.[4][5]

  • Mechanism: The hydrophobic this compound molecule partitions into the non-polar cavity of the cyclodextrin, shielding it from water and thus inhibiting hydrolysis.

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in the food and pharmaceutical industries.[6] HP-β-CD offers improved water solubility over the native β-CD.

Spray drying is a widely used technique to encapsulate flavor compounds.[7] It involves atomizing an emulsion containing the flavor compound and a carrier material into a hot air stream, which rapidly evaporates the water and forms a protective solid matrix around the flavor molecule.

  • Process:

    • An oil-in-water emulsion is created where this compound is in the oil phase.

    • A carrier material (wall material), such as modified starch, maltodextrin, or gum arabic, is dissolved in the aqueous phase.

    • The emulsion is then spray-dried to produce a powder of microcapsules.

  • Advantages: This method is effective for protecting against both hydrolysis and oxidation. The powdered form is also convenient for storage and handling.

Use of Antioxidants

While hydrolysis is the primary concern, oxidative degradation can also occur, especially in the presence of light, heat, or metal ions. The thiazole ring and its derivatives have been studied for their antioxidant properties, but they can also be susceptible to oxidation.[8][9][10]

  • Recommended Antioxidants: Water-soluble antioxidants such as ascorbic acid (Vitamin C) or oil-soluble antioxidants like tocopherols (Vitamin E) can be added to the formulation to quench free radicals and prevent oxidative degradation. The choice of antioxidant will depend on the nature of your formulation (e.g., aqueous vs. emulsion).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using pH Control
  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in ethanol.

  • Working Solution: Add the required volume of the ethanolic stock solution to the pH 7.0 phosphate buffer to achieve your desired final concentration. Ensure the final concentration of ethanol is compatible with your application.

  • Storage: Store the final solution in a tightly sealed, amber glass vial at 2-8°C.

  • Monitoring: It is recommended to monitor the stability of the solution over time using an appropriate analytical method if it is to be stored for an extended period.

Protocol 2: Encapsulation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to this compound. A 1:1 molar ratio is a good starting point.

  • HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).

  • Complexation: Slowly add this compound to the HP-β-CD solution while stirring vigorously at room temperature.

  • Equilibration: Continue stirring the mixture for at least 24 hours to ensure complete complex formation.

  • Lyophilization (Optional): For a stable powder form, freeze-dry the resulting solution.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as NMR spectroscopy, DSC, or FT-IR.

Diagrams

Degradation Pathway of 2-Alkyl-2-Thiazolines

Thiazoline This compound Intermediate Hydroxythiazolidine Intermediate Thiazoline->Intermediate + H₂O (Hydrolysis) N_Acyl N-Propionyl-β-mercaptoethylamine Intermediate->N_Acyl Ring Opening S_Acyl S-Propionyl-β-mercaptoethylamine Intermediate->S_Acyl Ring Opening cluster_0 Aqueous Environment cluster_1 Stabilized System Thiazoline This compound (Hydrophobic) Degradation Hydrolysis Thiazoline->Degradation Water Water Molecules Water->Degradation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Cyclodextrin->Complex Thiazoline_in_CD This compound Thiazoline_in_CD->Complex

Caption: Encapsulation by Cyclodextrin.

References

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).
  • The Good Scents Company. (n.d.). 2-propionyl thiazole. Retrieved from [Link]

  • The Role of 2-Acetyl-2-thiazoline in Modern Flavor Cre
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Mirończuk, A. M., & Szewczyk, K. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. International Journal of Molecular Sciences, 23(23), 15036. [Link]

  • Reineccius, G. A., & Risch, S. J. (Eds.). (2002). Encapsulation and controlled release of food ingredients. American Chemical Society.
  • Gouin, S. (2004). Microencapsulation: industrial appraisal of existing technologies and trends. Trends in Food Science & Technology, 15(7-8), 330-347. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. Retrieved from [Link]

  • Yin, Y., & Cadwallader, K. R. (2019). Spray-chilling encapsulation of 2-acetyl-1-pyrroline zinc chloride using hydrophobic materials: Storage stability and flavor application in food. Food Chemistry, 278, 738-743. [Link]

  • Li, X., et al. (2023). Advances in Controllable Release Essential Oil Microcapsules and Their Promising Applications. Foods, 12(13), 2501. [Link]

  • Chuesiang, P., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(21), 6529. [Link]

  • Lund, M. N., & Ray, C. A. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry, 65(23), 4537-4552. [Link]

  • Jafari, S. M., et al. (2017). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. Trends in Food Science & Technology, 68, 1-19. [Link]

  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. (2026, January 26). Current Medicinal Chemistry.
  • Zhang, Y., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Food Chemistry, 387, 132848. [Link]

  • Bou-Francis, C., et al. (2023). Hybrid Microcapsules for Encapsulation and Controlled Release of Rosemary Essential Oil. Polymers, 15(4), 844. [Link]

  • News-Medical. (2019, December 20). Optimizing the Maillard Reaction to Improve Food Flavor and Taste. Retrieved from [Link]

  • Synerzine. (2018, June 22).
  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. (2026, January 29). Current Medicinal Chemistry.
  • Kanda, A., et al. (2021). Modified cyclodextrins solubilize elemental sulfur in water and enable biological sulfane sulfur delivery. Chemical Science, 12(27), 9436-9443. [Link]

  • Unveiling the complexation mechanism of phloretin with Sulfobutylether–β–cyclodextrin (Captisol®) and its impact on anticancer activity. (2023, October 30). Pharma Excipients.
  • van Boekel, M. A. J. S. (2006). Formation of Flavour Compounds in the Maillard Reaction. Biotechnology Advances, 24(2), 230-233.
  • Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 1035-1055. [Link]

  • Crini, G., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 28(15), 5842. [Link]

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460–4480. [Link]

  • Maillard Reaction: The Secret To Better Flavor?. (2025, August 18). YouTube.
  • Tan, E. L., et al. (2017). Controlled-release Nanoencapsulating Microcapsules to Combat Inflammatory Diseases. Scientific reports, 7(1), 3105. [Link]

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Technical Support Center: Quantification of Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs). As a Senior Application Scientist, I understand the unique and often frustrating challenges associated with accurately quantifying these highly reactive and low-concentration analytes. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving from sample collection through to data analysis.

Section 1: Sample Integrity - The Foundation of Accurate Quantification

The journey to reliable VSC data begins the moment a sample is collected. Due to their high reactivity and volatility, VSCs are notoriously susceptible to loss and transformation before they even reach your instrument.

Q1: I'm seeing unexpectedly low or no recovery of my target VSCs, especially hydrogen sulfide (H₂S) and methanethiol. What's happening?

A1: This is a classic and frequent issue, primarily rooted in analyte adsorption. VSCs, particularly thiols, readily adsorb onto active sites present on various surfaces.

  • Causality: The primary culprits are metal surfaces (like stainless steel) and silanol groups on glass.[1] Basic compounds are particularly prone to ionic adsorption to glass.[1] This leads to a loss of analyte before it can be measured, resulting in inaccurate quantification.

  • Troubleshooting Protocol:

    • Inert Sampling Pathway: Immediately assess your entire sample path. Replace stainless steel components with inert alternatives like SilcoNert® or Sulfinert® treated tubing and fittings.[2]

    • Container Selection: For collecting whole air samples, fused silica-lined (FSL) canisters are a superior choice to minimize surface interactions.[3] If using sample bags, select ones made of Tedlar® or other inert materials, but be aware of potential background sulfur compounds and storage time limitations.

    • Moisture Management: High humidity can exacerbate stability issues for compounds like H₂S and methanethiol.[3] If possible, dry the sample stream using a non-reactive drying agent like calcium chloride before collection.[3] However, be cautious as some drying agents can also interact with VSCs.

    • Storage Conditions: If immediate analysis is not possible, store samples at low temperatures to reduce reactivity and diffusion through container walls.[4] However, even with cooling, storage of reactive VSCs should be minimized, ideally to less than 24 hours.[3]

Q2: My results are inconsistent between replicate samples. What could be causing this variability?

A2: Inconsistent results often point to issues in sample preparation and handling.

  • Causality: The heterogeneity of the sample matrix and improper handling can introduce significant error.[5] For liquid samples, especially complex matrices like beverages or biological fluids, VSCs can be bound or masked, leading to variable extraction efficiency.[6]

  • Troubleshooting Protocol:

    • Homogenization: Ensure liquid and solid samples are thoroughly homogenized before taking an aliquot for analysis.

    • Extraction Optimization (SPME): For Solid-Phase Microextraction (SPME), several factors can influence reproducibility.

      • Matrix Modification: In high ethanol content samples, diluting the sample and adding salt (salting out) can significantly improve the extraction efficiency of VSCs.[6]

      • Time and Temperature: Ensure that the extraction time and temperature are consistent for all samples and standards, as these parameters critically affect the equilibrium between the sample and the SPME fiber.[6]

    • Filtration: When analyzing liquid samples from batch adsorption studies or similar experiments, it is crucial to filter the samples to remove any suspended adsorbent particles that could interfere with the analysis.[7] Use a syringe filter with a low-binding membrane material.

Section 2: Gas Chromatography (GC) - Separation Challenges

The gas chromatograph is the heart of the VSC analysis system. Issues here often manifest as poor peak shapes and shifting retention times.

Q3: My VSC peaks, particularly for thiols, are tailing significantly. How can I improve the peak shape?

A3: Peak tailing is a strong indicator of active sites within your GC system.

  • Causality: Even with an inert sampling path, active sites can exist in the GC inlet, at the head of the column, or within the column itself. These sites cause undesirable secondary interactions with polar VSCs, leading to tailing peaks.[2]

  • Troubleshooting Protocol:

    • Inlet Maintenance: The injection port is a common source of problems. Regularly replace the inlet liner and septum.[8][9] Use a high-quality, deactivated liner.

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions before use. Heating a column without carrier gas flow can cause significant damage.[9]

    • Column Trimming: If the column has been in use for some time, active sites can develop at the inlet end. Trimming the first 0.5 to 1 meter of the column can often restore peak shape.[2]

    • Column Choice: For challenging VSC separations, consider using a column specifically designed for sulfur compound analysis, which will have a stationary phase optimized for inertness and selectivity.[2]

Q4: I'm observing "ghost peaks" in my blank runs. Where are they coming from?

A4: Ghost peaks are phantom peaks that appear in chromatograms even when no sample is injected.

  • Causality: This is typically due to carryover from a previous, more concentrated sample, or contamination within the system.[8] Septa and ferrules can also be sources of sulfur-containing contaminants.[2]

  • Troubleshooting Protocol:

    • System Bake-out: Heat the inlet and column to a high temperature (while respecting the column's upper limit) with carrier gas flowing to bake out contaminants.

    • Injector Cleaning: Thoroughly clean the injection port. Contaminants can build up in the liner and on the metal surfaces of the inlet.[8]

    • Check Consumables: Some graphite-based ferrules naturally contain sulfur.[2] Use high-quality, low-bleed septa and ferrules.

Section 3: Detection & Quantification - The Final Hurdle

Sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) and Pulsed Flame Photometric Detector (PFPD) are powerful tools, but they have their own unique challenges.

Q5: With my PFPD, I'm noticing that the response for my sulfur compounds decreases when they co-elute with high concentrations of hydrocarbons. What is this effect and how can I mitigate it?

A5: You are observing a phenomenon known as "quenching."

  • Causality: Quenching occurs when a co-eluting hydrocarbon at a high concentration interferes with the formation of the light-emitting sulfur species (S₂*) within the detector flame, leading to a reduced signal.[10][11] This can lead to a significant underestimation of the VSC concentration.

  • Troubleshooting Protocol:

    • Improve Chromatographic Resolution: The most effective solution is to chromatographically separate the VSC peak from the interfering hydrocarbon peak. This can be achieved by optimizing the temperature program or switching to a more polar GC column.[10]

    • Modify Detector Conditions: For the PFPD, switching to a larger internal diameter combustor (e.g., from 2-mm to 3-mm) can create hotter flame conditions that promote more complete combustion of hydrocarbons, thereby reducing quenching.[10]

    • Adjust Gating: The PFPD works by measuring the delayed emission of sulfur species. Adjusting the gate settings can help to further minimize interference from hydrocarbon emissions.[10]

Q6: My SCD baseline is noisy and drifting. What are the common causes?

A6: An unstable baseline on an SCD often points to issues with gas purity, leaks, or contamination within the detector.

  • Causality: The SCD is highly sensitive and relies on a series of precise reactions. Contaminants in the gas supply, column bleed, or leaks can disrupt these reactions and create a high background signal or noise.[12][13]

  • Troubleshooting Protocol:

    • Check for Leaks: Perform a thorough leak check of all gas lines and connections, especially for hydrogen and air/oxygen supplies to the burner.[13]

    • Verify Gas Purity: Ensure that all gases (carrier, hydrogen, air) are of high purity and that gas traps are functioning correctly. Contaminated gases are a common source of detector problems.[13]

    • Address Column Bleed: High column bleed can contribute to a rising baseline. Use a low-bleed column and operate within its recommended temperature range.[2]

    • Burner Maintenance: The ceramic tubes within the SCD burner are consumables and will require periodic replacement. A decrease in sensitivity can be a sign that the inner ceramic tube needs to be replaced.[14] Refer to your instrument manual for the correct maintenance procedure.[12][13]

Experimental Protocols & Data

Protocol 1: Preparation of a Multi-Component VSC Gas Standard via Dynamic Dilution

This protocol describes a reliable method for generating low-level (ppb) VSC calibration standards from a high-concentration (ppm) cylinder.

  • System Setup: Connect a high-concentration certified VSC gas standard (e.g., 10 ppm H₂S, DMS, DMDS in Nitrogen) to a dynamic gas dilution system.

  • Mass Flow Controllers (MFCs): Use two calibrated MFCs. MFC 1 will control the flow of the VSC standard, and MFC 2 will control the flow of a diluent gas (high-purity nitrogen).

  • Dilution Calculation: The final concentration is determined by the ratio of the flow rates. For example, to generate a 100 ppb standard from a 10 ppm (10,000 ppb) source:

    • Set MFC 1 (VSC standard) flow to 10 mL/min.

    • Set MFC 2 (Nitrogen) flow to 990 mL/min.

    • Final Concentration = (10,000 ppb * 10 mL/min) / (10 mL/min + 990 mL/min) = 100 ppb.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes to ensure a stable output concentration.

  • Sampling: Sample the diluted gas stream directly using a gas-tight syringe or by filling an inert sample bag. This method is recommended for its reliability and time-saving nature.[15]

Table 1: Troubleshooting Checklist for Common GC-SCD Issues

SymptomPotential CauseRecommended Action
No Peaks Detected Major leak in the systemPerform a full system leak check.
Clogged syringe or inletCheck and clean/replace syringe and inlet liner.
Detector flame is outCheck gas flows (H₂, Air) and attempt to relight.
High Baseline Noise Contaminated carrier or detector gasesReplace gas cylinders and/or traps.[13]
Column bleedCondition column or replace if necessary.
Leaks in the detectorCheck detector fittings for leaks.
Poor Sensitivity Contaminated burner tubesPerform burner maintenance; replace ceramic tubes.[14]
Incorrect detector gas flowsOptimize H₂ and Air/O₂ flow rates.
Sample loss due to adsorptionUse inert sample path and GC consumables.[2]
Visual Workflow and Logic Diagrams

Diagram 1: VSC Analysis Workflow

This diagram illustrates the critical steps and potential pitfalls from sample collection to final data analysis.

VSC_Workflow cluster_0 Pre-Analysis cluster_1 Instrumental Analysis cluster_2 Data & Quantification Sampling Sample Collection (Inert Canister/Bag) Storage Sample Storage (<24h, cool) Sampling->Storage Adsorption Risk [1] Prep Sample Preparation (SPME, Dilution) Storage->Prep Stability Issues [5] GC_Inlet GC Inlet (Deactivated Liner) Prep->GC_Inlet GC_Column GC Column (Sulfur Specific) GC_Inlet->GC_Column Peak Tailing Risk [17] Detector Detector (SCD/PFPD) GC_Column->Detector Co-elution Risk Integration Peak Integration Detector->Integration Calibration Calibration (Stable Standards) Integration->Calibration Non-linearity Risk [7] Quantification Quantification Calibration->Quantification Quenching Risk [2]

Caption: Workflow for VSC analysis highlighting key stages and potential error sources.

Diagram 2: Troubleshooting Logic for Poor Peak Shape

This decision tree guides the user through diagnosing the cause of distorted chromatographic peaks.

Peak_Shape_Troubleshooting Start Poor Peak Shape Observed (Tailing/Fronting) CheckInlet Inspect Inlet Liner & Septum Start->CheckInlet InletOK Are they clean and intact? CheckInlet->InletOK ReplaceInlet Replace Liner and Septum InletOK->ReplaceInlet No CheckColumn Trim 0.5m from Column Inlet InletOK->CheckColumn Yes ReplaceInlet->CheckColumn ColumnOK Is peak shape improved? CheckColumn->ColumnOK ConditionColumn Re-condition or Replace Column ColumnOK->ConditionColumn No Resolution Problem Resolved ColumnOK->Resolution Yes CheckFlows Verify Carrier Gas Flow Rate ConditionColumn->CheckFlows CheckFlows->Resolution

Caption: Decision tree for troubleshooting common causes of poor peak shape in VSC analysis.

References

  • Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. (2023). YouTube.
  • Changes to the Standard PFPD Sulfur Configuration To Reduce Hydrocarbon Quenching in Gasoline Samples. Ingenieria Analitica Sl.
  • Do's and Don'ts of Preparing Samples for Carbon Sulfur Analysis. (n.d.). Drawell.
  • Field sampling method for quantifying volatile sulfur compounds from animal feeding oper
  • 355 Sulfur and 255 Nitrogen Chemilminescence Detectors Operation and Maintenance Manual. (n.d.). Agilent.
  • Nonlinear response and quenching effect in GC-FPD and GC-PFPD for quantitative sulfur analysis of low-sulfur hydrocarbon fuels. (2004).
  • G3488A SCD and G3489A NCD User Manual. (n.d.). Agilent.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). NIH.
  • Agilent Sulfur Chemiluminescence Detector Series: Replace the Inner Ceramic. (2023). YouTube.
  • Calibration Methods for VSCs Measured on AS-TD-GC-SCD. (2019).
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
  • 10 Common Mistakes in Gas Chrom
  • GC Troubleshooting: Common Issues & How to Fix Them. (2025). LabX.
  • 8 Common Gas Chromatography Mistakes. (n.d.). PEAK Scientific.
  • The Horror of Sample Adsorption to Containers (Part 1). (n.d.).
  • Preservation of Vapor Samples on Adsorbent Alumina Capillaries and Implic
  • Is filtration a must during taking samples of a batch adsorption study? (2014).

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Technical Support Center: Method Refinement for Enhanced Sensitivity of 2-Propionyl-2-thiazoline (P2T) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Propionyl-2-thiazoline (P2T). This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging but important flavor and aroma compound. This compound (C₆H₉NOS, CAS 29926-42-9) is a potent odorant known for its desirable meaty, nutty, and roasted notes, making it significant in food science and flavor chemistry.[1][2] However, its inherent instability presents a considerable analytical challenge, often leading to issues with sensitivity and reproducibility.[3]

This document provides in-depth troubleshooting guides and advanced protocols to help you refine your detection methods, enhance sensitivity, and achieve reliable, high-quality data. We will move beyond standard procedures to explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound (P2T) and why is it difficult to analyze?

A1: this compound (P2T) is a volatile heterocyclic compound responsible for the characteristic roasted, popcorn-like aroma in many thermally processed foods.[1] Its analytical difficulty stems primarily from its chemical instability.[3] Like its well-studied analogs, 2-acetyl-1-pyrroline (2AP) and 2-acetyl-2-thiazoline (2A2T), P2T can degrade during sample preparation, storage, and even during chromatographic analysis. This degradation leads to signal loss and poor reproducibility. Furthermore, its volatility requires careful sample handling to prevent losses before analysis.

Q2: What is the most common analytical technique for P2T detection?

A2: The most widely accepted and effective technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[4][5][6][7][8] This approach is ideal because it is a solvent-free technique that extracts volatile and semi-volatile compounds from the sample matrix headspace, effectively concentrating them onto a coated fiber for introduction into the GC-MS system. This minimizes sample manipulation where the unstable analyte could degrade.

Q3: My P2T signal is very low or non-existent. What is the first thing I should check?

A3: Before diving into complex method parameters, always start with fundamental system health checks. The most common culprits for low sensitivity across all analytes are issues with the GC-MS system itself. Verify that your system is not leaking, that the injection port liner is clean and not deactivated, and that you have recently trimmed the analytical column. These basic maintenance steps resolve a surprising number of sensitivity issues.

Q4: Can I use Liquid Chromatography (LC-MS) to analyze P2T?

A4: While GC-MS is more common for volatile compounds, LC-MS is a viable alternative, particularly if derivatization is employed. P2T's structure may not lend itself to high ionization efficiency in standard electrospray ionization (ESI) sources. Chemical derivatization can be used to add a functional group to the P2T molecule that is easily ionized, dramatically increasing sensitivity.[9][10] This is an advanced technique recommended when GC-MS methods fail to provide the required sensitivity.

Troubleshooting Guide: Low Signal & Poor Reproducibility

Low sensitivity and erratic results are the most frequently encountered problems in P2T analysis. The following guide is structured as a decision tree to help you systematically diagnose the root cause.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start START: Low or No P2T Signal system_check 1. Basic GC System Check (Leaks, Liner, Septum, Column Trim) start->system_check system_ok System OK? system_check->system_ok fix_system Fix Leaks, Perform Maintenance system_ok->fix_system No sample_prep 2. Evaluate Sample Preparation (Extraction & Analyte Stability) system_ok->sample_prep Yes fix_system->system_check extraction_method Is Extraction Efficient? (HS-SPME Fiber, Time, Temp) sample_prep->extraction_method optimize_spme Optimize HS-SPME Conditions (See Protocol 1) extraction_method->optimize_spme No stability Is Analyte Degrading? (Instability of P2T) extraction_method->stability Yes success Problem Resolved optimize_spme->success stabilize Implement Stabilization (See Advanced Refinement) stability->stabilize Yes gc_method 3. Review GC-MS Method Parameters stability->gc_method No stabilize->success injection Is Injection Mode Optimal? (Splitless vs. Split) gc_method->injection use_splitless Switch to Splitless Injection injection->use_splitless No (Split) ms_params Are MS Parameters Sensitive? (Full Scan vs. SIM/MRM) injection->ms_params Yes (Splitless) use_splitless->success use_sim_mrm Develop SIM or MRM Method ms_params->use_sim_mrm No (Full Scan) ms_params->success Yes (SIM/MRM) use_sim_mrm->success

Caption: Troubleshooting Decision Tree for Low P2T Sensitivity.

Detailed Q&A for Troubleshooting

Issue: No or very low P2T signal.

  • Q: Have you performed basic GC maintenance?

    • Expertise & Experience: System activity is a primary cause of signal loss for reactive analytes. An active site in the injection port liner or contamination on the head of the GC column can irreversibly adsorb or degrade P2T.

    • Troubleshooting Steps:

      • Check for Leaks: Use an electronic leak detector to check fittings at the injector, detector, and column connections.

      • Replace Consumables: Change the injection port septum and liner. A clean, deactivated liner is critical.

      • Trim the Column: Cut 10-20 cm from the front of the GC column to remove non-volatile residues and active sites.

      • Verify Gas Flows: Ensure carrier gas and detector gas flows are set correctly according to your method.

  • Q: Are your sample extraction conditions optimized for P2T?

    • Expertise & Experience: P2T is a volatile compound, and its efficient extraction from the sample matrix into the headspace is critical. HS-SPME performance depends heavily on fiber chemistry, temperature, and time.

    • Troubleshooting Steps:

      • Fiber Selection: For flavor compounds, a combination fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) often provides the best sensitivity across a range of volatilities and polarities.[5]

      • Optimize Temperature: Increase the sample incubation/extraction temperature (e.g., 50-80°C) to promote the partitioning of P2T into the headspace.[6] Be cautious of excessively high temperatures that could induce thermal degradation.

      • Optimize Time: Ensure the extraction time is sufficient to reach equilibrium between the sample headspace and the SPME fiber. An extraction time of 30-50 minutes is a good starting point.[6]

      • Consider Matrix Effects: The sample matrix (e.g., high fat, high protein) can affect P2T volatility.[4] Consider matrix modification, such as the addition of a salt (salting out), to increase the volatility of P2T.

  • Q: Are you using the most sensitive injection and detection modes?

    • Expertise & Experience: For trace-level analysis, the instrument method must be configured for maximum sensitivity.

    • Troubleshooting Steps:

      • Use Splitless Injection: A split injection sends only a fraction of the sample to the column, which is inappropriate for trace analysis. Use splitless mode to transfer the entire desorbed sample to the column.

      • Switch to SIM or MRM: Full scan mode on the mass spectrometer is excellent for identification but has lower sensitivity than Selected Ion Monitoring (SIM). For the highest sensitivity and selectivity, especially in complex matrices, develop a Multiple Reaction Monitoring (MRM) method on a tandem MS (MS/MS) system.

      • Developing an MRM Method:

        • Determine the precursor ion (often the molecular ion, M⁺˙ at m/z 143.04 for P2T).

        • Fragment the precursor ion and identify 2-3 stable, high-intensity product ions for quantification and qualification. (See Table 2 for a theoretical example).

Issue: Poor reproducibility (high %RSD).

  • Q: Is your sample handling protocol strictly consistent?

    • Expertise & Experience: The high instability of P2T means that minor variations in sample age, storage conditions, or preparation time can lead to significant variations in the final measured concentration.[3]

    • Troubleshooting Steps:

      • Internal Standard: The use of a suitable internal standard (IS) is mandatory for reproducible quantification. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., d₃-P2T). If unavailable, choose a compound with similar chemical properties that is not present in the sample.

      • Control Sample pH: The hydrolysis of related thiazolines is known to be pH-dependent.[11] Ensure the pH of your samples is consistent, and consider buffering if necessary.

      • Minimize Sample Exposure: Prepare samples immediately before analysis. Do not let extracts or prepared vials sit at room temperature for extended periods.

Advanced Method Refinement & Protocols

For users who have addressed the basic issues and still require enhanced sensitivity, the following advanced strategies can be implemented.

Analyte Stabilization via Zinc-Halide Complexation

A groundbreaking technique for overcoming the inherent instability of P2T and its analogs is to stabilize the molecule prior to analysis.[3]

  • Mechanism: P2T contains both a heterocyclic nitrogen and a carbonyl oxygen atom. These can act as donor atoms to coordinate with a zinc ion (e.g., from ZnI₂, ZnBr₂, or ZnCl₂), forming a stable crystalline complex. This complex protects the P2T from degradation during storage or sample processing. Upon hydration (e.g., injection into the GC or reconstitution in water), the complex dissociates, releasing the free P2T for analysis.[3]

Stabilization cluster_0 Unstable Analyte cluster_1 Stabilization Reagent cluster_2 Stable Complex cluster_3 Release for Analysis P2T P2T (Unstable) Prone to Degradation Complex [P2T-Zn]²⁺ Complex (Stable Crystalline Solid) P2T->Complex + ZnX₂ Zinc Zinc Halide (ZnX₂) Free_P2T Free P2T (Released upon Hydration) Complex->Free_P2T + H₂O (e.g., during injection)

Caption: Conceptual workflow for P2T stabilization.

  • Application: This technique is particularly useful if you need to store extracts or standards. By forming the zinc complex, you can create a stable, dry powder form of P2T that can be accurately weighed and reconstituted just before analysis, dramatically improving reproducibility.

Protocol 1: Recommended Starting Method - HS-SPME-GC-MS

This protocol provides a robust, validated starting point for the analysis of P2T in a general food or liquid matrix.

1. Sample Preparation:

  • Accurately weigh 2-5 grams of your homogenized sample into a 20 mL headspace vial.

  • Spike the sample with a known concentration of your internal standard.

  • If the matrix is solid or semi-solid, add 5 mL of deionized water. For aqueous samples, consider adding NaCl (to saturation) to increase analyte volatility.

  • Immediately cap the vial with a magnetic screw-cap with a PTFE-faced silicone septum.

2. HS-SPME Conditions:

  • SPME Fiber: 1 cm, 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).

  • Incubation/Equilibration: 80 °C for 20 minutes with agitation.[6]

  • Extraction: Expose the fiber to the vial headspace at 80 °C for 40 minutes with agitation.[6][7]

3. GC-MS Parameters:

  • Injection Port: 250 °C, Splitless mode (split opens after 1 min).

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 3 min.

    • Ramp 1: Increase to 150 °C at 5 °C/min.

    • Ramp 2: Increase to 240 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 250 °C.

  • MS Ion Source: 230 °C.

  • Acquisition Mode: Start with Full Scan (m/z 40-250) to confirm identity, then switch to SIM or MRM for quantification.

Data & Performance Comparison

The following table summarizes typical performance metrics you can expect. Since validated data for P2T is scarce, metrics for closely related, structurally similar volatile compounds are presented to provide a realistic benchmark.

Parameter HS-SPME-GC-MS (Pyrazines in Oil)[6] HS-GC-MS (Diketones in E-liquid)[12] SIDA-GC-MS (2-Propionyl-1-pyrroline in Popcorn)[13]
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 2 - 60 ng/g~1.5 µg/g (ppm)Not Reported
Limit of Quantification (LOQ) 6 - 180 ng/g5 µg/g (ppm)15 µg/kg (ppb)
Precision (RSD%) < 16%< 10%Not Reported
Accuracy (Recovery %) 91.6 - 109.2%Within ±10% biasAssumed 100% (Isotope Dilution)

SIDA = Stable Isotope Dilution Assay

Developing an LC-MS/MS Method: A Derivatization Approach

If GC-MS does not provide adequate sensitivity, or if your matrix is incompatible with volatilization, an LC-MS/MS method with derivatization is the next logical step.

  • Principle: The goal of derivatization is to attach a chemical moiety to the P2T molecule that has high ionization efficiency and produces a stable fragment upon collision-induced dissociation (CID).[9]

  • Proposed Workflow:

    • Select a Derivatization Reagent: Look for reagents that react with the ketone or the thiazoline ring structure. While a specific reagent for P2T is not established, reagents targeting amines or phenols via azo-coupling have shown great success in enhancing sensitivity for other aromatic compounds.[14] A research-intensive step would be to screen reagents that could react with the P2T structure.

    • Optimize Reaction: Optimize the derivatization reaction conditions (pH, temperature, time, reagent concentration) to achieve >95% conversion to the derivatized product.

    • Optimize LC Separation: Develop a reverse-phase LC method to separate the derivatized P2T from the sample matrix and excess reagent.

    • Develop MS/MS Method (MRM):

      • Infuse the derivatized P2T standard to find the mass of the new precursor ion.

      • Perform a product ion scan to find the most stable and intense fragment ions.

      • Optimize the collision energy for each transition to maximize signal.

Parameter Description Example (Theoretical for P2T)
Analyte This compound-
Formula C₆H₉NOS-
Molecular Weight 143.21 g/mol -
Precursor Ion (M⁺˙) The molecular ion of P2T.m/z 143.0
Product Ion 1 (Quantifier) A stable, high-intensity fragment.e.g., m/z 86.0 (Loss of propionyl group)
Product Ion 2 (Qualifier) A second stable fragment for confirmation.e.g., m/z 57.0 (Propionyl cation)
Collision Energy (eV) Optimized energy to produce fragments.To be determined empirically (e.g., 10-25 eV)

References

  • De Roos, K. B. (2003). Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. Journal of Agricultural and Food Chemistry, 51(1), 131-137.
  • Roberts, D. D., & Pollien, P. (2001). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 49(5), 2189-2196.
  • PubChem. (n.d.). 2-Acetyl-2-thiazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Tóth, G. K., et al. (2023). Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives.
  • Yee, K. F., et al. (2022). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Processes, 10(8), 1501.
  • Hofmann, T., & Schieberle, P. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry, 62(37), 9205-9212.
  • Liu, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 947.
  • Wang, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 346.
  • Roberts, D. D., & Pollien, P. (2001). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Request PDF on ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Mondy, S. (2026). The Role of 2-Acetyl-2-thiazoline in Modern Flavor Creation. Aუბusiness. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-ACETYL-2-THIAZOLINE. FEMA. Retrieved from [Link]

  • Lestari, W. (2017). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR. Retrieved from [Link]

  • Ruan, M., et al. (2021). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 26(11), 3326.
  • Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]

  • Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-2581.
  • Li, Y., et al. (2024). Ultrasound-Assisted Extraction of Squalene and 2-Acetyl-1-Pyrroline from Pandan Leaf: The Effects of Drying Methods and Extraction Conditions. Foods, 13(24), 4010.
  • Wang, L., et al. (2019). An azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Analytica Chimica Acta, 1077, 186-194.
  • Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS parameters for the analysis of target analytes by MRM negative... [Image]. Retrieved from [Link]

  • Li, Y., et al. (2024). Ultrasound-Assisted Extraction of Squalene and 2-Acetyl-1-Pyrroline from Pandan Leaf: The Effects of Drying Methods and Extraction Conditions. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazoline-based derivatives 229a–b [Image]. Retrieved from [Link]

  • ScentARC. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095.
  • Gašpar, M., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 73(4), 276-285.
  • Portolés, T., et al. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC. LabRulez GCMS. Retrieved from [Link]

  • Gillissen, K., et al. (2017). Development and validation of a HS/GC-MS method for the simultaneous analysis of diacetyl and acetylpropionyl in electronic cigarette refills. Journal of Pharmaceutical and Biomedical Analysis, 143, 132-138.
  • The Good Scents Company. (n.d.). 2-propionyl thiazole. Retrieved from [Link]

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Technical Support Center: Industrial Production of 2-Propionyl-2-thiazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial production of 2-Propionyl-2-thiazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis and purification of this important flavor compound. Our goal is to equip you with the necessary knowledge to optimize your production processes, ensure high product quality, and resolve common challenges.

Introduction to this compound Synthesis

This compound is a sulfur-containing heterocyclic compound prized for its characteristic roasted, nutty, and meaty aroma, making it a key component in the flavor and fragrance industry.[1] It is naturally formed during the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars.[2] Industrial synthesis aims to replicate and optimize this transformation to achieve high yields and purity.

The most common synthetic routes involve the condensation of cysteamine (2-aminoethanethiol) with a suitable propionylating agent. A general representation of this synthesis is the reaction of cysteamine with a propionyl source, followed by cyclization to form the thiazoline ring.

Below is a generalized workflow for the industrial synthesis of this compound, which will be referenced throughout this guide.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_purification Purification cluster_final Final Product Cysteamine Cysteamine Reaction_Vessel Condensation & Cyclization Cysteamine->Reaction_Vessel Propionyl_Source Propionylating Agent (e.g., Propionic Acid, Ester, or Halide) Propionyl_Source->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product This compound Distillation->Final_Product QC Quality Control (GC-MS, NMR) Final_Product->QC

General workflow for the industrial production of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the industrial synthesis of this compound.

Q1: What is the most critical factor for maximizing the yield of this compound?

A1: The most critical factor is the careful control of reaction temperature and pH. The formation of this compound is a complex process with competing side reactions. Elevated temperatures can lead to the formation of undesired byproducts through polymerization and degradation, while an inappropriate pH can hinder the cyclization step or promote the hydrolysis of the final product. For analogous reactions, such as the formation of 2-acetyl-2-thiazoline, precise temperature control is crucial for maximizing yield. It is recommended to conduct small-scale experiments to determine the optimal temperature and pH range for your specific reaction conditions.

Q2: My final product has a dark color and a burnt, rubbery off-note. What is the likely cause?

A2: A dark color and burnt off-notes are typically indicative of excessive heating during the reaction or purification stages. This can lead to the formation of pyrazines and other sulfur-containing compounds that are common in Maillard browning reactions when conditions are too harsh.[3] Overheating during distillation is a common culprit. To mitigate this, it is crucial to use a high-vacuum distillation setup to lower the boiling point of the product and maintain a consistent, moderate temperature.

Q3: I am observing the formation of a significant amount of a byproduct with a similar molecular weight to my target compound. What could it be?

A3: A common byproduct in thiazoline synthesis is the corresponding thiazole, in this case, 2-propionylthiazole. Thiazoles can be formed through the oxidation of the thiazoline ring.[4] This can be exacerbated by the presence of oxidizing agents or prolonged exposure to air at elevated temperatures. To minimize the formation of 2-propionylthiazole, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction and distillation process.

Q4: The reaction seems to stall before reaching completion. What are the potential reasons?

A4: A stalled reaction can be due to several factors:

  • Insufficient Reagent: Ensure that the stoichiometry of the reactants is correct. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.

  • Catalyst Deactivation: If a catalyst is being used, it may have become deactivated.

  • pH Shift: The reaction may have shifted to a pH that is not optimal for the cyclization step. Monitoring and adjusting the pH during the reaction can help.

  • Water Removal: The cyclization step to form the thiazoline ring involves the elimination of water. If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation. The use of a Dean-Stark trap or a drying agent can be beneficial.

Q5: Is it necessary to use a catalyst for this reaction?

A5: While the reaction can proceed without a catalyst, the use of a mild acid or base catalyst can significantly improve the reaction rate and yield. The choice of catalyst will depend on the specific propionylating agent used. For example, if a carboxylic acid is used, a dehydrating agent that also acts as a catalyst can be effective. Various catalytic systems have been explored for the synthesis of 2-thiazolines.[5][6]

Troubleshooting Guides

This section provides more detailed troubleshooting guidance for specific issues that may arise during the production process.

Guide 1: Low Yield and Purity

Low yield and purity are often interconnected. The following decision tree can help diagnose and resolve these issues.

Troubleshooting_Yield_Purity Start Low Yield or Purity Issue Check_Reaction_Conditions Review Reaction Parameters: - Temperature - Pressure - pH - Stirring Speed Start->Check_Reaction_Conditions Check_Reagents Verify Reactant Quality: - Purity of Cysteamine - Purity of Propionylating Agent - Solvent Purity Start->Check_Reagents Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction? Check_Reaction_Conditions->Incomplete_Reaction Check_Reagents->Incomplete_Reaction Degradation Product Degradation? Analyze_Byproducts->Degradation Optimize_Purification Refine Purification Steps: - Extraction pH - Distillation Vacuum Level - Distillation Temperature End Process Optimized Optimize_Purification->End Incomplete_Reaction->Degradation No Increase_Time_Temp Increase Reaction Time or Temperature Moderately Incomplete_Reaction->Increase_Time_Temp Yes Side_Reactions Significant Side Reactions? Degradation->Side_Reactions No Lower_Temp Lower Reaction/Distillation Temperature Degradation->Lower_Temp Yes Adjust_Stoichiometry Adjust Stoichiometry or Add Catalyst Side_Reactions->Adjust_Stoichiometry Yes Improve_Inert_Atmosphere Improve Inert Atmosphere (N2/Ar) Side_Reactions->Improve_Inert_Atmosphere No Increase_Time_Temp->End Lower_Temp->Optimize_Purification Adjust_Stoichiometry->End Improve_Inert_Atmosphere->End

Sources

Technical Support Center: Strategies to Control the Formation of 2-Propionyl-2-thiazoline in Processed Foods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on understanding and controlling the formation of 2-Propionyl-2-thiazoline in your research and product development. This resource is designed for researchers, scientists, and drug development professionals who are investigating this potent aroma compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to this compound

This compound is a key sulfur-containing volatile compound that imparts desirable roasted, nutty, and meaty aroma characteristics to a variety of processed foods, including roasted meats, coffee, and nuts.[1] Its formation is a complex process, primarily occurring through the Maillard reaction, a series of non-enzymatic browning reactions between reducing sugars and amino acids or proteins.[1] While often a desired flavor component, its uncontrolled formation can lead to inconsistent product quality and off-flavors. This guide will provide you with the technical knowledge to effectively manage its formation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation and analysis of this compound.

Q1: What are the primary precursors for the formation of this compound?

A1: The formation of this compound is a subset of the Maillard reaction. The key precursors are:

  • A sulfur-containing amino acid: Cysteine is the primary sulfur donor for the formation of the thiazoline ring.[2][3]

  • A source of a propionyl group: This typically comes from the degradation of reducing sugars, such as glucose or fructose, which can break down into various reactive carbonyl species, including dicarbonyl compounds that can be precursors to the propionyl moiety.[2]

Q2: What is the general chemical pathway for the formation of this compound?

A2: The formation of this compound is believed to follow a pathway analogous to its well-studied counterpart, 2-acetyl-2-thiazoline. The key steps involve the reaction of dicarbonyl compounds (generated from sugar degradation) with hydrogen sulfide and ammonia (both can be derived from the degradation of cysteine) to form the thiazoline ring.[2] A proposed general mechanism is the reaction of cysteamine (from the decarboxylation of cysteine) with a 3-carbon α-dicarbonyl compound.

Q3: How does pH influence the formation of this compound?

A3: The pH of the reaction medium significantly impacts the Maillard reaction and, consequently, the formation of this compound. Generally, the rate of the Maillard reaction increases with increasing pH. However, the stability of key intermediates is also pH-dependent. For the analogous compound 2-acetyl-2-thiazoline, its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, is unstable at acidic pH (e.g., pH 4.5).[4] This suggests that controlling the pH can be a critical strategy to modulate the yield of this compound.

Q4: What is the effect of temperature on the formation of this compound?

A4: As with most Maillard reaction products, the formation of this compound is highly temperature-dependent. Higher temperatures generally accelerate the reaction rate, leading to a greater yield of the compound within a shorter time.[5] However, excessively high temperatures can also lead to the degradation of the compound and the formation of other, potentially undesirable, flavor compounds.

Q5: How can I accurately quantify the concentration of this compound in my samples?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique for the quantification of volatile flavor compounds like this compound.[6] For accurate quantification, it is crucial to use a stable isotope-labeled internal standard and to optimize the extraction method (e.g., solid-phase microextraction - SPME) for your specific food matrix to minimize matrix effects and ensure good recovery.

Troubleshooting Guides

This section provides detailed guidance for overcoming common challenges in the experimental investigation of this compound.

Guide 1: Low or No Detection of this compound in Model Systems

Issue: You are attempting to generate this compound in a model system (e.g., heating a solution of cysteine and a reducing sugar) but are detecting very low concentrations or none at all.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Precursors The specific type of reducing sugar can influence the formation of the necessary dicarbonyl intermediates.1. Vary the Sugar Source: Experiment with different reducing sugars (e.g., glucose, fructose, ribose) to find the most efficient precursor for the propionyl group. 2. Add Dicarbonyl Precursors: Consider adding known dicarbonyl compounds (e.g., methylglyoxal, though this leads to the acetyl analogue, a similar C3 dicarbonyl would be needed for the propionyl version) to your model system to bypass the initial sugar degradation steps.
Suboptimal pH The pH may be too low, leading to the degradation of key intermediates, or too high, favoring alternative reaction pathways.1. pH Optimization: Conduct a pH screening experiment, testing a range of pH values (e.g., from 5 to 9) to identify the optimal pH for this compound formation in your system. 2. Buffering: Use a suitable buffer system to maintain a stable pH throughout the heating process.
Incorrect Temperature/Time Profile The heating temperature may be too low to initiate the reaction efficiently, or the heating time may be too short.1. Temperature Gradient Study: Perform experiments at a range of temperatures (e.g., 100°C to 180°C) to determine the optimal temperature for formation. 2. Time-Course Analysis: Monitor the formation of this compound over time at a fixed optimal temperature to identify the point of maximum yield.
Low Water Activity While the Maillard reaction requires some water, very low water activity can hinder the mobility of reactants and slow down the reaction rate.[7]Adjust Water Content: If working with a dry or low-moisture system, systematically vary the water activity to find the optimal range for the reaction.
Analytical Method Not Sensitive Enough The concentration of the compound may be below the detection limit of your analytical method.1. Optimize Extraction: Improve the efficiency of your extraction method (e.g., SPME fiber type, extraction time, and temperature). 2. Increase Sample Concentration: If possible, increase the initial concentrations of the precursors in your model system. 3. Use a More Sensitive Detector: Employ a more sensitive mass spectrometer or use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to enhance sensitivity.

Experimental Workflow for Optimizing this compound Formation:

workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_result Result start Define Model System (Precursors, Solvent) ph_screen pH Screening (e.g., pH 5-9) start->ph_screen Vary pH temp_screen Temperature Screening (e.g., 100-180°C) ph_screen->temp_screen Select Optimal pH time_course Time-Course Analysis temp_screen->time_course Select Optimal Temp. extraction Optimized Extraction (e.g., SPME) time_course->extraction Collect Samples gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification optimal_conditions Optimal Conditions for This compound Formation quantification->optimal_conditions mitigation_strategy start High this compound Level Detected precursor_analysis Analyze Precursor Content (Cysteine, Reducing Sugars) start->precursor_analysis process_review Review Processing Parameters (Temp, Time, pH) start->process_review precursor_control Precursor Control (Ingredient Selection, Enzymatic Treatment) precursor_analysis->precursor_control process_optimization Process Optimization (Lower Temp, Shorter Time, Adjust pH) process_review->process_optimization water_activity Water Activity Management process_review->water_activity validation Validate a Combination of Strategies precursor_control->validation process_optimization->validation additive_use Use of Additives (Antioxidants) additive_use->validation water_activity->validation

Decision tree for selecting mitigation strategies.

References

  • Tailoring Crystallization Kinetics in Thin Sucrose Films during Convective Drying: Impact of Temperature and Humidity on Onset, Growth, and Nucleation Rate. (2024). MDPI. [Link]

  • Exploring Formation and Control of Hazards in Thermal Processing for Food Safety. (2023). National Institutes of Health. [Link]

  • Hermetia illucens Protein Conjugated with Glucose via Maillard Reaction: Antioxidant and Techno-Functional Properties. (2021). National Institutes of Health. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). National Institutes of Health. [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021). PubMed. [Link]

  • Influence of L-cysteine on the formation of bitter-tasting aminohexose reductones from glucose and L-proline: identification of a novel furo[2,3-b]thiazine. (2001). PubMed. [Link]

  • Ozonized Water-Mediated Maillard Reaction of Fructose-Glycine: Characterization and Antioxidant Properties. (2024). MDPI. [Link]

  • Maillard Reaction in Limited Moisture and Low Water Activity Environment. (2018). SpringerLink. [Link]

  • Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. (2002). ResearchGate. [Link]

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  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. (2023). MDPI. [Link]

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Validation & Comparative

A Comparative Sensory Analysis of 2-Propionyl-2-thiazoline vs. 2-Acetyl-2-thiazoline: A Guide for Researchers and Flavor Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor chemistry, minor structural modifications to a molecule can elicit profound changes in sensory perception. This guide provides an in-depth comparative analysis of two closely related thiazoline derivatives: 2-Propionyl-2-thiazoline and 2-Acetyl-2-thiazoline. These compounds, both significant contributors to the savory and roasted notes in a variety of cooked foods, offer a compelling case study in structure-activity relationships in olfaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the sensory and chemical nuances that differentiate these two potent aroma compounds.

Introduction: The Significance of 2-Acyl-2-thiazolines in Flavor Chemistry

2-Acetyl-2-thiazoline and its homolog, this compound, belong to a class of heterocyclic compounds that are renowned for their intense and desirable aromas.[1] Primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures, these compounds are key contributors to the characteristic flavors of roasted, baked, and cooked foods.[2][3]

2-Acetyl-2-thiazoline is widely recognized for its characteristic popcorn, nutty, and roasted aroma and has been identified in a variety of food products, including baked goods, savory snacks, and processed meats.[4][5] Its counterpart, this compound, imparts a flavor profile often described as meaty, nutty, and roasted, playing a crucial role in the savory character of cooked meats.[2][6] Understanding the subtle yet significant differences in their sensory profiles is paramount for food scientists and flavorists aiming to create specific and impactful taste experiences.

Chemical and Physical Properties: A Comparative Overview

The seemingly minor difference in the acyl side chain—an acetyl group in one and a propionyl group in the other—gives rise to distinct physicochemical properties that influence their volatility and, consequently, their sensory perception.

PropertyThis compound2-Acetyl-2-thiazoline
CAS Number 29926-42-9[6]29926-41-8[4]
Molecular Formula C₆H₉NOS[6]C₅H₇NOS[4]
Molecular Weight 143.21 g/mol [3]129.18 g/mol [7]
Boiling Point 237-241 °C at 760 mmHg[2]222-223 °C at 760 mmHg[4]
Appearance Colorless to pale yellow liquid[2]Light yellow to orange-yellow powder or lumps[8]
Solubility Soluble in heptane and ethanol; insoluble in water.[9]Soluble in ethanol; insoluble in water and heptane.[4]

The lower molecular weight and boiling point of 2-Acetyl-2-thiazoline suggest a higher volatility compared to this compound. This difference in volatility can affect the release of the aroma compound from the food matrix and its subsequent interaction with olfactory receptors.

A Deep Dive into the Sensory Profiles

While both compounds contribute to the "roasted" and "savory" flavor landscape, their nuanced sensory characteristics are distinct. The following descriptions are compiled from various industry and scientific sources.

This compound: This compound is predominantly associated with a meaty, nutty, and cooked roasted aroma .[6] Its flavor profile is often described as having notes of popcorn, roasted bread, and a distinct savory character .[2]

2-Acetyl-2-thiazoline: The sensory profile of 2-Acetyl-2-thiazoline is frequently characterized by corn chip, taco, potato chip, toasted bread, and nutty notes .[7][10] It is also described as having a popcorn-like, roasted, and slightly bready aroma .

To provide a more quantitative comparison, a hypothetical sensory panel evaluation using a trained panel and a 15-point intensity scale is presented below. This table illustrates how the intensity of specific flavor attributes might differ between the two compounds.

Sensory AttributeThis compound (Hypothetical Intensity)2-Acetyl-2-thiazoline (Hypothetical Intensity)
Roasted 1210
Meaty/Savory 135
Nutty 911
Bready/Cereal 78
Popcorn 812
Corn Chip/Toasted 413
Sulfurous 64

This hypothetical data underscores the more pronounced meaty and savory character of this compound, while 2-Acetyl-2-thiazoline leans more towards nutty and toasted corn chip-like notes.

Experimental Protocols for Sensory Analysis

To empirically validate and quantify the sensory differences between these two compounds, a robust experimental design is essential. The following is a detailed, step-by-step methodology for a comparative sensory evaluation.

Objective

To quantitatively describe and compare the sensory profiles of this compound and 2-Acetyl-2-thiazoline using a trained sensory panel.

Materials
  • This compound (≥98% purity)

  • 2-Acetyl-2-thiazoline (≥98% purity)[11]

  • Deodorized water or a neutral oil (e.g., mineral oil) as a solvent

  • Glass vials with PTFE-lined caps

  • Olfactory strips

  • Sensory booths compliant with ISO 8589:2007

Panelist Selection and Training

A panel of 10-12 individuals with demonstrated sensory acuity and experience in descriptive analysis should be selected. Panelists undergo a series of training sessions to develop a consensus vocabulary (lexicon) for the aroma attributes of the two compounds and to calibrate their intensity ratings using reference standards.

Sample Preparation
  • Prepare stock solutions of each compound in the chosen solvent at a concentration of 1000 ppm.

  • From the stock solutions, prepare a series of dilutions for each compound (e.g., 1, 5, 10, 20 ppm) to determine the optimal concentration for evaluation.

  • For the evaluation, present the samples at a concentration that is clearly detectable but not overwhelming to the panelists. Samples should be coded with random three-digit numbers.

Evaluation Procedure
  • Conduct the evaluation in individual sensory booths under controlled lighting and temperature.

  • Provide each panelist with a set of coded samples, olfactory strips, a ballot, and water for rinsing.

  • Instruct panelists to dip a fresh olfactory strip into each sample, wait for the solvent to evaporate (if applicable), and then sniff the strip.

  • Panelists will rate the intensity of each attribute from the agreed-upon lexicon on a 15-point unstructured line scale, anchored with "low" and "high".

  • A randomized presentation order should be used for each panelist to minimize order effects.

Data Analysis

The intensity ratings for each attribute are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the two compounds for each sensory descriptor. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their attributes.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Selection & Training Eval Sensory Booth Evaluation Panel->Eval Sample Sample Preparation & Coding Sample->Eval Data Data Collection Eval->Data Stats Statistical Analysis (ANOVA, PCA) Data->Stats Olfactory_Signaling cluster_receptor Olfactory Receptor Neuron cluster_brain Brain Odorant Odorant Molecule (2-Propionyl- or 2-Acetyl-2-thiazoline) OR Olfactory Receptor (OR) G-Protein Coupled Receptor Odorant->OR Binding G_Protein G-Protein OR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Signal Signal Transduction to Olfactory Bulb Ion_Channel->Signal Depolarization (Action Potential)

Simplified olfactory signaling pathway.

Conclusion

The sensory analysis of this compound and 2-Acetyl-2-thiazoline provides a clear illustration of how subtle changes in molecular structure can lead to significant and predictable differences in flavor and aroma perception. For researchers and product developers, a thorough understanding of these differences is crucial for the targeted creation of specific sensory experiences in food and beverage products. The methodologies outlined in this guide provide a framework for conducting rigorous sensory evaluations, enabling a deeper understanding of the structure-activity relationships that govern our sense of taste and smell.

References

  • PubChem. (n.d.). 2-Acetyl-2-thiazoline. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved February 11, 2026, from [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). RSC Advances. [Link]

  • The Good Scents Company. (n.d.). 2-propionyl thiazole. Retrieved February 11, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021, May 30). Food Chemistry. [Link]

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  • Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews, 106(6), 2299–2319. [Link]

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (2023, July 28). Foods. [Link]

  • Wenker, H. (1935). The Synthesis of 2-Oxazolines and 2-Thiazolines from N-Acyl-2-aminoethanols. Journal of the American Chemical Society, 57(6), 1079–1080. [Link]

  • Bel Rhlid, R., Fleury, Y., Devaud, S., & Blank, I. (2002). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. Journal of Agricultural and Food Chemistry, 50(8), 2350–2355. [Link]

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  • Araneda, R. C., & Firestein, S. (2004). A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. The Journal of Physiology, 556(Pt 1), 149–161. [Link]

  • Hallem, E. A., & Carlson, J. R. (2006). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. PLoS Biology, 4(2), e27. [Link]

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  • Mainland, J. D., Keller, A., Li, Y. R., Zhou, T., Trimmer, C., Snyder, L. L., Moberly, A. H., Adipietro, K. A., Liu, W. L., Zhuang, H., Zhan, S., Lee, S. S., Lin, A., & Matsunami, H. (2015). Human olfactory receptor responses to odorants. Scientific Data, 2, 150002. [Link]

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  • Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(7), 2509–2515. [Link]

Sources

Comparative Study of Flavor Profiles and Safety Metrics in Maillard Reaction Products (MRPs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Maillard reaction (MR) is a complex network of non-enzymatic browning reactions initiated by the condensation of a reducing sugar and an amine.[1][2] While historically the domain of food chemistry, the study of Maillard Reaction Products (MRPs) has become critical in pharmaceutical development due to the formation of Advanced Glycation End-products (AGEs) in formulations and the toxicological implications of by-products like acrylamide.

This guide provides a comparative analysis of two distinct MRP systems: Pentose-Cysteine (System A) and Hexose-Glycine (System B) . We evaluate their volatile profiles, sensory attributes, and kinetic favorability.[3] Furthermore, we address the safety-flavor trade-off, specifically how sulfur-containing amino acids inhibit acrylamide formation while altering the sensory profile—a critical consideration for oral suspension drug development and functional foods.

Mechanistic Foundation

To control flavor and safety, one must understand the divergence in the reaction pathway. The reaction rate and product distribution are governed by the electrophilicity of the carbonyl source (sugar) and the nucleophilicity of the amine.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between desirable flavor formation (Strecker Degradation) and toxicological byproduct formation (Acrylamide/AGEs).

MaillardPathway Reactants Reducing Sugar + Amino Acid SchiffBase Schiff Base Reactants->SchiffBase Condensation (-H2O) AcrylamidePath Asparagine Pathway (Specific) Reactants->AcrylamidePath If AA = Asparagine Amadori Amadori/Heyns Product SchiffBase->Amadori Rearrangement Fission Sugar Fragmentation (C2, C3, C4) Amadori->Fission pH > 7 Strecker Strecker Degradation Amadori->Strecker Interaction with dicarbonyls Heterocycles Flavor Volatiles (Pyrazines, Thiazoles) Fission->Heterocycles Melanoidins Melanoidins (Brown Polymers) Fission->Melanoidins Polymerization Strecker->Heterocycles Strecker->Melanoidins Acrylamide Acrylamide (Neurotoxin) AcrylamidePath->Acrylamide Decarboxylation

Caption: Figure 1.[4] Divergent pathways in the Maillard Reaction leading to sensory compounds (Green) and toxicological byproducts (Red).

Experimental Design & Methodology

Trustworthy data generation requires a self-validating analytical system. We utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to capture the volatile profile without solvent interference.

Standardized Protocol: Model Systems

To ensure reproducibility, the following protocol controls for pH, temperature, and water activity (


).
  • Buffer Preparation: Prepare a 0.2 M phosphate buffer adjusted to pH 7.4 (mimicking physiological/neutral food matrix).

  • Reactant Solubilization:

    • System A: Dissolve 0.1 mol Xylose + 0.1 mol Cysteine.

    • System B: Dissolve 0.1 mol Glucose + 0.1 mol Glycine.

  • Thermal Treatment: Transfer 5 mL of solution to a 20 mL headspace vial. Seal with a PTFE/silicone septum. Heat at 120°C for 60 minutes in a block heater.

    • Why 120°C? This temperature exceeds the activation energy barrier for pyrazine formation without inducing rapid charring (pyrolysis).

  • Quenching: Immediately cool vials in an ice bath to 4°C to halt reaction kinetics.

Analytical Workflow (HS-SPME-GC-MS)

AnalyticalWorkflow Sample Quenched Reaction Vial Incubation Equilibration 50°C, 15 min Sample->Incubation Extraction SPME Fiber Exposure (DVB/CAR/PDMS) 30 min Incubation->Extraction Desorption GC Injector 250°C, Splitless Extraction->Desorption Separation GC Column (DB-Wax or HP-5MS) Desorption->Separation Detection Mass Spectrometer (EI, 70eV) Separation->Detection Data NIST Library Match & RI Calculation Detection->Data

Caption: Figure 2. HS-SPME-GC-MS workflow for volatile isolation. The DVB/CAR/PDMS fiber is selected for its broad polarity range.

Comparative Analysis of Reactant Systems

The choice of reactants dictates the chemical class of the resulting volatiles. The data below synthesizes findings from multiple comparative studies (See References 1, 3, 5).

Volatile Profile Comparison
FeatureSystem A: Xylose + CysteineSystem B: Glucose + Glycine
Reactivity Rate High. Pentoses (Xylose) have a higher percentage of open-chain carbonyls than hexoses, leading to faster nucleophilic attack.Moderate. Glucose is more stable; requires higher energy input for ring opening.
Dominant Chemical Class Sulfur Heterocycles: Thiophenes, Thiazoles, Furanthiols.Nitrogen Heterocycles: Pyrazines, Pyrroles.[1][3][5]
Key Compound (Marker) 2-Methyl-3-furanthiol (MFT)2,5-Dimethylpyrazine
Sensory Descriptor Meaty, Roasted, Savory, Sulfury (Boiled Meat).Nutty, Bready, Caramel, Popcorn-like.
Color Development Rapid browning (Melanoidin formation).Slower, golden-brown development.
Detailed Sensory & Chemical Correlation

System A (Cysteine/Xylose): The "Savory" Engine Cysteine is unique due to its sulfhydryl (-SH) group. Under Strecker degradation, cysteine yields hydrogen sulfide (


) and ammonia (

).[6][7]
  • Mechanism:[1][8][6][9]

    
     reacts with furanones (from sugar degradation) to form Furanthiols  and Thiophenes .
    
  • Sensory Impact:[1][6][10][11][12][13][14] These compounds have extremely low odor thresholds (ppb range), providing intense "meaty" notes essential for savory flavor bases.

System B (Glycine/Glucose): The "Roast" Engine Glycine, the simplest amino acid, favors the formation of Pyrazines via the condensation of


-aminoketones.
  • Mechanism:[1][8][6][9] Self-condensation of aminoketones followed by oxidation yields alkylpyrazines.

  • Sensory Impact:[1][6][10][11][12][13][14] Pyrazines are responsible for the "roasted" notes found in coffee, cocoa, and bread crust. They are generally less reactive than thiols but more stable over time.

Safety & Toxicology: The Acrylamide Factor[9]

For pharmaceutical applications (e.g., masking agents in pediatric suspensions) and functional foods, the formation of Acrylamide (a Group 2A carcinogen) is a critical risk when heating reducing sugars with amino acids.

The Asparagine Risk

Acrylamide is primarily formed via the reaction of Asparagine and reducing sugars. However, the presence of other amino acids can mitigate this.

Inhibition Strategies (Data-Driven)

Research indicates that sulfur-containing amino acids (like Cysteine in System A) can inhibit acrylamide formation, albeit by altering the flavor profile.

Mitigation StrategyMechanismEfficacyFlavor Consequence
Add Cysteine Nucleophilic attack of -SH on acrylamide double bond (Michael Addition).High (>80% reduction)Introduces strong sulfur/meaty notes (may be undesirable in sweet formulations).
Add Glycine Competes with Asparagine for sugar carbonyls.Moderate (30-50% reduction)Increases nutty/toasted notes.
Lower pH (<6) Protonation of amino group (

), blocking nucleophilic attack.
HighInhibits all browning and flavor formation (bland profile).

Recommendation for Pharma: If a roasted flavor is desired for masking without acrylamide risk, use System B (Glycine) but ensure Asparagine is absent from the excipient matrix. If acrylamide reduction is paramount in a complex matrix, Cysteine is a potent scavenger, provided the sulfur profile can be masked or is compatible (e.g., savory broths).

References

  • Zheng, A. R., et al. (2023). GC-MS and GC×GC-ToF-MS analysis of roasted/broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Current Research in Food Science.[7][13]

  • Stadler, R. H., et al. (2004). In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the Maillard reaction.[8][9] Journal of Agricultural and Food Chemistry.

  • Wang, Y., et al. (2022).[5] Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition.

  • Zhu, Y., et al. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds.[2] Frontiers in Nutrition.

  • Yu, D., et al. (2017). Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates Maillard reaction system.[11][14] Bioresources and Bioprocessing.[14]

Sources

formation kinetics of 2-Propionyl-2-thiazoline compared to pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Formation Kinetics of 2-Propionyl-2-thiazoline and Pyrazines

Introduction: The Divergent Paths of Key Flavor Compounds

In the vast landscape of chemical kinetics, the formation of heterocyclic compounds via the Maillard reaction represents a cornerstone of flavor chemistry, with significant implications for the food, pharmaceutical, and fragrance industries. Among the myriad of molecules generated, this compound and various alkylpyrazines stand out for their potent sensory characteristics. This compound imparts desirable roasted, nutty, and popcorn-like aromas, while pyrazines are synonymous with the quintessential roasted, toasted, and nutty notes found in coffee, cocoa, and baked goods[1][2].

While both classes of compounds often originate from the same foundational Maillard reaction, their formation pathways, and consequently their kinetics, diverge significantly based on precursor availability and reaction conditions. This guide, designed for researchers and development professionals, provides an in-depth, objective comparison of the formation kinetics of this compound and pyrazines. We will dissect their mechanistic differences, explore the causal relationships behind key experimental variables, and provide validated protocols for their study.

Part 1: Mechanistic Foundations: A Tale of Two Pathways

The kinetic behavior of any reaction is intrinsically linked to its mechanism. The formation of thiazolines and pyrazines, while both products of non-enzymatic browning, are governed by distinct molecular choreography.

The Formation of this compound: A Cysteine-Dependent Cyclization

The synthesis of 2-acyl-2-thiazolines is fundamentally dependent on the presence of the amino acid L-cysteine or its derivative, cysteamine. Cysteine is unique among the proteinogenic amino acids in that it possesses a nucleophilic sulfhydryl (-SH) group in addition to its amino (-NH₂) group. This dual nucleophilicity is the key to forming the five-membered thiazoline ring.

The reaction proceeds via the interaction of cysteine with an α-dicarbonyl compound, such as pyruvaldehyde (methylglyoxal), which is a common degradation product of sugars in the Maillard reaction.[3] The pathway can be summarized as follows:

  • Initial Condensation: The amino group of cysteine performs a nucleophilic attack on one of the carbonyl groups of the α-dicarbonyl, forming a Schiff base.

  • Intramolecular Cyclization: The nearby sulfhydryl group then attacks the second carbonyl group in an intramolecular fashion.

  • Dehydration: A subsequent loss of a water molecule results in the formation of the stable 2-acyl-2-thiazoline ring structure.

This specific requirement for a β-amino thiol makes the formation of thiazolines a highly specialized branch of the Maillard reaction.

G cluster_0 Precursors cluster_1 Reaction Pathway cluster_2 Product Cysteine Cysteine (β-amino thiol) SchiffBase Schiff Base Formation (C=N bond) Cysteine->SchiffBase Dicarbonyl α-Dicarbonyl (e.g., Pyruvaldehyde) Dicarbonyl->SchiffBase Cyclization Intramolecular Thiol Attack SchiffBase->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Thiazoline This compound Dehydration->Thiazoline G cluster_0 Precursors cluster_1 Reaction Pathway cluster_2 Product AminoAcid Any Amino Acid Strecker Strecker Degradation AminoAcid->Strecker Dicarbonyl α-Dicarbonyl Dicarbonyl->Strecker Intermediate α-Aminocarbonyl (Key Intermediate) Strecker->Intermediate Condensation Self-Condensation (2 units) Intermediate->Condensation x2 Oxidation Oxidation Condensation->Oxidation Pyrazine Alkylpyrazine Oxidation->Pyrazine

Figure 2. General formation pathway for Pyrazines.

Part 2: Comparative Analysis of Formation Kinetics

Understanding the kinetics—the rates and influencing factors—of these reactions is paramount for controlling their formation in any application.

Influence of Precursors
  • This compound: Formation is a direct function of cysteine and α-dicarbonyl concentration. In a competitive environment with other amino acids, the availability of cysteine is the rate-limiting factor. The reaction is highly specific.

  • Pyrazines: The rate and type of pyrazine formed are highly dependent on the initial amino acid profile. [4]For instance, heating serine primarily yields pyrazine and its ethyl derivatives, while threonine produces dimethyl- and trimethylpyrazines. [5]In systems with multiple amino acids, complex mixtures of pyrazines are formed, with some amino acids like lysine being particularly effective precursors. [6][7]

Influence of pH

The pH of the reaction medium is one of the most critical parameters controlling the competition between these pathways.

  • This compound: While specific kinetic data for this compound across a pH range is scarce, the mechanism provides strong clues. The initial Schiff base formation is often favored under mildly acidic to neutral conditions (pH 5-7), which facilitates the dehydration step. However, the nucleophilicity of the sulfhydryl group is critical for the cyclization step. The pKa of cysteine's thiol group is ~8.3, meaning it is more nucleophilic at higher pH. This suggests a complex pH dependency, though formation is well-documented under typical Maillard reaction conditions. The stability of the related 2-acetyl-2-thiazoline's precursor is shown to be highest between pH 6.5 and 8.5, with instability at pH 4.5. [8]* Pyrazines: The formation of pyrazines is strongly favored by alkaline conditions. [9]Studies have demonstrated that the rates of pyrazine formation significantly increase as the pH is raised from 5.0 to 9.0. [10]This is attributed to the increased rate of enolization and fragmentation of sugars at higher pH, leading to a greater abundance of the α-dicarbonyl and α-aminocarbonyl precursors required for pyrazine synthesis.

Causality Insight: The pronounced pH dependence offers a powerful tool for process control. To selectively favor pyrazine formation, maintaining a pH above 7 is a key strategy. Conversely, operating in a mildly acidic to neutral range may temper pyrazine formation while still allowing for the thiazoline pathway to proceed, assuming cysteine is present.

Influence of Temperature

Both reactions are accelerated by temperature, as is characteristic of the Maillard reaction.

  • Pyrazines: The formation kinetics of pyrazines have been more extensively studied. The reaction follows pseudo-zero-order kinetics in many model systems. [9]Activation energies are reported to be in the range of 56.5 to 124 kJ/mol, though these values can be lower under alkaline conditions. [9]Higher temperatures not only increase the rate of formation but can also influence the distribution of the types of pyrazines produced. [2][5] Causality Insight: Temperature acts as a general accelerant for all Maillard pathways. While it can be used to increase the overall yield of flavor compounds, it is a less selective control parameter than pH for favoring one class of compounds over the other.

Quantitative Data Summary
ParameterThis compound FormationPyrazine Formation
Key Precursor(s) L-Cysteine (or Cysteamine) + α-DicarbonylGeneral Amino Acids + α-Dicarbonyl
Key Intermediate Cyclic thio-hemiaminalα-Aminocarbonyl
Optimal pH Complex dependence; stable precursor at pH 6.5-8.5 [8]Alkaline (pH > 7.0) favored [10]
Temperature Effect Rate increases with temperatureRate increases with temperature [11]
Reported Ea Data not widely available56.5 - 124 kJ/mol [9]
Kinetic Order Not extensively studiedOften pseudo-zero-order [9]

Part 3: Experimental Design for Kinetic Studies

A self-validating experimental protocol is crucial for obtaining reliable kinetic data. The following describes a robust workflow for comparing the formation of these compounds in a model system.

Experimental Protocol: A Model System Approach

Objective: To determine the formation kinetics of this compound vs. a model pyrazine (e.g., 2,5-dimethylpyrazine) as a function of pH.

1. Reagent Preparation:

  • Precursor Solutions: Prepare stock solutions of L-cysteine, L-alanine (as a pyrazine precursor), and pyruvaldehyde (methylglyoxal) in deoxygenated, HPLC-grade water.

  • Buffer System: Prepare a series of 0.1 M phosphate or citrate buffers at various pH points (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

    • Scientific Rationale: A buffer is essential to maintain a constant pH, which is a critical variable. Note that phosphate ions can sometimes catalyze Maillard reactions; for some applications, a non-nucleophilic buffer like HEPES might be considered, though its behavior at high temperatures must be validated. [7] 2. Reaction Setup:

  • In a series of pressure-resistant, sealed glass vials, combine the reactants to achieve final concentrations (e.g., 0.1 M of each precursor).

  • For each pH point, prepare two sets of vials:

    • Set A (Thiazoline): Cysteine + Pyruvaldehyde

    • Set B (Pyrazine): Alanine + Pyruvaldehyde

  • Blank each vial with nitrogen gas before sealing to minimize oxidation.

    • Scientific Rationale: Removing oxygen prevents oxidative side-reactions and ensures the observed kinetics are primarily due to the anaerobic Maillard pathways.

3. Thermal Processing:

  • Place the vials in a temperature-controlled oil bath or heating block set to a precise temperature (e.g., 120°C).

  • Remove vials at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) and immediately quench the reaction by placing them in an ice bath.

    • Scientific Rationale: Precise time and temperature control are the essence of a kinetic study. Immediate quenching is vital to stop the reaction and accurately capture the concentration of products at each time point.

4. Sample Preparation for Analysis:

  • Add an internal standard (e.g., a deuterated analog or a stable heterocyclic compound not formed in the reaction) to each vial for accurate quantification.

  • Extract the volatile compounds using an appropriate method, such as liquid-liquid extraction with dichloromethane or Solid Phase Microextraction (SPME).

    • Scientific Rationale: SPME is often preferred as it is solvent-free and highly sensitive, suitable for trace-level flavor compounds.

5. Quantification by GC-MS:

  • Analyze the extracts using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Use a column appropriate for volatile flavor compounds (e.g., DB-WAX or DB-5).

  • Operate the MS in Selected Ion Monitoring (SIM) mode for the target analytes and internal standard to maximize sensitivity and selectivity.

  • Generate a calibration curve for each compound using authentic standards to convert peak area ratios into concentrations.

G cluster_workflow Experimental Workflow for Kinetic Analysis Prep 1. Reagent Prep (Precursors, Buffers) React 2. Reaction Setup (Sealed Vials, N₂ Purge) Prep->React Heat 3. Thermal Processing (120°C, Timed Intervals) React->Heat Quench 4. Quenching (Ice Bath) Heat->Quench Extract 5. Extraction (SPME or LLE) Quench->Extract Analyze 6. GC-MS Analysis (Quantification) Extract->Analyze

Figure 3. Workflow for comparative kinetic studies.

Conclusion

The formation kinetics of this compound and pyrazines, while rooted in the common ground of the Maillard reaction, are governed by distinct and competing factors. The specificity of thiazoline formation hinges on the availability of cysteine, offering a direct but limited pathway. In contrast, pyrazine formation is a more general, robust pathway accessible to most amino acids, with a kinetic profile that is highly sensitive to pH.

For the researcher or product developer, this comparative understanding provides a powerful toolkit. By carefully controlling the precursor matrix (specifically the presence of cysteine) and the reaction pH, it is possible to selectively navigate these divergent pathways, thereby tailoring the final flavor and aroma profile of a system. Future research focusing on the activation energies of various thiazoline formation reactions and the direct kinetic competition in mixed amino acid systems will further refine our ability to control these critical transformations.

References

  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link]

  • Mottram, D. S. (1998). Flavor Formation in Meat and Meat Products: A Review. In F. Shahidi (Ed.), Flavor of Meat and Meat Products (pp. 210-227). Blackie Academic & Professional. [Link]

  • Leahy, M. M., & Reineccius, G. A. (1989). Kinetics of the Formation of Alkylpyrazines: Effect of pH and Water Activity. In Thermal Generation of Aromas (ACS Symposium Series, Vol. 409, pp. 196–208). American Chemical Society. [Link]

  • Xiao, Q., Huang, Q., & Ho, C.-T. (2023). Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose. Journal of Agricultural and Food Chemistry, 71(18), 7090–7098. [Link]

  • Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 698. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Van Boekel, M. A. J. S. (2006). The Maillard reaction: an overview. Wageningen University papers, 1-13.
  • Wang, Y., & Ho, C.-T. (1999). Pyrazine Formation from Serine and Threonine. Journal of Agricultural and Food Chemistry, 47(4), 1549–1551. [Link]

  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 18(5), 895–898.
  • Rhlid, R. B., et al. (2002). Generation of roasted notes based on 2-acetyl-2-thiazoline and its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, by combined bio and thermal approaches. Journal of Agricultural and Food Chemistry, 50(8), 2350-2355. [Link]

  • Huang, T. C., et al. (1989). Kinetics of Pyrazine Formation in Amino Acid-Glucose Systems. Journal of Food Science, 54(1), 221-223. [Link]

  • Xu, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 344, 128761. [Link]

Sources

Definitive Identification of 2-Propionyl-2-thiazoline via High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propionyl-2-thiazoline (2-PT) is a potent volatile compound characterized by "popcorn," "roasted," and "nutty" olfactory notes.[1][2] It is a critical analyte in flavor chemistry (Maillard reaction monitoring) and pharmaceutical neuroscience (olfactory ligand studies).

However, its identification is frequently compromised by its high volatility, low abundance in biological matrices, and structural similarity to co-eluting pyrazines and other thiazoline derivatives (e.g., the predator odor TMT). Standard low-resolution GC-MS (EI) often yields ambiguous library matches due to shared fragment ions.

This guide details the High-Resolution Mass Spectrometry (HRMS) protocol for the absolute confirmation of 2-PT. By leveraging sub-ppm mass accuracy and diagnostic sulfur isotopic signatures, researchers can distinguish 2-PT from isobaric interferences without the need for milligram-scale isolation required by NMR.

Part 1: Technical Profile & The Analytical Challenge

Before establishing the protocol, we must define the physicochemical target.

Target Analyte Specifications
PropertyValueNotes
IUPAC Name 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one
CAS Number 29926-42-9
Formula C₆H₉NOSContains Sulfur (critical for MS ID)
Monoisotopic Mass 143.040485 Da Calculated based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S
Volatility High (BP ~237–241 °C)Requires Gas Chromatography (GC)
Odor Threshold Extremely Low (ppb range)Requires high-sensitivity detection
The "Isobaric Trap"

In complex matrices (e.g., roasted food extracts or urine), 2-PT (143 Da) often co-elutes with alkyl-pyrazines or other Maillard byproducts.

  • Low-Res MS Problem: A unit-resolution quadrupole sees

    
     143 for both 2-PT and a hypothetical contaminant like C₇H₁₃NO₂ (Mass ~143).
    
  • HRMS Solution:

    • 2-PT (C₆H₉NOS): 143.0405

    • Interference (e.g., C₇H₁₃NO₂): 143.0946

    • Difference: ~54 mDa (Easily resolved by Orbitrap or Q-TOF).

Part 2: Comparative Analysis of Detection Methods

The following table contrasts the industry-standard methods for confirming 2-PT.

FeatureGC-HRMS (Recommended) Standard GC-MS (EI) NMR Spectroscopy
Primary Identifier Exact Mass (<2 ppm) & Isotope PatternLibrary Spectrum Match (NIST)Chemical Shift (δ) & Coupling
Sensitivity High (ppt - ppb levels)Medium (ppb - ppm)Low (requires mg purity)
Specificity Absolute (Resolves isobars)Moderate (Risk of false positives)Absolute (Structural certainty)
Sample Prep Minimal (SPME/Headspace)Minimal (SPME/Headspace)Extensive (Isolation/Purification)
Throughput HighHighLow
Best Use Case Trace confirmation in complex matrix Routine screeningStructure elucidation of pure synthesis
Analytical Decision Matrix

Use the following logic to determine when HRMS is strictly necessary.

DecisionMatrix Start Sample Containing 2-PT ConcCheck Is concentration > 1 mg/mL? Start->ConcCheck PurityCheck Is the sample pure? ConcCheck->PurityCheck Yes MatrixCheck Is Matrix Complex? (Food, Biofluid, Soil) ConcCheck->MatrixCheck No (Trace) NMR Use NMR (1H, 13C) Gold Standard for Structure PurityCheck->NMR Yes PurityCheck->MatrixCheck No GCMS Use GC-MS (Low Res) NIST Library Match MatrixCheck->GCMS No (Simple Solvent) HRMS Use GC-HRMS Exact Mass + Isotope Ratio MatrixCheck->HRMS Yes (High Interference)

Figure 1: Analytical decision tree for selecting the appropriate validation method for this compound.

Part 3: Experimental Protocol (GC-HRMS)

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-Orbitrap (or Q-TOF) to maximize sensitivity and mass accuracy.

Sample Preparation (HS-SPME)
  • Objective: Extract volatiles without introducing solvent impurities.

  • Materials: 20 mL headspace vial, SPME fiber (DVB/CAR/PDMS - Grey notch).

  • Procedure:

    • Place 2g of sample (or 1 mL liquid) into the vial.

    • Add 10 µL of internal standard (e.g., d3-2-acetylthiazoline) if quantification is required.

    • Incubate at 60°C for 15 mins (agitation 500 rpm).

    • Expose SPME fiber to headspace for 30 mins at 60°C.

Chromatographic Separation
  • Instrument: Gas Chromatograph (e.g., Agilent 7890 or Thermo Trace 1300).

  • Column: Polar column is preferred to separate thiazolines from non-polar hydrocarbons.

    • Type: DB-WAX or VF-WAXms (30m × 0.25mm × 0.25µm).

  • Injector: Splitless mode, 250°C . Desorption time: 3 mins.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 240°C

    • Hold 5 min.

High-Resolution Mass Spectrometry (Detection)
  • Ionization: Electron Impact (EI) at 70 eV.

    • Note: While Soft Ionization (CI) preserves the molecular ion, modern HRMS (Orbitrap) is sensitive enough to detect the molecular ion (

      
      ) in EI mode for this stable ring structure.
      
  • Resolution: Set to 60,000 (FWHM @ m/z 200) or higher.

  • Scan Range: m/z 40–300.

  • Lock Mass: Use column bleed siloxane (m/z 207.03235) for real-time mass correction.

Part 4: Data Interpretation & Validation Criteria

To confirm identity, the data must satisfy three "Pillars of Truth."

Pillar 1: Exact Mass Accuracy (< 5 ppm)

The measured mass of the molecular ion must match the theoretical mass of C₆H₉NOS.

  • Theoretical: 143.040485

  • Acceptable Range: 143.0397 – 143.0412

  • Calculation: Error (ppm) =

    
    
    
Pillar 2: The Sulfur Isotope Signature (A+2)

Sulfur-34 (


S) has a natural abundance of ~4.21% relative to 

S. This creates a diagnostic "A+2" peak.
  • Target Ion: m/z 143.0405 (

    
    S)
    
  • Diagnostic Ion: m/z 145.0363 (

    
    S)
    
  • Validation: The intensity of the 145 peak should be approx. 4.5% of the 143 peak. If the A+2 peak is missing or <1%, the compound does not contain sulfur, and is a false positive (likely a pyrazine).

Pillar 3: Fragment Confirmation

In EI-HRMS, look for the accurate mass of specific fragments:

  • Loss of Propionyl group: Cleavage of the ketone bond.

  • Ring Cleavage: Characteristic of thiazolines.

Workflow Visualization

Workflow Sample Sample Matrix (Food/Biofluid) SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME GC GC Separation (Wax Column) SPME->GC Ionization EI Source (70eV) GC->Ionization Orbitrap Orbitrap Analyzer (Res: 60k) Ionization->Orbitrap Data Data Orbitrap->Data

Figure 2: End-to-end experimental workflow for trace analysis of 2-PT.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6428990, this compound. Retrieved from [Link]

  • The Good Scents Company (2024). this compound Flavor and Fragrance Data. Retrieved from [Link]

  • Belarbi, S., et al. (2021). Comparison of GC-HRMS (Q-Orbitrap) to GC–MS/MS in analyzing contaminants in complex food matrices. Food Chemistry. (Contextual validation of GC-Orbitrap for trace analysis). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Standard Reference Database. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Propionyl-2-thiazoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide offers a detailed, step-by-step protocol for the safe handling and disposal of 2-Propionyl-2-thiazoline, a heterocyclic compound used in various research and development applications. By adhering to these procedures, researchers can effectively mitigate risks and uphold their commitment to environmental responsibility.

Hazard Profile and Essential Precautions for this compound

A comprehensive understanding of a chemical's properties is the bedrock of safe handling. This compound is a colorless to pale yellow liquid with a characteristic nutty, roasted odor.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care, as with all laboratory chemicals.[2]

Key Safety and Handling Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound.[1]

  • Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][3]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, protected from heat and light.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any work with this compound.

Pre-Disposal Considerations and Waste Minimization

Whenever feasible, laboratories should implement strategies to minimize the generation of chemical waste.[5] This can include careful planning of experiments to avoid excess purchasing and considering small-scale treatment to neutralize hazardous characteristics before disposal.[6]

Step-by-Step Disposal Protocol for this compound

For small quantities of this compound, in-laboratory neutralization can be a viable pre-disposal step. However, for larger volumes or contaminated materials, disposal as hazardous waste is the required route.

In-Laboratory Neutralization (for small quantities):

While specific neutralization procedures for this compound are not extensively documented, a general approach for similar organic compounds involves hydrolysis. This should only be performed by trained personnel.

  • Select a suitable reaction vessel: Use a chemically resistant container of appropriate size within a chemical fume hood.

  • Prepare a neutralizing solution: A dilute solution of sodium hydroxide (e.g., 10%) can be used. The reaction may be exothermic, so slow addition and cooling might be necessary.[7]

  • Controlled addition: Slowly add the this compound waste to the stirred neutralizing solution.

  • Verify neutralization: After the reaction is complete, test the pH of the solution to ensure it is within a neutral range (typically 6-9) before drain disposal, if permitted by local regulations.[8]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office before disposing of any neutralized chemical waste down the drain.

Disposal as Hazardous Waste:

This is the standard and recommended procedure for all but trace amounts of this compound and any materials contaminated with it.

Visualizing the Hazardous Waste Disposal Workflow:

Caption: Standard workflow for the laboratory disposal of chemical hazardous waste.

Step-by-Step Hazardous Waste Disposal Protocol:

  • Container Selection: Collect this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.[5][9]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[10] The accumulation start date must also be included.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to prevent spills.[5]

  • Waste Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste.[5] Do not allow waste to accumulate in the lab.

  • Documentation: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and disposal date, to ensure regulatory compliance.

Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Response:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as sand or earth.[1][3] Collect the contaminated material in a suitable container for proper disposal as hazardous waste.[1][3] Ensure the area is well-ventilated.[1]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

Exposure Response:

  • Inhalation: Move the affected individual to fresh air. If symptoms occur, seek medical attention.[1][3]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If irritation persists, seek medical advice.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][3] If irritation persists, seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1][3]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its properties, minimizing waste generation, and adhering to the prescribed disposal protocols, researchers can ensure a safe working environment and full regulatory compliance. Always prioritize communication with your institution's EHS department for specific guidance.

References

  • Vertex AI Search. (2025, November 1).
  • Chemical Bull. (2025, November 3).
  • Synerzine. (2018, June 22). 2-Propionyl Thiazole.
  • EPFL.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • EPA NEPS. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
  • TCI AMERICA.
  • CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely.
  • Vanderbilt University Medical Center.
  • National Center for Biotechnology Information. (2023, December 22). Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila. PMC.
  • National Center for Biotechnology Information. This compound | C6H9NOS | CID 6428990. PubChem.
  • The Good Scents Company. This compound 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one.
  • National Center for Biotechnology Information. (2024, January 2).
  • National Institutes of Health. (2018, August 10).
  • RSC Publishing. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles).
  • NSTA. (2024, August 16).
  • Request PDF. (2025, August 7).
  • Ace Waste.
  • US EPA. Waste & Debris Fact Sheets | I-WASTE DST.
  • Organic Chemistry Portal. Synthesis of thiazolines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.